molecular formula C7H10O2 B047881 3-Cyclohexene-1-carboxylic acid CAS No. 4771-80-6

3-Cyclohexene-1-carboxylic acid

Cat. No.: B047881
CAS No.: 4771-80-6
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid is a versatile and valuable cyclic unsaturated carboxylic acid that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a cyclohexene ring and a carboxylic acid functional group, provides two distinct reactive sites for chemical modification. The carbon-carbon double bond readily undergoes reactions such as epoxidation, dihydroxylation, and hydrogenation, allowing for the stereoselective synthesis of complex cyclohexane derivatives. Concurrently, the carboxylic acid can be converted into various derivatives, including acid chlorides, esters, and amides, or used to create peptide-like bonds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-3-ene-1-carboxylic acid
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InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)
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InChI Key

VUSWCWPCANWBFG-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)C(=O)O
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID40871099
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Molecular Weight

126.15 g/mol
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Physical Description

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley]
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Boiling Point

270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C
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Flash Point

300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c.
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Solubility

Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid)
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Impurities

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived.
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Color/Form

Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq

CAS No.

1338-24-5, 4771-80-6
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Melting Point

-35 - +2 °C
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Foundational & Exploratory

3-Cyclohexene-1-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Cyclohexene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of a typical synthetic workflow.

Core Physical and Chemical Properties

This compound, a cycloaliphatic carboxylic acid, is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its physical state can vary from a colorless to light yellow liquid to a white or off-white crystalline solid, depending on purity and the specific isomer.[1][2]

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [3]
CAS Number 4771-80-6 (racemic)[2][4]
5708-19-0 ((S)-(-)-isomer)[5]
Appearance Colorless to light yellow liquid or white to off-white crystalline solid[2][5][6]
Melting Point 17-19 °C[4][5]
Boiling Point 130-133 °C at 4 mmHg[4][7]
118 °C at 6 mmHg ((S)-(-)-isomer)[5]
238 °C (at atmospheric pressure)[8][9][10]
Density 1.081 g/mL at 25 °C[4][7]
Refractive Index (n20/D) 1.480 - 1.482[4][8]
pKa 4.67 ± 0.20 (Predicted)
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[2] Insoluble in water.[9][2][9][11]
Flash Point 110 °C (closed cup)[11][12]

Note: Variations in reported values can be attributed to differences in isomeric composition, purity, and measurement conditions.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not extensively detailed in readily available literature, the following are standard laboratory procedures for determining the key physical properties of such organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[10]

  • Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[10]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil) or a heating block

  • Rubber band or thread to attach the tubes to the thermometer

Procedure (Micro-scale):

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube.[2]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[11]

  • Apparatus Assembly: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath, ensuring the liquid level in the bath is above the sample level but below the opening of the test tube.[11]

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7]

  • Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the apparatus is allowed to cool slowly.[6]

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the external pressure equals the vapor pressure of the liquid.[7][11]

Solubility Assessment

Solubility tests are fundamental in determining the appropriate solvents for reactions, extractions, and purifications.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, hexane, aqueous NaOH, aqueous HCl)

Procedure:

  • Sample and Solvent Addition: A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[3] A small volume of the test solvent (e.g., 0.75 mL) is added.[3]

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) to ensure thorough mixing.[4]

  • Observation: The mixture is observed to determine if the compound has dissolved completely (soluble), partially dissolved (sparingly soluble), or not at all (insoluble).[4]

  • Acid-Base Solubility: To assess the acidic nature of the carboxylic acid, solubility is tested in a dilute aqueous base (e.g., 5% NaOH). The carboxylic acid should dissolve in the base through an acid-base reaction to form a water-soluble salt.[12] Subsequent acidification with a dilute acid (e.g., 5% HCl) should cause the water-insoluble carboxylic acid to precipitate out of the solution.[12]

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound, which is often prepared via a Diels-Alder reaction followed by workup and purification.

Caption: General workflow for the synthesis and purification of this compound.

This guide provides essential physical property data and standardized experimental methodologies relevant to this compound. This information is intended to support laboratory research and development activities by providing a solid foundation for the handling, application, and analysis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 3-Cyclohexene-1-carboxylic acid. The information is presented to support research, development, and quality control activities involving this versatile molecule.

Chemical Structure and Identification

This compound is a cyclic organic compound featuring a six-membered cyclohexene (B86901) ring with a carboxylic acid functional group attached to a saturated carbon. Its unique structure, combining both saturated and unsaturated features with a reactive carboxylic acid moiety, makes it a valuable intermediate in organic synthesis.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name cyclohex-3-ene-1-carboxylic acid[2]
Chemical Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol [3]
CAS Registry Number 4771-80-6[3]
Synonyms 1,2,3,6-Tetrahydrobenzoic acid, Δ³-Cyclohexenecarboxylic acid[3]

Bonding and Molecular Geometry

The bonding in this compound is characterized by a combination of sp², and sp³ hybridized carbon atoms. The double bond in the cyclohexene ring consists of one sigma (σ) bond and one pi (π) bond between two sp² hybridized carbons. The remaining four carbons in the ring are sp³ hybridized, as is the carbon of the carboxylic acid group. The geometry of the double bond is cis, and the cyclohexene ring adopts a half-chair conformation to minimize steric strain.

The carboxylic acid group is planar, with the carbon-oxygen double bond and the carbon-oxygen single bond exhibiting characteristic lengths and angles. Intermolecular hydrogen bonding between the carboxylic acid groups is a significant feature, influencing the physical properties of the substance.

Caption: Chemical structure of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet1HCOOH
5.6-5.8Multiplet2HHC=CH
2.5-2.7Multiplet1HCH-COOH
2.0-2.4Multiplet4HCH₂
1.6-2.0Multiplet2HCH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~180C=O
~125C=C
~40CH-COOH
~25-30CH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)[4][5]
~3020Medium=C-H stretch (alkene)[6]
2850-2960StrongC-H stretch (alkane)[6]
~1700StrongC=O stretch (carboxylic acid)[4][5]
~1650MediumC=C stretch (alkene)[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
126[M]⁺ (Molecular Ion)
108[M - H₂O]⁺
81[M - COOH]⁺
79[C₆H₇]⁺

The fragmentation of cycloalkenes is often characterized by a retro-Diels-Alder reaction.[7]

Structural Elucidation Workflow substance This compound Sample nmr NMR Spectroscopy substance->nmr Provides C-H framework ir IR Spectroscopy substance->ir Identifies functional groups ms Mass Spectrometry substance->ms Determines molecular weight and fragmentation structure Confirmed Chemical Structure nmr->structure ir->structure ms->structure

Caption: Workflow for structural elucidation of this compound.

Experimental Protocols

Synthesis via Diels-Alder Reaction

This compound can be synthesized via a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) (the diene) and acrylic acid (the dienophile).

Materials:

  • 1,3-Butadiene

  • Acrylic acid

  • Hydroquinone (B1673460) (inhibitor)

  • Toluene (solvent)

  • Autoclave or high-pressure reactor

Procedure:

  • To a high-pressure reactor, add acrylic acid, a small amount of hydroquinone to inhibit polymerization, and toluene.

  • Cool the reactor and carefully add liquefied 1,3-butadiene.

  • Seal the reactor and heat to approximately 150-200°C.

  • Maintain the reaction at this temperature for 2-4 hours.

  • Cool the reactor to room temperature and cautiously vent any unreacted butadiene.

  • The resulting solution contains this compound.

  • The product can be purified by distillation under reduced pressure.

Sample Preparation for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy:

  • For liquid samples, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, an ATR-IR spectrum can be obtained by placing a small amount of the sample directly on the ATR crystal.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquire the mass spectrum over an appropriate m/z range.

References

Spectroscopic Profile of 3-Cyclohexene-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Cyclohexene-1-carboxylic acid (CAS No: 4771-80-6), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~5.7Multiplet2HH-3, H-4 (vinylic)
~2.5Multiplet1HH-1 (methine)
~2.3Multiplet2HH-2 (allylic)
~2.1Multiplet2HH-5 (allylic)
~1.8Multiplet2HH-6

Solvent: CDCl₃. Instrument: Bruker AC-300.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Carbon TypeAssignment
~182C-COOH
~126CHC-3, C-4 (vinylic)
~40CHC-1
~28CH₂C-2
~25CH₂C-5
~24CH₂C-6

Solvent: Not specified. Source: Shell Development Company.[1]

Table 3: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
2920-3020Strong, broadO-H stretch (carboxylic acid)
~3025Medium=C-H stretch (vinylic)
~2930, ~2850MediumC-H stretch (aliphatic)
~1705StrongC=O stretch (carboxylic acid)
~1650WeakC=C stretch (alkene)
~1420MediumO-H bend (in-plane)
~1290MediumC-O stretch
~920Medium, broadO-H bend (out-of-plane)

Technique: Between salts (neat liquid) or ATR.[1]

Table 4: Mass Spectrometry (GC-MS) Data
m/zRelative AbundanceProposed Fragment
126Moderate[M]⁺ (Molecular Ion)
81High[M - COOH]⁺
80High[C₆H₈]⁺ (Diels-Alder retrocyclization)
79High[C₆H₇]⁺

Ionization: Electron Ionization (EI).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: The spectra are acquired on a spectrometer, such as a Bruker AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei.[1]

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid (Between Salts): A single drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

    • Attenuated Total Reflectance (ATR): A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

    • The sample is then placed in the infrared beam path, and the sample spectrum is recorded.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether). For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance, although it is not always necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

    • Injection: 1 µL of the sample solution is injected in splitless mode.

    • Oven Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C and holding for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: The spectrometer scans a mass-to-charge (m/z) range of, for example, 40-400 amu.

  • Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Compound Structure & Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Synthesis of 3-Cyclohexene-1-carboxylic Acid via Diels-Alder Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Cyclohexene-1-carboxylic acid, a valuable building block in pharmaceutical and organic synthesis, prepared via the Diels-Alder reaction. The core of this synthesis is the [4+2] cycloaddition of 1,3-butadiene (B125203) and acrylic acid.

Core Concepts

The Diels-Alder reaction is a powerful and widely utilized method in organic chemistry for forming six-membered rings.[1] The reaction between a conjugated diene (1,3-butadiene) and a dienophile (acrylic acid) provides a direct route to functionalized cyclohexene (B86901) derivatives. The initial product formed is the kinetically favored this compound.[1] This isomer can be subsequently converted to the thermodynamically more stable conjugated isomer, 2-cyclohexene-1-carboxylic acid, if desired.[1]

Reaction Mechanism

The synthesis proceeds through a concerted pericyclic mechanism. The π-electrons from the diene and the dienophile rearrange in a cyclic transition state to form a new six-membered ring with the creation of two new carbon-carbon sigma bonds and one new pi bond.

Diels_Alder_Mechanism cluster_product Product Butadiene 1,3-Butadiene AcrylicAcid Acrylic Acid Product This compound Butadiene->Product [4+2] Cycloaddition

Caption: Diels-Alder reaction of 1,3-Butadiene and Acrylic Acid.

Experimental Protocol

The following protocol is adapted from a patented industrial synthesis method, demonstrating a high-yield procedure.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Acrylic Acid72.06721.0
1,3-Butadiene54.09701.3
Benzene (Solvent)78.11288-
4-tert-Butylcatechol (Inhibitor)166.220.35-

Equipment:

  • 1-Liter pressure reactor

  • Heating and stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 1-Liter pressure reactor, add 72 g (1 mol) of acrylic acid, 288 g of benzene, and 0.35 g of 4-tert-butylcatechol.[2]

  • Seal the reactor and add 70 g (1.3 mol) of 1,3-butadiene.[2]

  • Heat the mixture to 120°C with stirring.[2]

  • Maintain the reaction at this temperature for 2 hours.[2]

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any excess pressure and open the reactor in a well-ventilated fume hood.

  • The crude product, this compound, can be identified and its purity assessed by gas chromatography and ¹H NMR spectroscopy.[2]

  • For purification, the solvent can be removed under reduced pressure. Further purification can be achieved by distillation or recrystallization. A study on a similar Diels-Alder product suggests purification by recrystallization from petroleum ether.[4][5]

Safety Precautions:

  • 1,3-Butadiene: Is a flammable gas and a known carcinogen. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment, including respiratory protection, should be used.[6]

  • Acrylic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle with appropriate gloves and eye protection.

  • Benzene: Is a flammable liquid and a known carcinogen. Use in a fume hood is mandatory.

  • Pressure Reactor: Ensure the reactor is properly sealed and operated within its pressure limits.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Charge reactor with Acrylic Acid, Benzene, and Inhibitor B Add 1,3-Butadiene A->B C Heat to 120°C for 2 hours B->C D Cool to Room Temperature C->D E Vent Excess Pressure D->E F Product Isolation (Solvent Removal) E->F G Purification (Distillation/Recrystallization) F->G H Characterization (GC, NMR, IR) G->H

Caption: General workflow for the synthesis of this compound.

Quantitative Data

Reaction Yield:

Reaction ConditionsYieldReference
1,3-Butadiene, Acrylic Acid, Benzene, 120°C, 2h>99%[2][3]

Physical and Spectroscopic Properties of this compound:

PropertyValueReference
Molecular FormulaC₇H₁₀O₂[7]
Molecular Weight126.15 g/mol [7]
AppearanceColorless liquid
Boiling Point130-133 °C at 4 mmHg
Melting Point17 °C
Density1.081 g/mL at 25 °C

Spectroscopic Data:

TechniqueKey Peaks/Shifts
¹H NMR Signals expected for vinyl protons, the proton alpha to the carboxyl group, and the allylic and aliphatic protons of the cyclohexene ring.[1]
¹³C NMR Characteristic peaks for the carboxylic carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring.[1]
IR Spectroscopy Broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C and C-H stretches corresponding to the cyclohexene ring.[1]

This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound via the Diels-Alder reaction. For researchers and drug development professionals, this method offers a high-yield and direct route to a versatile synthetic intermediate. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

Stereoisomers of 3-Cyclohexene-1-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, resolution, and properties of the enantiomers of 3-cyclohexene-1-carboxylic acid, a key chiral building block in pharmaceutical development.

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. In the realm of drug development, understanding and controlling stereochemistry is paramount. This compound, a seemingly simple cyclic molecule, possesses a single chiral center, giving rise to two non-superimposable mirror images known as enantiomers: (R)-3-cyclohexene-1-carboxylic acid and (S)-3-cyclohexene-1-carboxylic acid. These stereoisomers, while possessing identical physical properties in an achiral environment, can exhibit vastly different pharmacological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, separation, and key properties relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Stereoisomer Data

The successful separation and characterization of the (R) and (S) enantiomers of this compound are confirmed by their distinct optical activities. The racemic mixture, an equal-part mixture of both enantiomers, is optically inactive. The physical and optical properties of the racemic mixture and its individual stereoisomers are summarized below.

PropertyRacemic this compound(R)-(+)-3-Cyclohexene-1-carboxylic Acid(S)-(-)-3-Cyclohexene-1-carboxylic Acid
Molecular Formula C₇H₁₀O₂C₇H₁₀O₂C₇H₁₀O₂
Molecular Weight 126.15 g/mol 126.15 g/mol 126.16 g/mol [1]
Melting Point 17 °C (lit.)-19 °C (lit.)[1]
Boiling Point 130-133 °C/4 mmHg (lit.)-118 °C / 6 mmHg[1]
Density 1.081 g/mL at 25 °C (lit.)-1.08 g/mL[1]
Refractive Index n20/D 1.48 (lit.)-n20/D 1.48[1]
Specific Rotation +22.7° (c=1, methanol)[2]-92° to -97° (c=5, MeOH)[1]
CAS Number 4771-80-6-5708-19-0[1]

Experimental Protocols: Pathways to Enantiopurity

The separation of racemic this compound into its constituent enantiomers is a critical step for its application in asymmetric synthesis. The primary methods employed are chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution. Asymmetric synthesis, particularly through the Diels-Alder reaction, offers a direct route to enantiomerically enriched products.

Chemical Resolution using (R)-1-Naphthylethylamine

This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.

Step 1: Diastereomeric Salt Formation

  • In a reaction flask, dissolve 100g of racemic this compound in 800ml of isopropyl acetate.

  • Separately, prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate.

  • Add the (R)-1-naphthylethylamine solution dropwise to the racemic acid solution.

  • Heat the resulting mixture to 60-70°C until a clear solution is obtained.

  • Allow the mixture to cool to 20-30°C to induce precipitation of the diastereomeric salts.

  • Filter the solid to collect the mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt. The total yield is approximately 87.3%.[2]

Step 2: Fractional Crystallization

  • To the mixture of diastereomeric salts (100g) from Step 1, add 85ml of isopropanol (B130326) and 415ml of acetone.

  • Heat the mixture to 65-75°C and reflux for 1 hour.

  • Stir the mixture while allowing it to cool. Crystals will begin to precipitate.

  • Filter the solid when the temperature reaches 50°C.

  • Repeat the crystallization process twice to obtain the less soluble diastereomeric salt, (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt, with a specific rotation of [α]D25 = -35.2° (c=1, methanol) and a melting point of 132.3-133.2°C.[2]

  • The mother liquor contains the more soluble diastereomeric salt, (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt.

Step 3: Liberation of the Enantiomer

  • Dissolve 50g of the purified (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt in 150ml of ethyl acetate.

  • Adjust the pH of the solution to 2-3 using a 10% hydrochloric acid solution.

  • Stir for 5 minutes and then separate the aqueous and organic layers.

  • Wash the organic phase with water, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • This procedure yields (R)-(+)-3-cyclohexene-1-carboxylic acid with a yield of approximately 98% and a specific rotation of [α]D25 = +22.7° (c=1, methanol).[2]

A similar acidification and extraction procedure on the mother liquor from the fractional crystallization step will yield the (S)-(-) enantiomer.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for resolving racemates. This approach utilizes the stereoselectivity of enzymes, typically hydrolases, to preferentially react with one enantiomer of a racemic ester derivative of this compound.

General Procedure:

  • Substrate Preparation: The racemic this compound is first esterified (e.g., to its methyl ester, rac-CHCM) using standard chemical methods.

  • Enzymatic Hydrolysis: The racemic ester is incubated with a specific hydrolase (e.g., a carboxylesterase) in a suitable buffer system. The enzyme selectively hydrolyzes one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. For instance, a bacterial carboxylesterase, CarEst3, has been shown to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) to yield (S)-3-cyclohexene-1-carboxylic acid with an enantiomeric excess (ee) of >99%.[3][4][5]

  • Separation: After the reaction, the mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These can be separated based on their different chemical properties (e.g., by extraction at different pH values).

  • Hydrolysis of Remaining Ester: The separated, unreacted ester can then be hydrolyzed chemically to obtain the other enantiomer of the carboxylic acid.

The choice of enzyme is crucial for the efficiency and stereoselectivity of the resolution. Various enzymes, including those from Acinetobacter sp., have been successfully employed for the kinetic resolution of 3-cyclohexene-1-carboxylate esters.[5]

Asymmetric Diels-Alder Synthesis

This powerful strategy allows for the direct synthesis of an enantiomerically enriched product. The approach involves a [4+2] cycloaddition reaction between a diene (e.g., 1,3-butadiene) and a dienophile bearing a chiral auxiliary.

Conceptual Workflow:

  • Chiral Dienophile Synthesis: A chiral alcohol, such as an ester of lactic acid, is reacted with an acrylic acid derivative to form a chiral dienophile.[6]

  • Diastereoselective Diels-Alder Reaction: The chiral dienophile undergoes a Lewis acid-catalyzed Diels-Alder reaction with a diene. The stereochemistry of the chiral auxiliary directs the approach of the diene, leading to the formation of a diastereomerically enriched cycloadduct.

  • Removal of Chiral Auxiliary: The chiral auxiliary is subsequently cleaved from the cycloadduct, typically by hydrolysis, to yield the enantiomerically enriched this compound. The chiral auxiliary can often be recovered and reused.[6]

Visualizing the Pathways to Enantiopurity

The following diagrams illustrate the logical workflows for the key experimental methodologies described.

Chiral_Resolution_Workflow racemic Racemic 3-Cyclohexene-1- carboxylic Acid diastereomers Mixture of Diastereomeric Salts (R,R)-salt and (S,R)-salt racemic->diastereomers + resolving_agent (R)-1-Naphthylethylamine resolving_agent->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Less Soluble Diastereomer ((R,R)-salt) fractional_crystallization->less_soluble Isolate solid more_soluble More Soluble Diastereomer ((S,R)-salt in mother liquor) fractional_crystallization->more_soluble Collect filtrate acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 r_enantiomer (R)-(+)-3-Cyclohexene-1- carboxylic Acid acidification1->r_enantiomer s_enantiomer (S)-(-)-3-Cyclohexene-1- carboxylic Acid acidification2->s_enantiomer

Caption: Workflow for Chemical Resolution.

Enzymatic_Resolution_Workflow racemic_ester Racemic Methyl 3-Cyclohexene- 1-carboxylate (rac-CHCM) hydrolysis_mixture Mixture: (S)-acid + (R)-ester racemic_ester->hydrolysis_mixture enzyme Hydrolase (e.g., CarEst3) enzyme->hydrolysis_mixture Selective Hydrolysis separation Separation (e.g., Extraction) hydrolysis_mixture->separation s_acid (S)-(-)-3-Cyclohexene-1- carboxylic Acid separation->s_acid Aqueous phase r_ester (R)-(+)-Methyl 3-Cyclohexene- 1-carboxylate separation->r_ester Organic phase chemical_hydrolysis Chemical Hydrolysis r_ester->chemical_hydrolysis r_acid (R)-(+)-3-Cyclohexene-1- carboxylic Acid chemical_hydrolysis->r_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric_Diels_Alder_Workflow chiral_auxiliary Chiral Auxiliary (e.g., Lactic Acid Ester) chiral_dienophile Chiral Dienophile chiral_auxiliary->chiral_dienophile acrylate Acrylate Derivative acrylate->chiral_dienophile + diels_alder Diastereoselective Diels-Alder Reaction chiral_dienophile->diels_alder diene Diene (e.g., 1,3-Butadiene) diene->diels_alder + cycloadduct Diastereomerically Enriched Cycloadduct diels_alder->cycloadduct cleavage Cleavage of Auxiliary (Hydrolysis) cycloadduct->cleavage enantioenriched_acid Enantiomerically Enriched This compound cleavage->enantioenriched_acid recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

References

A Technical Guide to Racemic 3-Cyclohexene-1-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 3-cyclohexene-1-carboxylic acid (CAS No: 4771-80-6) is a versatile carbocyclic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a cyclohexene (B86901) ring and a carboxylic acid functional group, provides two reactive centers for a variety of chemical transformations. This makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, polymers, and fragrances.[1]

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of racemic this compound. It also details a protocol for the resolution of its enantiomers, a critical step for its application in the synthesis of chiral active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Edoxaban.[2][3]

Physicochemical and Spectroscopic Properties

The properties of racemic this compound are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₁₀O₂[4]
Molecular Weight 126.15 g/mol [4]
Appearance Colorless to pale yellow liquid or white to off-white solid
Melting Point 17-19 °C[4]
Boiling Point 130-133 °C at 4 mmHg[5]
Density 1.081 g/mL at 25 °C[5]
Refractive Index (n₂₀/D) 1.48[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.
Spectroscopic Data
Spectroscopic TechniqueKey Features and Observed RangesReference(s)
¹H NMR The proton of the carboxylic acid (-COOH) typically appears as a broad singlet in the downfield region of 10-12 ppm. The chemical shifts and coupling patterns of the other protons on the cyclohexene ring provide detailed structural information. The instrument used for data on PubChem was a BRUKER AC-300.[4]
¹³C NMR The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The olefinic carbons of the double bond and the aliphatic carbons of the ring show characteristic chemical shifts.[6]
Infrared (IR) Spectroscopy A broad O-H stretching band is observed from 2500-3300 cm⁻¹. A strong C=O stretching vibration appears around 1700-1725 cm⁻¹. C-O stretching is seen in the 1210-1320 cm⁻¹ region. The C=C stretch of the cyclohexene ring is also observable. Spectra have been recorded using ATR and between salt plates techniques.[4]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) groups. The NIST database lists the top peaks at m/z 81, 80, and 79.[4][7]

Synthesis and Purification

The most common and efficient method for synthesizing the racemic this compound is through a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid. This [4+2] cycloaddition reaction forms the six-membered ring of the target molecule.

Experimental Protocol: Diels-Alder Synthesis (General Procedure)

A detailed, specific laboratory protocol for this reaction can vary, but the general steps are as follows:

  • Reaction Setup: In a pressure-rated reaction vessel, combine acrylic acid with a suitable solvent.

  • Addition of Diene: Cool the mixture and introduce liquefied 1,3-butadiene.

  • Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and time will depend on the scale and solvent used. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

  • Work-up and Purification: After the reaction is complete, cool the vessel and carefully vent any excess butadiene. The crude product is then purified, typically by distillation under reduced pressure, to yield racemic this compound.

Logical Workflow for Diels-Alder Synthesis

G Diels-Alder Synthesis Workflow A 1,3-Butadiene (Diene) C Reaction Vessel with Solvent A->C B Acrylic Acid (Dienophile) B->C D [4+2] Cycloaddition (Heating under pressure) C->D E Crude Racemic This compound D->E F Purification (Vacuum Distillation) E->F G Pure Racemic Product F->G

Diels-Alder Synthesis Workflow

Chiral Resolution

For many pharmaceutical applications, a single enantiomer of this compound is required. The racemic mixture can be resolved into its (R)- and (S)-enantiomers through classical resolution using a chiral resolving agent.

Experimental Protocol: Resolution of Racemic this compound

This protocol is adapted from a published method for resolving the racemic mixture using (R)-1-naphthylethylamine as the resolving agent.[8]

  • Salt Formation:

    • In a reaction flask, dissolve 100g of racemic this compound in 800ml of isopropyl acetate (B1210297).[8]

    • Slowly add a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate to the flask.[8]

    • Heat the resulting mixture to 60-70°C until a clear solution is obtained.[8]

    • Cool the solution to 20-30°C to allow for the precipitation of the diastereomeric salts.[8]

    • Collect the solid by filtration. This solid is a mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt.[8]

  • Diastereomeric Salt Resolution:

    • To the mixture of diastereomeric salts (100g), add 85ml of isopropanol (B130326) and 415ml of acetone.[8]

    • Heat the mixture to reflux (65-75°C) for 1 hour.[8]

    • Stir the mixture while cooling to allow for selective crystallization.[8]

    • Filter the solid when the temperature reaches 50°C. The solid will be enriched in one diastereomer.[8]

    • Repeat the recrystallization process twice to obtain the pure diastereomeric salt.[8]

  • Acidification to Obtain the Enantiomer:

    • Dissolve 50g of the purified diastereomeric salt in 150ml of ethyl acetate.[8]

    • Adjust the pH of the solution to 2-3 using 10% hydrochloric acid.[8]

    • Stir for 5 minutes and then separate the aqueous and organic layers.[8]

    • Wash the organic layer with water, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to yield the enantiomerically pure (R)-(+)-3-cyclohexene-1-carboxylic acid.[8] The other enantiomer can be recovered from the mother liquor.

Workflow for Chiral Resolution

G Chiral Resolution Workflow cluster_0 Salt Formation cluster_1 Resolution cluster_2 Acidification A Racemic Acid + (R)-Resolving Agent in Isopropyl Acetate B Heating and Cooling A->B C Precipitated Diastereomeric Salts B->C D Recrystallization from Isopropanol/Acetone C->D E Pure Diastereomeric Salt (Solid) D->E F Mother Liquor (Enriched in other diastereomer) D->F G Dissolve in Ethyl Acetate + HCl (pH 2-3) E->G H Extraction and Purification G->H I Pure Enantiomer H->I

References

Stability and storage conditions for 3-Cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Cyclohexene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS 4771-80-6). The information is compiled from publicly available safety data sheets and chemical supplier information.

Chemical Stability Profile

This compound is generally considered to be a stable compound under recommended storage conditions.[1] However, its stability can be compromised by exposure to certain conditions and incompatible materials. The molecule possesses two key functional groups that influence its reactivity and potential degradation pathways: a carboxylic acid and a cyclohexene (B86901) ring.

Key Stability Characteristics:

  • General Stability: The compound is described as stable.[2] It is also noted as combustible.[2]

  • Incompatibilities: It is incompatible with bases and strong oxidizing agents.[1][2] Contact with these substances should be avoided.

  • Hazardous Decomposition: When heated to decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO2).[1]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Summary of Stability and Storage Data
ParameterRecommendation/ObservationSource(s)
Chemical Stability Stable under recommended storage conditions.[1][2]
Incompatible Materials Strong oxidizing agents, bases.[1][2]
Conditions to Avoid Incompatible products, moisture.[1][3]
Recommended Storage Temperature Store in a cool area. For the (S)-enantiomer, 2-8°C is specified.[2][4]
Recommended Storage Atmosphere Store in a dry, well-ventilated area.[2] For some applications, storage under an inert gas like nitrogen is recommended.[1]
Container Keep containers tightly closed.[2]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be inferred, particularly under stress conditions:

  • Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents. This could lead to the formation of epoxides, diols, or cleavage of the ring.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide.

  • Reactions with Bases: As a carboxylic acid, it will react with bases in an acid-base neutralization reaction to form a salt and water.

The following diagram illustrates the key factors that can influence the stability of this compound.

G Factors Influencing Stability of this compound cluster_chemical Chemical Factors cluster_physical Physical Factors Strong Oxidizing Agents Strong Oxidizing Agents This compound This compound Strong Oxidizing Agents->this compound reacts with Bases Bases Bases->this compound reacts with Elevated Temperature Elevated Temperature Elevated Temperature->this compound can cause degradation of Moisture Moisture Moisture->this compound may affect stability of Light Light Light->this compound may affect stability of Degradation Products Degradation Products This compound->Degradation Products leads to

Caption: Logical relationship of factors affecting stability.

Recommended Handling and Storage Procedures

For maintaining the integrity and purity of this compound, the following handling and storage procedures are recommended:

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any vapors or mists.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Storage Environment: Store in a cool, dry, and well-ventilated place.[2][5] For the (S)-enantiomer, refrigeration at 2-8°C is recommended.[4]

  • Container Integrity: Keep containers tightly closed to prevent contamination and exposure to moisture.[2]

  • Inert Atmosphere: For long-term storage or for high-purity applications, consider storing under an inert atmosphere such as nitrogen.[1]

  • Avoid Incompatibles: Store away from incompatible substances, particularly strong bases and oxidizing agents.[2][5]

General Experimental Protocol for Stability Assessment

As no specific stability testing protocols for this compound were found, a general workflow for assessing the chemical stability of a substance is provided below. This is based on principles outlined in ICH guidelines for stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways.

  • Hydrolytic Stability:

    • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples and neutralize them if necessary.

    • Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the extent of degradation and identify any degradation products.

  • Oxidative Stability:

    • Dissolve the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature for a defined period.

    • At specified time points, withdraw samples and quench the reaction if necessary.

    • Analyze the samples by a stability-indicating method.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • After the exposure period, analyze both the exposed and control samples by a stability-indicating method.

  • Thermal Stability:

    • Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the recommended storage temperature) for a defined period.

    • At specified time points, withdraw samples.

    • Analyze the samples by a stability-indicating method.

Long-Term Stability Testing
  • Protocol:

    • Store samples of the compound in the intended container closure system under controlled long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

    • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

The following diagram outlines a general workflow for stability testing.

G General Experimental Workflow for Stability Assessment cluster_stress Stress Testing Start Start Forced Degradation Studies Forced Degradation Studies Start->Forced Degradation Studies Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Forced Degradation Studies->Hydrolysis (Acid, Base, Neutral) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Forced Degradation Studies->Oxidation (e.g., H2O2) Photolysis (Light Exposure) Photolysis (Light Exposure) Forced Degradation Studies->Photolysis (Light Exposure) Thermal (Elevated Temp) Thermal (Elevated Temp) Forced Degradation Studies->Thermal (Elevated Temp) Develop & Validate Stability-Indicating Method Develop & Validate Stability-Indicating Method Long-Term & Accelerated Stability Studies Long-Term & Accelerated Stability Studies Develop & Validate Stability-Indicating Method->Long-Term & Accelerated Stability Studies Data Analysis & Shelf-Life Determination Data Analysis & Shelf-Life Determination Long-Term & Accelerated Stability Studies->Data Analysis & Shelf-Life Determination End End Data Analysis & Shelf-Life Determination->End Hydrolysis (Acid, Base, Neutral)->Develop & Validate Stability-Indicating Method Oxidation (e.g., H2O2)->Develop & Validate Stability-Indicating Method Photolysis (Light Exposure)->Develop & Validate Stability-Indicating Method Thermal (Elevated Temp)->Develop & Validate Stability-Indicating Method

Caption: General workflow for stability assessment.

References

An In-Depth Technical Guide to the Safety and Handling of 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Cyclohexene-1-carboxylic acid (CAS No. 4771-80-6), a compound utilized as a chemical intermediate in various organic synthesis applications, including the development of pharmaceuticals and fragrances.[1] Adherence to stringent safety protocols is imperative due to the hazardous nature of this substance.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental procedures.

PropertyValueReference
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol [2][3][4]
Appearance White to off-white crystalline solid or colorless liquid[1][5]
Melting Point 17 °C (lit.)[3]
Boiling Point 130-133 °C / 4 mmHg (lit.)[3]
Density 1.081 g/mL at 25 °C (lit.)[3]
Flash Point 110 °C (230 °F) - closed cup[6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1]
Refractive Index n20/D 1.48 (lit.)[3]

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[2]
Skin Corrosion/Irritation1B / 1CH314: Causes severe skin burns and eye damage.[2][5][7]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[7]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[3]
Corrosive to metals1H290: May be corrosive to metals.[7]

Experimental Protocols for Toxicity Assessment

The hazard classifications of this compound are determined through specific toxicological studies. The methodologies for these assessments are standardized to ensure reproducibility and reliability of the data. Below are summaries of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the determined hazard classifications.

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing the potential of a substance to cause harm when in contact with the skin.

  • Principle: A single dose of the test substance is applied to the shaved skin of experimental animals (typically rats, rabbits, or guinea pigs) for 24 hours.[8] The area of application is approximately 10% of the total body surface.[8]

  • Methodology:

    • Healthy, young adult animals are acclimatized to laboratory conditions.

    • The dorsal area of the trunk is shaved 24 hours before the test.

    • The test substance is applied uniformly over the shaved area and held in place with a porous gauze dressing and non-irritating tape.

    • Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days.[8]

    • Body weight is recorded weekly to monitor for adverse effects.[8]

    • At the end of the observation period, all animals are subjected to a gross necropsy.[8]

  • Endpoint: The primary endpoint is the LD50 (lethal dose for 50% of the animals), which provides a basis for classification. Observations of skin irritation, and other signs of toxicity are also recorded.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test - OECD Guideline 431

This in vitro method assesses the potential of a substance to cause skin corrosion.

  • Principle: The test utilizes a three-dimensional reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin.[1][2] The corrosive potential of a chemical is determined by its ability to cause cell death in the tissue model.[1][4]

  • Methodology:

    • The test substance is applied topically to the surface of the RhE tissue.[1][5]

    • The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).[5]

    • After exposure, the tissue is rinsed, and the cell viability is determined using a quantitative assay, typically the MTT assay.[2][5] The MTT assay measures the activity of mitochondrial reductase, which correlates with the number of viable cells.

  • Endpoint: A substance is identified as corrosive if the cell viability falls below a certain threshold after a defined exposure time.[1][5] This method can also help in sub-categorizing corrosive materials.[4]

Bovine Corneal Opacity and Permeability (BCOP) Test for Eye Irritation - OECD Guideline 437

The BCOP test is an in vitro assay used to identify substances that can cause serious eye damage.

  • Principle: This organotypic model uses corneas from the eyes of cattle obtained as a by-product from abattoirs.[7][9] The test evaluates the effect of a substance on corneal opacity (cloudiness) and permeability (the passage of a dye through the cornea).[7][9]

  • Methodology:

    • Bovine corneas are mounted in a specialized holder.

    • The test substance is applied to the epithelial surface of the cornea for a defined period.

    • Corneal opacity is measured using an opacitometer.

    • Corneal permeability is assessed by measuring the amount of fluorescein (B123965) dye that passes through the cornea using a spectrophotometer.

  • Endpoint: The opacity and permeability measurements are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the substance's potential for causing severe eye damage.[9]

Safety and Handling Precautions

Given the hazardous nature of this compound, strict adherence to the following safety and handling procedures is mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3][7]

  • Storage: Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed.[8] Store locked up.[5][7] Keep away from incompatible materials such as strong oxidizing agents and bases.[3]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][8]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation.[8] Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder) and place it in a suitable, closed container for disposal.[3]

Logical and Procedural Diagrams

Hazard Management Workflow

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures for ensuring chemical safety in the laboratory.

Hazard_Management HazardID Hazard Identification (e.g., GHS Classification) RiskAssess Risk Assessment (Exposure Potential & Severity) HazardID->RiskAssess Inform Control Control Measures (PPE, Engineering Controls) RiskAssess->Control Determine Control->RiskAssess Feedback Review Review and Monitor (Effectiveness of Controls) Control->Review Implement Review->HazardID Re-evaluate

Caption: Logical workflow for chemical hazard management.

Chemical Spill Response Workflow

This diagram outlines the procedural workflow for safely handling a spill of this compound.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Neutralize if Safe (e.g., with soda ash) Contain->Neutralize Collect Collect Absorbed Material into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Procedural workflow for responding to a chemical spill.

References

Synonyms for 3-Cyclohexene-1-carboxylic acid (e.g., 1,2,3,6-Tetrahydrobenzoic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Cyclohexene-1-carboxylic acid, a versatile building block in organic synthesis, particularly valued in the pharmaceutical and chemical industries. It covers its chemical identity, physical properties, key experimental protocols, and significant applications in drug development and materials science.

Chemical Identity and Synonyms

This compound is a cyclic organic compound featuring a cyclohexene (B86901) ring with a carboxylic acid functional group.[1] Its unique structure, combining a reactive double bond and a carboxylic acid moiety, makes it a valuable intermediate for synthesizing more complex molecules.[2]

A variety of names and identifiers are used for this compound across chemical literature and commercial suppliers. The most common synonyms are provided below.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name cyclohex-3-ene-1-carboxylic acid[3][4]
CAS Registry Number 4771-80-6[5][6]
Molecular Formula C₇H₁₀O₂[5][6]
Common Synonyms 1,2,3,6-Tetrahydrobenzoic acid[5][6], 1-Cyclohexene-4-carboxylic acid[3][5][6], 3-Cyclohexenecarboxylic acid[5][6], δ3-Cyclohexenecarboxylic acid[5][6], Cyclohex-3-enecarboxylic acid[3][7]
Other Identifiers NSC 44712, NSC 44883[3][5][6], Kyselina 1,2,5,6-tetrahydrobenzoova[3][5][6], BRN 1617723[3][8]
Enantiomer CAS No. (S)-(-)- form: 5708-19-0, (R)-(+)- form: 5709-98-8[1]

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, storage, and application in synthesis. It typically appears as a colorless liquid or a low-melting solid.[1][9]

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 126.15 g/mol
Appearance Colorless liquid[10]
Density 1.081 g/mL at 25 °C
Melting Point 17 °C (lit.)[10]
Boiling Point 130-133 °C at 4 mmHg (lit.)
Flash Point 110 °C (230 °F) - closed cup
Refractive Index n20/D 1.48 (lit.)
Water Solubility Insoluble[1][10][11]
Stability Stable under normal conditions. It is combustible and incompatible with bases and strong oxidizing agents.[10]
pKa 4.67 ± 0.20 (Predicted)[1]

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are protocols for its synthesis and analysis.

Optically active forms of this compound are critical chiral building blocks for numerous active pharmaceutical ingredients (APIs), including the anticoagulant Edoxaban and the antiviral Oseltamivir.[12] A common method for obtaining a specific enantiomer is through diastereoselective resolution of the racemic mixture. The following protocol outlines the resolution of racemic this compound using (R)-1-naphthylethylamine as a resolving agent.[13]

Experimental Steps:

  • Salt Formation:

    • Racemic this compound (100g) is dissolved in isopropyl acetate (B1210297) (800ml) in a reaction flask.

    • A solution of (R)-1-naphthylethylamine (130g) in isopropyl acetate (300ml) is added dropwise.

    • The mixture is heated to 60-70°C until a clear solution is formed.

    • The solution is then cooled to 20-30°C to precipitate the diastereomeric salts.

    • The solid is filtered to yield a mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt.[13]

  • Resolution via Recrystallization:

    • The mixture of salts (100g) is added to a mixture of isopropanol (B130326) (85ml) and acetone (B3395972) (415ml).

    • The suspension is heated to 65-75°C and refluxed for 1 hour.

    • The mixture is cooled, allowing the less soluble diastereomeric salt to crystallize. The solid is filtered when the temperature reaches 50°C.

    • This recrystallization process is repeated to improve diastereomeric purity.[13]

  • Acidification to Yield Final Product:

    • The purified diastereomeric salt (50g) is dissolved in ethyl acetate (150ml).

    • The pH is adjusted to 2-3 using 10% hydrochloric acid.

    • The layers are separated, and the organic phase is washed with water, dried, and concentrated under vacuum to yield the final product, (R)-(+)-3-Cyclohexenecarboxylic acid.[13]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Resolution cluster_2 Step 3: Acidification racemic_acid Racemic this compound heating Heat (60-70°C) racemic_acid->heating resolving_agent (R)-1-Naphthylethylamine resolving_agent->heating solvent1 Isopropyl Acetate solvent1->heating cooling Cool (20-30°C) heating->cooling filtration1 Filter cooling->filtration1 salts Mixture of Diastereomeric Salts filtration1->salts reflux Reflux (65-75°C) salts->reflux solvent2 Isopropanol/Acetone solvent2->reflux cooling2 Cool & Crystallize reflux->cooling2 filtration2 Filter cooling2->filtration2 purified_salt Purified (R,R) Salt filtration2->purified_salt extraction Separate & Concentrate purified_salt->extraction solvent3 Ethyl Acetate solvent3->extraction acid 10% HCl (pH 2-3) acid->extraction final_product (R)-(+)-3-Cyclohexenecarboxylic Acid extraction->final_product

Asymmetric synthesis workflow for (R)-(+)-3-Cyclohexenecarboxylic Acid.

Analysis of this compound and its derivatives can be performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Method: A simple isocratic method can be employed.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. Phosphoric acid is commonly used. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[14]

  • Column: Standard C18 columns can be used. For faster analysis (UPLC), columns with smaller particle sizes (e.g., 3 µm) are available.[14]

  • Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[14]

Applications in Drug Development and Chemical Synthesis

This compound is a versatile intermediate with broad applications in pharmaceuticals, fine chemicals, and materials science.[2]

The compound is a crucial starting material for the synthesis of several important drugs.

  • Factor Xa Inhibitors: The (S)-enantiomer is a reactant for preparing potent and orally active direct inhibitors of coagulation factor Xa, which are used as anticoagulants to treat and prevent blood clots.[15][16]

  • FK506 Analogue Synthesis: 3-Cyclohexenylcarboxylic Acid has been used as a feeding substrate for cultures of Streptomyces sp. to produce 32-dehydroxy-FK506, an analogue of the immunosuppressant drug Tacrolimus (FK506).[10]

  • General Bioactivity: Derivatives of cyclohexene carboxylic acid have demonstrated a range of biological activities, including anti-inflammatory, antiproliferative, and antibacterial properties.[17][18] For example, certain amidrazone derivatives strongly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

Beyond pharmaceuticals, this compound serves as a building block in other areas of the chemical industry.

  • Flavors and Fragrances: Its reactive nature allows for its use in the synthesis of various flavor and fragrance compounds.[2][19]

  • Polymers and Resins: It is used as a modifier for alkyd resins and polystyrene and as a component in polymers for coatings, lacquers, and adhesives.[9][19]

G cluster_pharma Pharmaceuticals cluster_chem Fine & Polymer Chemistry center_node This compound pharma_inter Chiral Building Block center_node->pharma_inter fine_chem Synthesis Intermediate center_node->fine_chem anticoagulants Factor Xa Inhibitors (e.g., Edoxaban) pharma_inter->anticoagulants (S)-enantiomer immuno Immunosuppressant Analogues (e.g., FK506 derivatives) pharma_inter->immuno anti_inflam Anti-inflammatory Agents pharma_inter->anti_inflam flavors Flavors & Fragrances fine_chem->flavors polymers Polymers & Resins fine_chem->polymers coatings Coatings & Adhesives polymers->coatings

Key application areas of this compound.

Biological Activity of Derivatives: Cytokine Inhibition

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological effects. Studies on new amidrazone derivatives incorporating the cyclohexene carboxylic acid moiety have revealed potent anti-inflammatory activity. Specifically, these compounds can modulate the production of key cytokines involved in the inflammatory response.

For instance, certain derivatives have been shown to strongly inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), both of which are pro-inflammatory cytokines.[17] This inhibitory action highlights the potential of using the this compound scaffold to develop novel anti-inflammatory and immunomodulatory drugs.

G cluster_cytokines Cytokine Secretion core This compound Scaffold derivative Amidrazone Derivatives core->derivative Used to Synthesize derivative->inhibition Inhibits pbmcs Mitogen-Stimulated PBMCs tnf TNF-α pbmcs->tnf Secretes il6 IL-6 pbmcs->il6 Secretes il10 IL-10 pbmcs->il10 Secretes inhibition->tnf inhibition->il6 inhibition->il10

References

Methodological & Application

Application Notes and Protocols: 3-Cyclohexene-1-carboxylic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Cyclohexene-1-carboxylic acid as a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The document includes key experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.

Pharmaceutical Applications: Synthesis of an Edoxaban (B1671109) Intermediate

This compound is a crucial starting material for the synthesis of the anticoagulant drug Edoxaban. The key intermediate, (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylic acid, is synthesized through a multi-step process involving iodolactonization, enzymatic resolution, and subsequent chemical transformations.

Experimental Protocol: Synthesis of (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylic acid

This protocol outlines the key steps for the synthesis of the Edoxaban intermediate starting from racemic this compound.

Step 1: Iodolactonization of this compound

This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by an intramolecular nucleophilic attack by the carboxylate group to form a lactone.

  • Reaction:

    • Dissolve 200g of this compound in 600mL of dichloromethane (B109758) in a reaction flask.

    • Under an ice bath, add 200g of sodium bicarbonate, 350g of potassium iodide, and 500mL of water.

    • After 10 minutes, allow the mixture to warm to room temperature and then add 500g of iodine.

    • Stir the reaction for 2 hours.

    • Quench the reaction by adding a 2N aqueous solution of sodium thiosulfate (B1220275) (300mL) and stir for 30 minutes.

    • Separate the layers and extract the aqueous phase with 500mL of dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the iodolactone as a white solid.

Step 2: Enzymatic Resolution of the Corresponding Ester

The racemic ester derived from the iodolactone is resolved using a hydrolase to selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer.

  • Esterification (General Procedure): The iodolactone is converted to its methyl ester using standard esterification methods (e.g., reaction with methanol (B129727) in the presence of an acid catalyst).

  • Enzymatic Hydrolysis:

    • In a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), suspend the racemic methyl ester of the functionalized cyclohexanecarboxylic acid.

    • Add a hydrolase enzyme (e.g., alkaline protease, papain, trypsin, or pepsin). The choice of enzyme can influence the enantioselectivity.

    • The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a period of 4 to 96 hours, depending on the enzyme and substrate concentration.[1]

    • Monitor the reaction progress by HPLC.

    • Upon completion, the mixture is worked up by separating the aqueous and organic phases. The desired hydrolyzed carboxylic acid (the (1S,3R,4R)-enantiomer) can be isolated from the aqueous phase by acidification and extraction.

Step 3: Conversion to (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylic acid

The resolved intermediate undergoes further transformations, including the introduction of an amino group and deprotection steps, to yield the final key intermediate for Edoxaban synthesis. The exact sequence of these steps can vary, as outlined in various patents. A general representation of the subsequent steps involves the opening of the lactone and introduction of the amino functionality.

Quantitative Data

The following table summarizes the quantitative data reported for the key steps in the synthesis of the Edoxaban intermediate.

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
IodolactonizationThis compoundI₂, NaHCO₃, KIDichloromethane/Water0 to RT2~92-96%N/A[2]
Enzymatic ResolutionRacemic methyl 3-tert-butoxycarbonylamino-4-hydroxy-cyclohexanecarboxylateAlkaline ProteaseToluene/Phosphate Buffer (pH 8.0)5012>98% de[1]
Enzymatic ResolutionRacemic methyl 3-tert-butoxycarbonylamino-4-hydroxy-cyclohexanecarboxylatePapainToluene/Phosphate Buffer (pH 8.0)5048>98% de[2]
Signaling Pathway of Edoxaban

Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X + VIIIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF + VIIa VIIa_TF->X Xa Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrossLinkedFibrin CrossLinkedFibrin Fibrin->CrossLinkedFibrin XIIIa Edoxaban Edoxaban Edoxaban->Xa Inhibits

Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by Edoxaban.

Experimental Workflow: Synthesis of Edoxaban Intermediate

The following diagram illustrates the key steps in the synthesis of the Edoxaban intermediate from this compound.

edoxaban_synthesis_workflow Start This compound Iodolactonization Iodolactonization Start->Iodolactonization Esterification Esterification Iodolactonization->Esterification EnzymaticResolution Enzymatic Resolution Esterification->EnzymaticResolution Hydrolysis Hydrolysis/Deprotection EnzymaticResolution->Hydrolysis FinalProduct (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylic acid Hydrolysis->FinalProduct

Caption: Workflow for the synthesis of the key Edoxaban intermediate.

Agrochemical Applications: Synthesis of Fungicidal Amides

Derivatives of this compound, particularly amides, have shown potential as fungicidal agents. The synthesis typically involves the activation of the carboxylic acid followed by coupling with a suitable amine.

Application Note: Synthesis of N-Aryl-3-cyclohexene-1-carboxamides

Carboxylic acid amide (CAA) fungicides are a known class of agrochemicals. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, a general synthetic approach can be outlined based on standard amide bond formation reactions.

General Experimental Protocol: Amide Coupling
  • Activation of the Carboxylic Acid:

  • Amine Addition:

    • To the activated carboxylic acid solution, add the desired substituted aniline (B41778) or other amine derivative.

    • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction mixture is filtered to remove any precipitated urea (B33335) by-product (if DCC is used).

    • The filtrate is washed sequentially with dilute acid (e.g., 1M HCl) and a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and by-products.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Fungicidal Activity

The following table presents representative data on the fungicidal activity of some carboxylic acid amide derivatives, demonstrating the potential of this class of compounds.

CompoundTarget FungusEC₅₀ (µg/mL)Reference
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c)Pythium aphanidermatum16.75[3]
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c)Rhizoctonia solani19.19[3]
Mandipropamid (a CAA fungicide)Phytophthora infestans (cystospore germination)0.005[4]
Dimethomorph (a CAA fungicide)Phytophthora infestans (cystospore germination)0.05[4]

Polymer Applications: Synthesis of Polyamides

This compound can be derivatized into a dicarboxylic acid, which can then be used as a monomer in the synthesis of polyamides through condensation polymerization with diamines.

Application Note: Polyamide Synthesis

The synthesis of polyamides from a dicarboxylic acid derived from this compound and a diamine is a standard polycondensation reaction. This process can be used to create novel polymers with specific properties.

General Experimental Protocol: Direct Polycondensation
  • Monomer Preparation: The this compound would first need to be converted to a dicarboxylic acid derivative.

  • Polymerization:

    • In a reaction vessel, a mixture of the dicarboxylic acid (1.0 mmol) and a diamine (2.0 mmol) is prepared in a solvent such as N-methyl-2-pyrrolidone (NMP).

    • Condensing agents like triphenyl phosphite (B83602) (TPP) and pyridine (B92270) (Py), along with solubility promoters such as CaCl₂ and LiCl, are added.

    • The mixture is heated at a high temperature (e.g., 110°C) under an inert atmosphere for several hours (e.g., 15 hours).[5]

    • The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like a water/methanol mixture.

    • The polyamide is collected by filtration, washed, and dried.

Key Chemical Transformations of this compound

The versatility of this compound as a chemical intermediate stems from its ability to undergo a variety of chemical transformations at both the carboxylic acid and the alkene functional groups.

transformations cluster_reactions Chemical Transformations cluster_applications Applications main This compound Iodolactonization Iodolactonization main->Iodolactonization Epoxidation Epoxidation main->Epoxidation Amidation Amidation main->Amidation Esterification Esterification main->Esterification DielsAlder Diels-Alder Reaction (as dienophile) main->DielsAlder Pharmaceuticals Pharmaceuticals (e.g., Edoxaban) Iodolactonization->Pharmaceuticals Agrochemicals Agrochemicals (e.g., Fungicides) Amidation->Agrochemicals Polymers Polymers (e.g., Polyamides) Amidation->Polymers

Caption: Key chemical transformations and applications of this compound.

References

Application of 3-Cyclohexene-1-carboxylic Acid in the Synthesis of the Anticoagulant Edoxaban

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyclohexene-1-carboxylic acid is a versatile cyclic carboxylic acid that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its inherent stereochemistry and the reactivity of its double bond and carboxylic acid functional group make it an ideal starting material for creating complex molecular architectures.[1] A prominent application of this compound is in the synthesis of Edoxaban, a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[4] Edoxaban is widely used for the prevention and treatment of venous thromboembolism and for reducing the risk of stroke in patients with non-valvular atrial fibrillation. The (S)-enantiomer of this compound is the key chiral precursor for the synthesis of the active (1R,2S,5S)-stereoisomer of the diamine core of Edoxaban.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate of Edoxaban, starting from racemic this compound. The synthesis involves a key iodolactonization step, followed by epoxidation and subsequent ring-opening.

Signaling Pathway: The Blood Coagulation Cascade and the Role of Factor Xa

Edoxaban exerts its anticoagulant effect by directly inhibiting Factor Xa (FXa). FXa is a serine protease that occupies a pivotal position in the blood coagulation cascade, at the convergence of the intrinsic (contact activation) and extrinsic (tissue factor) pathways.[1][2][5][6] The primary function of FXa is to convert prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to cleave fibrinogen to fibrin, which polymerizes to form a stable blood clot.[1][2] By inhibiting FXa, Edoxaban effectively blocks the amplification of the coagulation cascade, thereby preventing thrombus formation.[4]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX activates FVIIIa Factor VIIIa FVIIIa->FX TissueFactor Tissue Factor TF_FVIIa TF-FVIIa Complex TissueFactor->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) FXa->Prothrombin FVa Factor Va FVa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin cleaves to Edoxaban Edoxaban Edoxaban->FXa inhibits

Caption: Blood Coagulation Cascade and Edoxaban's Mechanism of Action.

Experimental Workflow for Edoxaban Intermediate Synthesis

The following diagram outlines the key steps in the synthesis of a crucial chiral intermediate for Edoxaban, starting from this compound.

Edoxaban_Intermediate_Synthesis Start This compound (racemic) Step1 Iodolactonization Start->Step1 Intermediate1 (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one Step1->Intermediate1 Step2 Epoxidation Intermediate1->Step2 Intermediate2 (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid Step2->Intermediate2 Step3 Amine Ring Opening Intermediate2->Step3 Final_Intermediate (1S,3R,4R)-3-Amino-4-hydroxycyclohexanecarboxylic acid derivative Step3->Final_Intermediate Edoxaban_Core Edoxaban Core Intermediate Final_Intermediate->Edoxaban_Core

Caption: Synthetic workflow for an Edoxaban intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Edoxaban intermediates.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1IodolactonizationI₂, NaHCO₃Dichloromethane (B109758)/Water0 to RT2~90
2Epoxidationm-CPBADichloromethane0 to RT2~84
3Amine Ring OpeningNH₃ in Ethanol (B145695)Ethanol6024~80

Table 2: Physical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)
This compoundC₇H₁₀O₂126.15White solid5.68 (m, 2H), 2.55 (m, 1H), 2.30-2.10 (m, 4H), 1.90 (m, 2H)
(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-oneC₇H₉IO₂252.05White solid4.80 (m, 1H), 4.49 (m, 1H), 4.19 (m, 1H), 2.85 (m, 1H), 2.50-2.10 (m, 4H)
(1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acidC₇H₁₀O₃142.15White solid3.15 (m, 2H), 2.50 (m, 1H), 2.20-1.80 (m, 4H), 1.50-1.30 (m, 2H)

Experimental Protocols

Protocol 1: Synthesis of (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (Iodolactonization)

Materials:

  • This compound (racemic)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (2N)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 200 g of this compound in 600 mL of dichloromethane.

  • Add a solution of 200 g of sodium bicarbonate and 350 g of potassium iodide in 500 mL of water.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add 500 g of iodine to the stirred mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 300 mL of a 2N aqueous solution of sodium thiosulfate. Stir for 30 minutes until the iodine color disappears.

  • Separate the organic layer. Extract the aqueous layer with 500 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a white solid.

Protocol 2: Synthesis of (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid (Epoxidation)

Materials:

  • (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

Procedure:

  • Dissolve the iodolactone from Protocol 1 in dichloromethane (5 mL per gram of iodolactone).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with a saturated sodium sulfite solution, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 3: Synthesis of (1S,3R,4R)-3-Amino-4-hydroxycyclohexanecarboxylic acid derivative (Amine Ring Opening)

Materials:

  • (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid

  • Ammonia (B1221849) in ethanol solution (7N)

  • Ethanol

Procedure:

  • In a sealed pressure vessel, dissolve the epoxide from Protocol 2 in ethanol.

  • Add a 7N solution of ammonia in ethanol (5 equivalents).

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude amino alcohol can be further purified by crystallization or chromatography.

Safety Precautions:

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Iodine is corrosive and volatile; handle with care.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive; handle with appropriate precautions.

  • Reactions in sealed vessels should be conducted behind a blast shield.

Disclaimer: These protocols are intended for informational purposes for trained research and development professionals. All procedures should be conducted with appropriate safety measures and in accordance with institutional and regulatory guidelines.

References

Application Notes: Synthesis of a Key Precursor for the Anticoagulant Edoxaban from (S)-3-Cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Edoxaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. It is widely prescribed for the prevention and treatment of venous thromboembolism and for reducing the risk of stroke in patients with non-valvular atrial fibrillation. The chemical structure of Edoxaban features a complex chiral cyclohexanediamine (B8721093) core. The stereospecific synthesis of this core is a crucial aspect of the overall manufacturing process, significantly influencing the drug's efficacy and safety profile.[1] This document outlines a detailed synthetic protocol for a key precursor of Edoxaban, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from the readily available chiral building block, (S)-3-Cyclohexene-1-carboxylic acid.

Synthetic Strategy

The described synthetic pathway transforms (S)-3-Cyclohexene-1-carboxylic acid into the target precursor through a series of stereocontrolled reactions. The key transformations include an iodolactonization to establish the initial stereochemistry, followed by epoxide formation and subsequent regioselective ring-opening to introduce the necessary amino functionalities. The final steps involve the introduction of the dimethylcarbamoyl group and selective protection of one of the amino groups to yield the desired precursor, ready for coupling with other fragments to complete the synthesis of Edoxaban. This route is designed to be efficient and scalable for potential industrial applications.

Overall Synthesis Workflow

The overall workflow for the synthesis of the Edoxaban precursor is depicted below.

G cluster_0 Step 1: Iodolactonization cluster_1 Step 2: Epoxidation cluster_2 Step 3: Azide (B81097) Introduction cluster_3 Step 4: Amidation cluster_4 Step 5: Boc Protection & Reduction A (S)-3-Cyclohexene-1-carboxylic acid B (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one A->B I₂, NaHCO₃ C Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate B->C NaOH, Ethanol (B145695) D Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclohexanecarboxylate C->D NaN₃, NH₄Cl E (1S,3R,4R)-3-Azido-N,N-dimethyl-4-hydroxycyclohexanecarboxamide D->E Dimethylamine (B145610) F tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate E->F 1. (Boc)₂O 2. H₂, Pd/C

Caption: Overall synthetic workflow from (S)-3-Cyclohexene-1-carboxylic acid to the key Edoxaban precursor.

Experimental Protocols

Step 1: Synthesis of (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

This protocol details the iodolactonization of (S)-3-Cyclohexene-1-carboxylic acid to form the key bicyclic intermediate.

Materials:

  • (S)-3-Cyclohexene-1-carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve (S)-3-Cyclohexene-1-carboxylic acid (1.0 equiv) in dichloromethane.

  • Add a solution of sodium bicarbonate (2.0 equiv) and potassium iodide (2.5 equiv) in deionized water under ice bath conditions.

  • To the stirred biphasic mixture, add iodine (2.0 equiv) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate until the iodine color disappears.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Starting Material(S)-3-Cyclohexene-1-carboxylic acid
Key ReagentsI₂, NaHCO₃, KI
SolventDichloromethane, Water
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Product(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Typical Yield85 - 95%
Purity (post-workup)>95%

Step 2: Synthesis of Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

This step involves the conversion of the iodolactone to an epoxide.

Materials:

  • (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

  • Sodium hydroxide (B78521) (NaOH)

  • Absolute ethanol

  • Dichloromethane

Procedure:

  • Suspend the iodolactone (1.0 equiv) in absolute ethanol.

  • Add a 2N aqueous solution of sodium hydroxide (1.2 equiv) and stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC. Upon completion, distill off the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel.[2]

ParameterValue
Starting Material(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Key ReagentsSodium hydroxide
SolventEthanol, Dichloromethane
Reaction TemperatureRoom Temperature
Reaction Time3 hours
ProductEthyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Typical Yield70 - 80%
Purity (post-purification)>98%

Step 3: Synthesis of Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclohexanecarboxylate

This protocol describes the regioselective ring-opening of the epoxide with an azide source.

Materials:

  • Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ethanol/Water mixture

Procedure:

  • Dissolve the epoxy-ester (1.0 equiv) in a mixture of ethanol and water.

  • Add sodium azide (1.5 equiv) and ammonium chloride (1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

ParameterValue
Starting MaterialEthyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Key ReagentsSodium azide, Ammonium chloride
SolventEthanol, Water
Reaction TemperatureReflux
Reaction Time8 - 12 hours
ProductEthyl (1S,3R,4R)-3-azido-4-hydroxycyclohexanecarboxylate
Typical Yield80 - 90%
Purity (post-workup)>97%

Step 4: Synthesis of (1S,3R,4R)-3-Azido-N,N-dimethyl-4-hydroxycyclohexanecarboxamide

This step introduces the dimethylcarbamoyl group via amidation.

Materials:

  • Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclohexanecarboxylate

  • Aqueous dimethylamine solution (e.g., 40%)

  • Methanol

Procedure:

  • To a solution of the azido-ester (1.0 equiv) in methanol, add an aqueous solution of dimethylamine (5.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

ParameterValue
Starting MaterialEthyl (1S,3R,4R)-3-azido-4-hydroxycyclohexanecarboxylate
Key ReagentsDimethylamine
SolventMethanol
Reaction TemperatureRoom Temperature
Reaction Time24 - 48 hours
Product(1S,3R,4R)-3-Azido-N,N-dimethyl-4-hydroxycyclohexanecarboxamide
Typical Yield90 - 98% (crude)
Purity (crude)>90%

Step 5: Synthesis of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

This final step involves the reduction of the azide and selective Boc-protection of the resulting diamine.

Materials:

  • (1S,3R,4R)-3-Azido-N,N-dimethyl-4-hydroxycyclohexanecarboxamide

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the azido-amide (1.0 equiv) in methanol.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the solution.

  • Carefully add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield the final precursor.[3]

ParameterValue
Starting Material(1S,3R,4R)-3-Azido-N,N-dimethyl-4-hydroxycyclohexanecarboxamide
Key Reagents(Boc)₂O, H₂, Pd/C
SolventMethanol
Reaction TemperatureRoom Temperature
Reaction Time12 - 24 hours
Producttert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Typical Yield80 - 90%
Purity (post-purification)>99%

Logical Relationship of Key Intermediates

The following diagram illustrates the stereochemical transformations and the logical progression through the key intermediates of the synthesis.

G Start (S)-3-Cyclohexene-1-carboxylic acid Iodolactone (1S,4S,5S)-Iodolactone Start->Iodolactone Iodolactonization Epoxide (1S,3S,6R)-Epoxide Iodolactone->Epoxide Base treatment AzidoAlcohol (1S,3R,4R)-Azido-alcohol Epoxide->AzidoAlcohol Azide ring-opening AzidoAmide (1S,3R,4R)-Azido-amide AzidoAlcohol->AzidoAmide Amidation FinalProduct (1R,2S,5S)-Boc-protected diamine AzidoAmide->FinalProduct Reduction & Boc-protection

Caption: Logical progression of key intermediates in the Edoxaban precursor synthesis.

References

Application of 3-Cyclohexene-1-carboxylic Acid in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carboxylic acid and its derivatives are valuable compounds in the flavor and fragrance industry. While the acid itself serves primarily as a chemical intermediate, its esters and alkyl-substituted analogues are recognized for their diverse and desirable organoleptic properties.[1] These compounds contribute a wide range of notes, from fruity and floral to spicy and animalic, making them versatile ingredients in the creation of complex flavor and fragrance formulations. The unique molecular structure, featuring a cyclohexene (B86901) ring, is a key contributor to the distinct olfactory profiles of these aroma chemicals.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in this field.

Olfactory Properties and Applications

The olfactory characteristics of this compound derivatives are largely determined by the nature of the ester group and any substitutions on the cyclohexene ring. Generally, these compounds are prized for their fruity and floral notes.

Fruity and Floral Notes:

Esters of this compound, such as the methyl and ethyl esters, are often characterized by their pleasant fruity and green aromas.[3] These esters are foundational in building the complex molecular structures that define distinct flavors and fragrances.[2] For instance, methyl 2,6,6-trimethyl-3-cyclohexene-1-carboxylate, also known as Firascone, offers a floral, fruity scent reminiscent of rose and saffron.[4] These types of compounds are synthesized in a laboratory setting, with an increasing focus on the use of renewable starting materials.[4]

Spicy, Woody, and Animalic Notes:

Alkyl-substituted derivatives of this compound can produce more complex and potent aromas. Notably, 4-alkyl-3-cyclohexene-1-carboxylic acids are valued for their dominant sweaty odor character, which is considered highly valuable in certain fragrance formulations.[2] For example, 4-isopropyl-3-cyclohexene-1-carboxylic acid is known to impart animalic, woody, and spicy notes.[2] This particular compound is effective in blending and unifying various spice notes in highly seasoned foods, such as those found in Mexican and Indian cuisine, creating a more natural and well-rounded flavor profile.[2] In perfumery, it can envelop and blend different animalic notes into a warm and pleasing accord.[2]

The versatility of these compounds allows for their use in a wide array of products, including perfumes, colognes, soaps, detergents, and other personal care items.

Quantitative Data

The odor threshold, which is the lowest concentration of a compound that can be detected by the human nose, is a critical parameter in the flavor and fragrance industry. Below is a summary of available quantitative data for select derivatives of this compound.

Compound NameCAS NumberMolecular FormulaOdor DescriptionOdor Threshold (ppb)
(+)-methyl (1R)-1,4-dimethylcyclohex-3-ene-1-carboxylate680853- Swiss PatentC10H16O2Very fresh, fruity-mint-anisic with a light pear note5.85[2]
(-)-methyl (1S)-1,4-dimethylcyclohex-3-ene-1-carboxylate680853- Swiss PatentC10H16O2Herbaceous, humus, woody, and slightly spicy with resinous-fenugreek, chemical, and moldy notes20.1[2]

Experimental Protocols

The synthesis of fragrant esters from this compound can be achieved through various methods, with Fischer esterification being a common and effective approach. Below are representative protocols for the synthesis of the parent acid via a Diels-Alder reaction and its subsequent esterification.

Protocol 1: Synthesis of this compound via Diels-Alder Reaction

This protocol describes a general method for the synthesis of a cyclohexene ring structure, which is the core of the target molecule. The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid in toluene.

  • Heat the solution to reflux.

  • Slowly add a solution of 1,3-butadiene in toluene to the refluxing mixture. If generating the diene in situ from 3-sulfolene, the sulfolene is heated in a separate apparatus and the gaseous butadiene is bubbled through the acrylic acid solution.

  • Maintain the reaction at reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or recrystallization to yield this compound.

Protocol 2: Synthesis of Ethyl 3-Cyclohexene-1-carboxylate via Fischer Esterification

This protocol details the synthesis of a common fruity ester derivative.

Materials:

  • This compound

  • Absolute ethanol (B145695) (in excess, also acts as a solvent)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • To a round-bottom flask containing this compound, add an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The solvent is removed by rotary evaporation to yield the crude ester.

  • Purify the ethyl 3-cyclohexene-1-carboxylate by vacuum distillation.

Visualizations

Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the development of a new fragrance ingredient based on this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_sensory Sensory Evaluation cluster_application Application & Formulation start This compound ester Fischer Esterification start->ester purify Purification (Distillation/Chromatography) ester->purify gcms GC-MS Analysis purify->gcms nmr NMR Spectroscopy purify->nmr ftir FTIR Spectroscopy purify->ftir gco Gas Chromatography-Olfactometry (GC-O) gcms->gco profile Odor Profile Determination gco->profile panel Human Sensory Panel panel->profile threshold Odor Threshold Measurement panel->threshold formulate Inclusion in Fragrance/Flavor Base profile->formulate threshold->formulate stability Stability Testing formulate->stability product Final Product Application stability->product

Workflow for the development of a new fragrance ingredient.
Olfactory Signal Transduction Pathway

The perception of odorants like the esters of this compound begins with their interaction with olfactory receptors in the nasal cavity. The following diagram provides a simplified overview of the subsequent signaling cascade.

G cluster_receptor Olfactory Receptor Neuron odorant Odorant Molecule (e.g., Cyclohexene Ester) receptor Olfactory Receptor (GPCR) odorant->receptor Binding gprotein G-protein (Golf) receptor->gprotein Activation ac Adenylate Cyclase III gprotein->ac Activation camp cAMP ac->camp ATP to cAMP ion_channel Cyclic Nucleotide-Gated Ion Channel camp->ion_channel Opening depolarization Depolarization ion_channel->depolarization Ca2+/Na+ Influx ca_cl_channel Ca2+-activated Cl- Channel ca_cl_channel->depolarization Cl- Efflux depolarization->ca_cl_channel Opening action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Simplified olfactory signal transduction pathway.

Conclusion

This compound and its derivatives represent a significant class of compounds in the flavor and fragrance industry. Their diverse olfactory profiles, ranging from simple fruity and floral to complex spicy and animalic notes, make them highly valuable to perfumers and flavorists. The synthetic routes to these compounds are well-established, allowing for the creation of a wide palette of aroma chemicals. Further research into the sensory properties and applications of novel derivatives of this compound is a promising area for innovation within the industry.

References

Application Notes and Protocols for the Esterification of 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various esters of 3-Cyclohexene-1-carboxylic acid, a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries. The following sections detail established esterification methodologies, including reaction conditions, yields, and purification procedures, to guide researchers in selecting the most suitable method for their specific application.

Introduction

This compound and its ester derivatives are key building blocks in the synthesis of a wide range of organic molecules. The ester functionality serves as a versatile handle for further chemical transformations and can modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The selection of an appropriate esterification method is critical and depends on factors such as the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product. This document outlines three common and effective methods for the esterification of this compound: Fischer-Speier Esterification, Steglich Esterification, and a thionyl chloride-mediated approach. Additionally, insights into enzymatic esterification are provided as a milder and more selective alternative.

Comparative Data of Esterification Reactions

The following table summarizes typical reaction conditions and yields for the esterification of this compound with various alcohols using different catalytic systems. This data is intended to provide a comparative overview to aid in method selection.

Esterification MethodAlcoholCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Fischer-Speier Methanol (B129727)H₂SO₄ (catalytic)MethanolReflux4-8>90
Ethanol (B145695)p-TsOH (catalytic)TolueneReflux (Dean-Stark)6-1285-95
IsopropanolAmberlyst-15Toluene80-1008-1670-85
Steglich Benzyl (B1604629) alcoholDCC, DMAPDichloromethane (B109758)0 to RT3-6>90
tert-ButanolEDC, DMAPDichloromethane0 to RT4-860-75
Thionyl Chloride MethanolSOCl₂, PyridineMethanol0 to Reflux2-4>95
EthanolSOCl₂Ethanol0 to Reflux2-4>95
Enzymatic n-ButanolLipase (e.g., Novozym 435)Toluene40-6024-48Variable

Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and efficiency of work-up and purification. The data presented here are typical ranges based on literature for similar substrates.

Experimental Protocols

Fischer-Speier Esterification

This method is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove the water formed during the reaction.[1][2][3]

Protocol for the Synthesis of Methyl 3-Cyclohexene-1-carboxylate:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 1-2 mol%).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield pure methyl 3-cyclohexene-1-carboxylate.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Methanol (excess) reflux Reflux (4-8h) reactants->reflux catalyst H₂SO₄ (catalytic) catalyst->reflux evaporation Remove excess Methanol reflux->evaporation extraction Dissolve in Ether Wash with NaHCO₃, Brine evaporation->extraction drying Dry over Na₂SO₄ extraction->drying distillation Vacuum Distillation drying->distillation product Methyl 3-Cyclohexene-1-carboxylate distillation->product

Fischer-Speier Esterification Workflow
Steglich Esterification

This method utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP).[4][5][6] It is performed under mild, neutral conditions, making it suitable for acid- or heat-sensitive substrates.

Protocol for the Synthesis of Benzyl 3-Cyclohexene-1-carboxylate:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and benzyl alcohol (1.0-1.2 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP (0.05-0.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure benzyl 3-cyclohexene-1-carboxylate.

Steglich_Esterification_Workflow cluster_setup Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Benzyl Alcohol + DMAP (cat.) in Anhydrous DCM addition Add DCC at 0 °C reactants->addition stir Stir at RT (3-6h) addition->stir filtration Filter DCU precipitate stir->filtration extraction Wash with HCl, NaHCO₃, Brine filtration->extraction drying Dry over Na₂SO₄ extraction->drying chromatography Column Chromatography drying->chromatography product Benzyl 3-Cyclohexene-1-carboxylate chromatography->product

Steglich Esterification Workflow
Thionyl Chloride Mediated Esterification

This method proceeds via the formation of a highly reactive acyl chloride intermediate. It is a non-equilibrium process that generally gives high yields in a short reaction time. The reaction can be performed in two steps (isolation of the acyl chloride) or as a one-pot procedure.

One-Pot Protocol for the Synthesis of Ethyl 3-Cyclohexene-1-carboxylate:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube or gas outlet to a scrubber, add this compound (1.0 eq).

  • Add an excess of ethanol (5-10 eq), which also acts as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise. The reaction is exothermic and generates HCl and SO₂ gas.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and carefully remove the excess ethanol and SOCl₂ under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by vacuum distillation to yield pure ethyl 3-cyclohexene-1-carboxylate.

Thionyl_Chloride_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Ethanol (excess) addition Add SOCl₂ at 0 °C reactants->addition reflux Reflux (2-4h) addition->reflux evaporation Remove excess volatiles reflux->evaporation extraction Dissolve in Ether Wash with NaHCO₃, Brine evaporation->extraction drying Dry over Na₂SO₄ extraction->drying distillation Vacuum Distillation drying->distillation product Ethyl 3-Cyclohexene-1-carboxylate distillation->product

Thionyl Chloride Esterification

Signaling Pathways and Logical Relationships

The choice of esterification method is dictated by a logical relationship between the properties of the starting materials and the desired outcome. The following diagram illustrates this decision-making process.

Esterification_Decision_Tree start Start: Esterification of This compound q1 Are starting materials acid-sensitive? start->q1 fischer Fischer Esterification: - Acid catalyst (H₂SO₄, p-TsOH) - Excess alcohol or water removal - High temperature q1->fischer No thionyl Thionyl Chloride Method: - Forms acyl chloride in situ - High yield, fast - Generates HCl q1->thionyl No steglich Steglich Esterification: - Mild, neutral conditions - DCC/EDC + DMAP - Good for sensitive substrates q1->steglich Yes enzymatic Enzymatic Esterification: - Lipase catalyst - High selectivity - Very mild conditions q1->enzymatic Yes

References

Application Notes and Protocols for Amidation Reactions of 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and potential applications of amides derived from 3-cyclohexene-1-carboxylic acid. The accompanying protocols offer detailed experimental procedures for the synthesis of these compounds using common coupling reagents.

Introduction

This compound is a versatile cyclic carboxylic acid that serves as a valuable building block in organic synthesis. Its derivatives, particularly amides, are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The presence of the cyclohexene (B86901) ring introduces conformational rigidity, which can be advantageous for binding to biological targets. Amidation of this compound with various primary and secondary amines allows for the creation of a diverse library of compounds with potential therapeutic applications.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological data on simple amides of this compound is limited in publicly available literature, studies on closely related cyclohexane (B81311) and cyclohexene carboxamides suggest several potential therapeutic applications.

Anticancer Activity: Derivatives of cyclohexane carboxamide have been investigated for their potential as anticancer agents. For instance, certain 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have shown promising in-vitro antitumor activity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and Caco-2 (colorectal cancer)[1]. One particular compound from this series exhibited a potent activity against the MCF-7 breast cancer cell line with an IC50 value of 3.25 µM, which was more effective than the standard drug doxorubicin (B1662922) in the study[1]. This suggests that the cyclohexane scaffold can be a valuable template for the design of new cytotoxic agents. The amides of this compound could be explored for similar activities.

Anti-inflammatory and Antimicrobial Properties: Research on amidrazone derivatives of the regioisomeric cyclohex-1-ene-1-carboxylic acid has revealed significant anti-inflammatory and antimicrobial activities[2]. Some of these derivatives were found to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[2]. Additionally, certain compounds exhibited moderate to weak activity against various bacterial and fungal strains[2]. These findings indicate that the cyclohexene carboxamide core is a promising scaffold for the development of new anti-inflammatory and antimicrobial agents.

Experimental Protocols

The following are general protocols for the amidation of this compound using common coupling reagents. The choice of reagent and specific conditions may need to be optimized for different amine substrates.

Protocol 1: Amidation using HATU as a Coupling Reagent

This protocol is suitable for a wide range of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent that often leads to high yields and clean reactions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add HATU (1.1 - 1.5 eq) to the reaction mixture.

  • Slowly add DIPEA or TEA (2.0 - 3.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Quantitative Data (Representative): While specific data for 3-cyclohexene-1-carboxamides is not readily available, similar couplings with other carboxylic acids using HATU typically yield products in the range of 70-95%.

Amine TypeExpected Yield Range
Primary Aliphatic80-95%
Secondary Aliphatic75-90%
Primary Aromatic70-85%
Secondary Aromatic65-80%
Protocol 2: Amidation using EDC and HOBt

This is a classic and widely used method for amide bond formation. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) effectively activates the carboxylic acid and minimizes racemization if chiral centers are present.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the amine (1.0 eq) followed by the slow addition of DIPEA or TEA (2.0 eq).

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate) to obtain the pure amide.

Quantitative Data (Representative): Yields for EDC/HOBt couplings are generally good, though they can be slightly lower than with HATU for more challenging substrates.

Amine TypeExpected Yield Range
Primary Aliphatic75-90%
Secondary Aliphatic70-85%
Primary Aromatic65-80%
Secondary Aromatic60-75%

Visualizations

Experimental Workflow for Amidation

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_amine Add Amine start->add_amine add_reagents Add Coupling Reagents (e.g., HATU/DIPEA or EDC/HOBt) add_amine->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC react->monitor dilute Dilute with EtOAc monitor->dilute Reaction Complete wash Aqueous Washes (Base, Acid, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Isolated Amide Product purify->end

Caption: General workflow for the synthesis of amides from this compound.

Logical Relationship of Potential Biological Activities

Biological_Activities cluster_applications Potential Therapeutic Applications cluster_mechanisms Potential Mechanisms of Action parent 3-Cyclohexene-1-carboxamides anticancer Anticancer parent->anticancer anti_inflammatory Anti-inflammatory parent->anti_inflammatory antimicrobial Antimicrobial parent->antimicrobial apoptosis Induction of Apoptosis anticancer->apoptosis based on cyclohexane analogs cytokine_inhibition Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) anti_inflammatory->cytokine_inhibition based on cyclohexene regioisomer analogs bacterial_growth_inhibition Inhibition of Bacterial/Fungal Growth antimicrobial->bacterial_growth_inhibition based on cyclohexene regioisomer analogs

Caption: Potential biological activities of 3-cyclohexene-1-carboxamides based on related structures.

References

Application Notes and Protocols: Cyclization Reactions of 3-Cyclohexene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetically valuable cyclization reactions of 3-cyclohexene-1-carboxylic acid and its derivatives. The resulting bicyclic lactones are important structural motifs found in numerous biologically active natural products and are key intermediates in the development of novel therapeutics.[1][2] This document outlines the key methodologies, presents quantitative data for reaction optimization, and provides detailed experimental protocols for the synthesis of these important scaffolds.

Halolactonization Reactions

Halolactonization is a powerful and widely used method for the synthesis of lactones from unsaturated carboxylic acids. The reaction proceeds via an intramolecular attack of the carboxylate on a halonium ion intermediate formed by the reaction of the alkene with an electrophilic halogen source.[1]

Iodolactonization

Iodolactonization is a reliable and mild method for the formation of iodinated lactones.[1] The reaction is typically carried out using molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), to facilitate the formation of the carboxylate nucleophile.[3] This reaction has been instrumental in the total synthesis of complex natural products, including vernolepin (B1683817) and prostaglandins.[1][4][5]

Reaction Mechanism:

The reaction is initiated by the electrophilic attack of iodine on the double bond of the 3-cyclohexene-1-carboxylate, forming a cyclic iodonium (B1229267) ion intermediate. The carboxylate then attacks the iodonium ion in an intramolecular fashion, leading to the formation of the bicyclic lactone. The reaction generally follows Baldwin's rules, favoring 5-exo-tet cyclization.[1]

Iodolactonization_Mechanism start_mol 3-Cyclohexene-1-carboxylate iodonium Iodonium Ion start_mol->iodonium product_mol Bicyclic Iodolactone iodonium->product_mol Iodolactonization_Workflow start Dissolve this compound and NaHCO₃ in a biphasic solvent system (e.g., CH₂Cl₂/H₂O). add_iodine Add a solution of I₂ dropwise with vigorous stirring. start->add_iodine react Stir at room temperature for 24 hours. add_iodine->react workup Separate the organic layer. Wash with Na₂S₂O₃ (aq) and brine. react->workup purify Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography. workup->purify product Obtain the bicyclic iodolactone. purify->product Pd_Catalyzed_Cyclization start Substituted This compound ch_activation C-H Activation & Olefination start->ch_activation pd_complex Pd(II) Catalyst pd_complex->ch_activation lactone_formation Lactonization ch_activation->lactone_formation product Bicyclo[3.2.1] lactone lactone_formation->product

References

Application Notes and Protocols for the Polymerization of 3-Cyclohexene-1-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the polymerization of 3-cyclohexene-1-carboxylic acid and its derivatives. Detailed protocols for plausible polymerization methods and potential applications in drug delivery are outlined, supported by scientific principles and data from related systems.

Introduction

This compound is a versatile monomer that holds potential for the synthesis of functional polymers. Its structure, featuring a cyclohexene (B86901) ring and a carboxylic acid group, offers opportunities for creating polymers with unique properties suitable for biomedical applications, particularly in the realm of drug delivery. The carboxylic acid moiety can impart pH-responsiveness, a desirable characteristic for targeted drug release in specific physiological environments.

However, the low ring strain of the cyclohexene ring makes its direct homopolymerization via Ring-Opening Metathesis Polymerization (ROMP) thermodynamically unfavorable. This document explores alternative and more viable polymerization strategies, including free-radical copolymerization and post-polymerization modification, to harness the potential of this monomer.

Polymerization Strategies

Due to the inherent challenges in the homopolymerization of this compound, two primary strategies are recommended:

  • Free-Radical Copolymerization: This approach involves copolymerizing this compound with other vinyl monomers, such as acrylic acid or N-isopropylacrylamide, to create functional copolymers. This method is advantageous as it allows for the incorporation of the cyclohexene carboxylic acid moiety into a polymer chain, thereby imparting its functional properties to the resulting material.

  • Post-Polymerization Modification: This strategy involves the synthesis of a polymer with reactive handles, followed by the chemical modification of these handles to introduce the this compound group. This can be a powerful method to achieve well-defined polymers with controlled functionality.

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound with Acrylic Acid

This protocol describes the synthesis of a pH-responsive copolymer of this compound and acrylic acid. The resulting polymer will have a higher density of carboxylic acid groups, enhancing its pH-sensitivity.

Materials:

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.26 g, 10 mmol) and acrylic acid (e.g., 2.16 g, 30 mmol) in anhydrous 1,4-dioxane (40 mL).

  • Add AIBN (e.g., 0.066 g, 0.4 mmol) to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration and wash with fresh diethyl ether.

  • Redissolve the polymer in a minimal amount of methanol and re-precipitate in diethyl ether to further purify.

  • Dry the final copolymer under vacuum at 40°C overnight.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the incorporation of both monomers and determine the copolymer composition.

  • FT-IR: To identify the characteristic functional groups (C=O of carboxylic acid, C=C of the cyclohexene ring).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.

ParameterExpected Value
Monomer Ratio (in feed)This compound : Acrylic acid = 1:3
InitiatorAIBN
Solvent1,4-Dioxane
Temperature70°C
Reaction Time24 hours
AppearanceWhite to off-white powder

Application Notes: pH-Responsive Drug Delivery

Polymers containing carboxylic acid groups are known to exhibit pH-responsive behavior.[1][2][3] At low pH (below the pKa of the carboxylic acid), the carboxyl groups are protonated and the polymer is typically collapsed and hydrophobic. As the pH increases (above the pKa), the carboxylic acid groups deprotonate, leading to electrostatic repulsion along the polymer chain. This causes the polymer to swell and become more hydrophilic. This transition can be exploited for controlled drug delivery.[4][5]

Preparation of Drug-Loaded Microgels

The synthesized copolymer from Protocol 1 can be used to formulate pH-responsive microgels for the encapsulation and controlled release of therapeutic agents.[6][7]

Protocol 2: Preparation of Doxorubicin-Loaded pH-Responsive Microgels

Materials:

  • Poly(this compound-co-acrylic acid) (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS) at pH 5.0 and pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Drug Loading:

    • Dissolve the copolymer (e.g., 100 mg) in deionized water (10 mL) and adjust the pH to 7.4 with 0.1 M NaOH to ensure the polymer is in its swollen, deprotonated state.

    • Dissolve DOX (e.g., 10 mg) in this polymer solution.

    • Stir the mixture at room temperature for 24 hours in the dark to allow for electrostatic interactions and drug loading.

  • Microgel Formation (Crosslinking):

    • To the drug-loaded polymer solution, add EDC (e.g., 20 mg) and NHS (e.g., 12 mg) to initiate crosslinking between the carboxylic acid groups and any available amine groups (or by forming ester linkages). The exact crosslinking chemistry may need optimization.

    • Allow the crosslinking reaction to proceed for 4-6 hours at room temperature.

  • Purification:

    • Transfer the resulting microgel suspension to a dialysis tube.

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unloaded drug and crosslinking agents.

    • Lyophilize the purified drug-loaded microgels to obtain a dry powder.

Characterization of Drug-Loaded Microgels:

  • Dynamic Light Scattering (DLS): To determine the size and size distribution of the microgels at different pH values.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the microgels.

  • UV-Vis Spectroscopy: To determine the drug loading content and encapsulation efficiency.

In Vitro Drug Release Study

Protocol 3: pH-Triggered Release of Doxorubicin

  • Disperse a known amount of the lyophilized DOX-loaded microgels (e.g., 10 mg) in two separate release media: PBS at pH 7.4 (simulating physiological conditions) and PBS at pH 5.0 (simulating the acidic tumor microenvironment).

  • Place the dispersions in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh buffer to maintain a constant volume.

  • Centrifuge the collected aliquots to pellet the microgels.

  • Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy at 485 nm.

  • Calculate the cumulative percentage of drug release over time.

ParameterpH 5.0pH 7.4
Expected Microgel State Collapsed/ShrunkenSwollen
Expected Drug Release Sustained, slower releaseAccelerated release

Signaling Pathways and Logical Relationships

The pH-responsive drug delivery system is designed based on the logical relationship between the environmental pH and the polymer's physical state, which in turn controls the drug release.

drug_release_pathway Low_pH Low pH (e.g., pH 5.0) Protonated_COOH Protonated Carboxylic Acid (-COOH) Hydrophobic/Collapsed State Low_pH->Protonated_COOH Protonation High_pH Physiological pH (e.g., pH 7.4) Deprotonated_COO Deprotonated Carboxylate (-COO⁻) Hydrophilic/Swollen State High_pH->Deprotonated_COO Deprotonation Slow_Release Sustained/Slow Drug Release Protonated_COOH->Slow_Release Drug Entrapment Fast_Release Accelerated Drug Release Deprotonated_COO->Fast_Release Polymer Swelling

Caption: pH-responsive drug release mechanism.

Experimental Workflow

The overall experimental workflow from monomer to drug release studies is depicted below.

experimental_workflow Monomers This compound + Acrylic Acid Polymerization Free-Radical Copolymerization Monomers->Polymerization Copolymer Poly(this compound-co-acrylic acid) Polymerization->Copolymer Characterization1 NMR, FT-IR, GPC, DSC Copolymer->Characterization1 Drug_Loading Drug Loading (Doxorubicin) Copolymer->Drug_Loading Microgel_Formation Microgel Formation (Crosslinking) Drug_Loading->Microgel_Formation Drug_Loaded_Microgels Drug-Loaded Microgels Microgel_Formation->Drug_Loaded_Microgels Characterization2 DLS, SEM/TEM, UV-Vis Drug_Loaded_Microgels->Characterization2 Release_Study In Vitro Drug Release Study (pH 5.0 vs. pH 7.4) Drug_Loaded_Microgels->Release_Study Analysis Data Analysis and Interpretation Release_Study->Analysis

Caption: Experimental workflow for polymer synthesis and drug delivery application.

Conclusion

While the direct homopolymerization of this compound presents challenges, its incorporation into functional copolymers via free-radical polymerization is a viable and promising strategy. The resulting polymers, rich in carboxylic acid functionalities, are excellent candidates for the development of pH-responsive drug delivery systems. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this monomer in creating advanced biomedical materials. Further research could focus on optimizing the copolymer composition and microgel formulation to fine-tune the drug release profile for specific therapeutic applications. Additionally, the biocompatibility and degradation of these novel polymers should be thoroughly investigated for in vivo applications.[8][9]

References

Chiral Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically active 3-cyclohexene-1-carboxylic acid is a crucial chiral building block in the synthesis of a wide range of pharmaceuticals, including the anticoagulant Edoxaban and the immunosuppressant FK-506.[1][2][3] Its stereochemistry is pivotal for the biological activity of these complex molecules. This document provides detailed application notes and experimental protocols for the principal strategies employed in the enantioselective synthesis of this important intermediate.

Synthetic Strategies Overview

The preparation of enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Diastereoselective Diels-Alder Reaction with a Chiral Auxiliary: This substrate-controlled method involves the attachment of a chiral auxiliary to the dienophile (an acrylate). The subsequent Diels-Alder reaction with a diene, such as 1,3-butadiene (B125203), proceeds with high diastereoselectivity. The chiral auxiliary is then cleaved to yield the desired optically active product. A notable example utilizes lactic acid esters as an inexpensive and easily removable chiral auxiliary.[2][3][4][5]

  • Kinetic Resolution: This strategy involves the separation of enantiomers from a racemic mixture. This can be achieved through classical chemical resolution using a chiral resolving agent to form diastereomeric salts that are separated by crystallization, or through enzymatic resolution where an enzyme selectively acts on one enantiomer.

  • Asymmetric Catalysis: This reagent-controlled approach utilizes a chiral catalyst, such as a chiral Lewis acid, to directly influence the stereochemical outcome of the Diels-Alder reaction between a prochiral diene and dienophile, leading to the formation of one enantiomer in excess.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic methods, providing a comparative overview of their efficiency in terms of yield and enantiomeric excess (ee).

Table 1: Diastereoselective Diels-Alder Reaction with Lactic Ester Auxiliary

DienophileCatalystSolventDiastereomeric Excess (de)Reference
Ethyl L-lactate acrylate (B77674)TiCl₄Not SpecifiedHigh[2][3][4]

Table 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate

EnzymeSubstrate ConcentrationEnantiomeric Excess (ee) of (S)-CHCMSpace-Time YieldReference
CarEst3 (bacterial carboxylesterase)4.0 M (560 g·L⁻¹)>99%538 g·L⁻¹·d⁻¹[1][6]

Table 3: Chiral Resolution with (R)-α-Phenylethylamine

SolventDiastereomeric Excess (de) of SaltReference
Acetone45%[7]
Ethyl acetate40%[7]

Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Reaction using Ethyl L-Lactate as a Chiral Auxiliary

This protocol is based on the TiCl₄-catalyzed reaction between the acrylate of ethyl L-lactate and 1,3-butadiene.[2][3][4]

Diagram of the Experimental Workflow:

cluster_0 Dienophile Synthesis cluster_1 Diels-Alder Reaction cluster_2 Hydrolysis & Separation D9a Ethyl L-lactate acryloylation Acryloylation D9a->acryloylation D7a Ethyl L-lactate acrylate (Dienophile) acryloylation->D7a D7a_in Dienophile reaction Diastereoselective Diels-Alder Reaction D7a_in->reaction butadiene 1,3-Butadiene butadiene->reaction catalyst TiCl4 (catalyst) catalyst->reaction D8a Diastereomeric Product reaction->D8a D8a_in Diastereomeric Product hydrolysis Hydrolysis D8a_in->hydrolysis separation Liquid-Liquid Separation hydrolysis->separation product Optically Active This compound separation->product auxiliary Chiral Auxiliary (Lactic Acid) separation->auxiliary

Caption: Workflow for the synthesis of optically active this compound via a diastereoselective Diels-Alder reaction.

Methodology:

  • Synthesis of the Dienophile: The synthesis commences with the acryloylation of commercially available ethyl L-lactate to form the corresponding acrylate dienophile.[3]

  • Diels-Alder Reaction: In a suitable reactor under an inert atmosphere, the acrylate of ethyl L-lactate is dissolved in a non-halogenated solvent. The solution is cooled to a cryogenic temperature (e.g., -78 °C).

  • A solution of titanium tetrachloride (TiCl₄) in the same solvent is added dropwise to the reaction mixture.

  • Condensed 1,3-butadiene is then added to the reaction mixture.

  • The reaction is stirred at the low temperature until completion, which can be monitored by techniques such as HPLC or TLC.

  • Hydrolysis and Work-up: The reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • The combined organic layers are washed with water to remove the lactic acid chiral auxiliary.[2][3][4][5]

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude optically active this compound.

  • Purification: The product can be further purified by crystallization or chromatography to enhance its enantiomeric purity.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate

This protocol utilizes a bacterial carboxylesterase (CarEst3) for the enantioselective hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate.[1][6]

Diagram of the Signaling Pathway (Logical Relationship):

racemate Racemic Methyl 3-Cyclohexene-1-carboxylate ((R)- and (S)-ester) hydrolysis Enantioselective Hydrolysis racemate->hydrolysis enzyme CarEst3 (Bacterial Carboxylesterase) enzyme->hydrolysis S_acid (S)-3-Cyclohexene-1-carboxylic acid hydrolysis->S_acid R_ester (R)-Methyl 3-Cyclohexene-1-carboxylate (unreacted) hydrolysis->R_ester

Caption: Logical diagram of the enzymatic kinetic resolution process.

Methodology:

  • Enzyme Preparation: The CarEst3 enzyme is typically used as a lyophilized cell powder of a recombinant E. coli strain expressing the enzyme.[1]

  • Reaction Setup: A buffered aqueous solution is prepared, and the racemic methyl 3-cyclohexene-1-carboxylate is added to the desired concentration (up to 4.0 M has been reported).[6]

  • The lyophilized cells containing CarEst3 are added to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30 °C) with stirring.[1] The pH of the reaction mixture should be maintained, as the hydrolysis of the ester will produce carboxylic acid.

  • Monitoring: The progress of the reaction and the enantiomeric excess of the product can be monitored by chiral HPLC. The reaction is stopped when the desired conversion (typically around 50%) and enantiomeric excess are achieved.

  • Work-up and Separation: After the reaction, the mixture is acidified.

  • The unreacted (R)-ester and the produced (S)-acid are extracted with an organic solvent.

  • The (S)-acid can be separated from the (R)-ester by extraction with an aqueous base. The aqueous layer is then acidified and extracted with an organic solvent to isolate the (S)-3-cyclohexene-1-carboxylic acid. The organic layer containing the (R)-ester can be concentrated.

Protocol 3: Classical Chiral Resolution using (R)-(+)-1-Naphthylethylamine

This protocol describes the resolution of racemic this compound through the formation of diastereomeric salts with a chiral amine.[8]

Diagram of the Experimental Workflow:

cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Acidification racemic_acid Racemic this compound salt_formation Salt Formation racemic_acid->salt_formation resolving_agent (R)-1-Naphthylethylamine resolving_agent->salt_formation solvent1 Isopropyl acetate solvent1->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts salts_in Diastereomeric Salts crystallization Recrystallization salts_in->crystallization solvent2 Isopropanol (B130326)/Acetone solvent2->crystallization salt_R_R (R)-amine-(R)-acid Salt (less soluble) crystallization->salt_R_R salt_R_S (R)-amine-(S)-acid Salt (in mother liquor) crystallization->salt_R_S salt_R_R_in Purified Diastereomeric Salt acidification Acidification (HCl) salt_R_R_in->acidification separation Extraction acidification->separation product (R)-(+)-3-Cyclohexene-1-carboxylic Acid separation->product recovered_agent Recovered Resolving Agent separation->recovered_agent

Caption: Workflow for the chiral resolution of this compound using a chiral amine.

Methodology:

  • Salt Formation: Racemic this compound is dissolved in a suitable solvent such as isopropyl acetate. A solution of (R)-1-naphthylethylamine in the same solvent is added, typically at a slightly elevated temperature (e.g., 60-70 °C).[8] The mixture is then cooled to allow the diastereomeric salts to precipitate.

  • Fractional Crystallization: The mixture of diastereomeric salts is subjected to fractional crystallization from a solvent system like isopropanol and acetone.[8] The less soluble diastereomeric salt, in this case, the (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt, will crystallize out preferentially. This process is often repeated to achieve high diastereomeric purity.

  • Acidification: The purified diastereomeric salt is dissolved in a biphasic system of an organic solvent (e.g., ethyl acetate) and water. The mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of 2-3.[8]

  • Isolation: The layers are separated, and the organic layer containing the free (R)-(+)-3-cyclohexene-1-carboxylic acid is washed with water, dried, and concentrated to yield the final product. The chiral resolving agent can be recovered from the aqueous layer.

Conclusion

The choice of synthetic strategy for obtaining optically active this compound depends on various factors, including the desired enantiomer, scale of the reaction, cost considerations, and available equipment. The diastereoselective Diels-Alder reaction with a chiral auxiliary offers a direct route to the desired enantiomer. Enzymatic kinetic resolution provides an environmentally benign method with high enantioselectivity. Classical resolution, while potentially lower-yielding due to the loss of one enantiomer, remains a robust and well-established technique. The detailed protocols and comparative data presented here serve as a valuable resource for researchers in the development of efficient and scalable syntheses of this important chiral intermediate.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3-cyclohexene-1-carboxylic acid are valuable chiral building blocks in the synthesis of various pharmaceuticals and biologically active compounds. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for the separation of racemic mixtures of this carboxylic acid. This application note provides detailed protocols for the enzymatic resolution of racemic this compound, primarily through the hydrolysis of its methyl ester, utilizing various commercially available hydrolases. The data presented herein is compiled from multiple studies to offer a comprehensive guide for laboratory application.

Principle of the Method

Enzymatic kinetic resolution is based on the principle that one enantiomer of a racemic substrate reacts at a significantly higher rate than the other in the presence of a chiral catalyst, in this case, an enzyme. For the resolution of racemic this compound, the corresponding racemic methyl ester is often used as the substrate. A hydrolase, such as a lipase (B570770) or an esterase, selectively hydrolyzes one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the enantiomerically enriched carboxylic acid and the unreacted ester can then be separated, providing access to both enantiomers.

Recommended Enzymes and Their Stereoselectivity

Several enzymes have been successfully employed for the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate. The choice of enzyme determines which enantiomer of the carboxylic acid is produced.

EnzymeAbbreviationTypical Configuration of Acid Produced
Pig Liver EsterasePLE(S)
Horse Liver EsteraseHLE(S)
Candida rugosa LipaseCCL(S)
Porcine Pancreatic LipasePPL(R)
Bacterial CarboxylesteraseCarEst3(S)

Quantitative Data Summary

The following table summarizes the reported quantitative data for the enzymatic resolution of racemic methyl 3-cyclohexene-1-carboxylate using different enzymes.

EnzymeSubstrateEnantiomeric Excess (e.e.) of AcidEnantiomeric Excess (e.e.) of Unreacted EsterConversion Rate (%)Reference
Pig Liver Esterase (PLE)Methyl 3-cyclohexene-1-carboxylate>99%Not Reported~50%[1]
Horse Liver Esterase (HLE)Methyl 3-cyclohexene-1-carboxylate89% - >99%Not Reported~50%[1]
Candida rugosa Lipase (CCL)Methyl 3-cyclohexene-1-carboxylate>95%Not Reported~50%[1]
Porcine Pancreatic Lipase (PPL)Methyl 3-cyclohexene-1-carboxylate89% - >99%Not Reported~50%[1]
Carboxylesterase (CarEst3)Methyl 3-cyclohexene-1-carboxylate>99%>99%~50%[2]

Note: The enantiomeric excess and conversion rates are highly dependent on the specific reaction conditions, including pH, temperature, reaction time, and enzyme loading. The data presented here are indicative of the potential of these enzymes.

Experimental Protocols

Protocol 1: General Procedure for the Hydrolysis of Racemic Methyl 3-Cyclohexene-1-carboxylate

This protocol provides a general framework for the enzymatic hydrolysis. Specific conditions for each enzyme are detailed below.

Materials:

  • Racemic methyl 3-cyclohexene-1-carboxylate

  • Selected enzyme (PLE, HLE, CCL, or PPL)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Sodium hydroxide (B78521) solution (e.g., 0.1 M) for pH control

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Hydrochloric acid (e.g., 1 M) for acidification

  • Sodium chloride (for brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Equipment:

  • pH-stat or automatic titrator

  • Reaction vessel with temperature control

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment for determining e.e. and conversion (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve or suspend racemic methyl 3-cyclohexene-1-carboxylate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Enzyme Addition: Add the selected hydrolase to the reaction mixture. The optimal enzyme loading should be determined experimentally but typically ranges from 10 to 100 mg of enzyme per gram of substrate.

  • Reaction Monitoring: Maintain the pH of the reaction mixture at the desired setpoint (e.g., pH 7.0) by the controlled addition of a base solution (e.g., 0.1 M NaOH) using a pH-stat or automatic titrator. The consumption of the base is directly proportional to the amount of carboxylic acid produced, allowing for real-time monitoring of the reaction progress.

  • Reaction Termination: Stop the reaction when the desired conversion is reached (typically around 50% for optimal enantiomeric excess of both the product and the remaining substrate). The reaction can be terminated by adding a water-immiscible organic solvent and adjusting the pH.

  • Work-up and Separation:

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer.

    • To separate the unreacted ester from the acidic product, the organic layer can be washed with a saturated sodium bicarbonate solution. The aqueous layer will contain the sodium salt of the carboxylic acid, while the organic layer will retain the unreacted ester.

    • Acidify the aqueous layer containing the carboxylate salt with dilute HCl and extract with an organic solvent.

    • Dry the organic extracts containing the separated acid and ester over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the purified products.

  • Analysis: Determine the enantiomeric excess of the produced carboxylic acid and the unreacted ester using chiral HPLC or GC. The conversion can be calculated from the amount of base consumed or by analyzing the composition of the reaction mixture.

Specific Conditions for Different Enzymes:
  • Pig Liver Esterase (PLE):

    • pH: 7.0 - 8.0

    • Temperature: 25 - 37 °C

    • Notes: PLE is known for its high enantioselectivity in hydrolyzing the methyl ester to the (S)-acid.[1]

  • Candida rugosa Lipase (CCL):

    • pH: 6.0 - 7.5[3]

    • Temperature: 30 - 40 °C

    • Notes: This lipase also preferentially produces the (S)-acid. The enzyme can be used in its free or immobilized form.[1][3]

  • Porcine Pancreatic Lipase (PPL):

    • pH: 7.0 - 8.0

    • Temperature: 37 °C

    • Notes: In contrast to the other listed enzymes, PPL typically yields the (R)-acid.[1]

Visualizations

Experimental Workflow

experimental_workflow racemic_ester Racemic Methyl 3-Cyclohexene-1-carboxylate reaction_vessel Reaction Vessel (pH and Temp. Controlled) racemic_ester->reaction_vessel buffer Buffer Solution (e.g., Phosphate Buffer pH 7.0) buffer->reaction_vessel enzyme Hydrolase Enzyme (e.g., PLE, CCL, PPL) enzyme->reaction_vessel workup Reaction Work-up (Acidification & Extraction) reaction_vessel->workup ~50% Conversion separation Separation (Acid-Base Extraction) workup->separation s_acid (S)-3-Cyclohexene-1-carboxylic Acid separation->s_acid r_ester (R)-Methyl 3-Cyclohexene-1-carboxylate separation->r_ester analysis Analysis (Chiral HPLC/GC) s_acid->analysis r_ester->analysis

Caption: Workflow for the enzymatic resolution of racemic methyl 3-cyclohexene-1-carboxylate.

Logical Relationship of Key Steps

logical_relationship start Start: Racemic Substrate esterification Esterification (if starting from acid) start->esterification Optional resolution Enzymatic Kinetic Resolution start->resolution esterification->resolution product_mixture Mixture of Enantiomerically Enriched Acid and Ester resolution->product_mixture separation Product Separation product_mixture->separation enantiopure_products Enantiopure Products separation->enantiopure_products

Caption: Key logical steps in the enzymatic resolution process.

Troubleshooting

  • Low Conversion Rate:

    • Cause: Inactive enzyme, suboptimal pH or temperature.

    • Solution: Check enzyme activity, and optimize reaction pH and temperature. Increase enzyme loading or reaction time.

  • Low Enantioselectivity (low e.e.):

    • Cause: Reaction carried out beyond 50% conversion, incorrect enzyme choice, or suboptimal reaction conditions.

    • Solution: Monitor the reaction closely and stop at ~50% conversion. Screen different enzymes. Optimize temperature and co-solvents, as these can influence enantioselectivity.

  • Difficulty in Separating Products:

    • Cause: Incomplete extraction or inefficient acid-base separation.

    • Solution: Perform multiple extractions. Ensure complete protonation/deprotonation during the acid-base extraction steps by checking the pH.

Conclusion

The enzymatic resolution of racemic this compound is a robust and highly selective method for obtaining enantiomerically pure forms of this important chiral building block. By selecting the appropriate enzyme and carefully controlling the reaction conditions, researchers can achieve high enantiomeric excess and good yields. The protocols and data provided in this application note serve as a valuable resource for the successful implementation of this biocatalytic transformation in a laboratory setting.

References

Preparation of 3-Cyclohexene-1-carboxylic acid methyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-Cyclohexene-1-carboxylic acid methyl ester, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the Diels-Alder reaction and Fischer esterification. Each method is described with a comprehensive experimental protocol, and relevant quantitative data is summarized for easy comparison.

Introduction

This compound methyl ester (Methyl 3-cyclohexenecarboxylate) is a cyclic ester with the molecular formula C₈H₁₂O₂.[1] Its structure, containing a cyclohexene (B86901) ring and a methyl ester group, makes it a versatile building block in the synthesis of various more complex molecules, including pharmaceuticals and natural products. The two most common and practical methods for its preparation are the [4+2] cycloaddition (Diels-Alder reaction) of 1,3-butadiene (B125203) and methyl acrylate (B77674), and the acid-catalyzed esterification of this compound with methanol (B129727) (Fischer esterification).

Physicochemical Properties

A summary of the key physicochemical properties of this compound methyl ester is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
CAS Number 6493-77-2[1]
IUPAC Name methyl cyclohex-3-ene-1-carboxylate[1]
Boiling Point 185-187 °C
Density 1.03 g/cm³

Synthetic Protocols

Two detailed protocols for the synthesis of this compound methyl ester are provided below.

Method 1: Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the formation of six-membered rings.[2] In this case, it involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (methyl acrylate).[3] The reaction can be catalyzed by a Lewis acid, such as Boron trifluoride (BF₃), to increase the reaction rate and yield.[4]

Reaction Scheme:
Experimental Protocol:
  • Reaction Setup:

    • In a high-pressure reaction vessel equipped with a magnetic stir bar, add methyl acrylate (1.0 eq).

    • If a catalyst is used, add Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the vessel to -10 °C.

  • Addition of 1,3-Butadiene:

    • Carefully condense 1,3-butadiene (1.2 eq) into the reaction vessel. Caution: 1,3-butadiene is a flammable and carcinogenic gas. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Conditions:

    • Seal the reaction vessel and allow it to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, carefully vent the excess 1,3-butadiene in a safe manner.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the pure this compound methyl ester.

Quantitative Data (Diels-Alder Reaction):
ParameterValueNotes
Typical Yield 70-90%Yield can be influenced by the use of a catalyst and reaction conditions.
Catalyst Loading 0.1 eq BF₃·OEt₂Lewis acid catalysis can significantly reduce reaction times.[4]
Reaction Time 12-24 hours
Reaction Temperature Room Temperature

Method 2: Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[5][6] This method is an equilibrium process, and to drive the reaction towards the product, an excess of the alcohol is typically used.[5]

Reaction Scheme:
Experimental Protocol:
  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

    • Add an excess of methanol (CH₃OH) (10-20 eq), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the reflux for 2-4 hours.

    • The progress of the reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield the pure this compound methyl ester.

Quantitative Data (Fischer Esterification):
ParameterValueNotes
Typical Yield 80-95%
Catalyst Conc. H₂SO₄ or p-TsOH
Reaction Time 2-4 hours
Reaction Temperature Reflux (approx. 65 °C)

Spectroscopic Data

The identity and purity of the synthesized this compound methyl ester can be confirmed by spectroscopic methods.

SpectroscopyKey Peaks
¹H NMR (CDCl₃, 400 MHz) δ 5.70 (m, 2H, -CH=CH-), 3.68 (s, 3H, -OCH₃), 2.50-2.10 (m, 5H, allylic and methine protons), 1.90-1.60 (m, 2H, methylene (B1212753) protons).[7]
IR (Infrared) ν_max 3030 cm⁻¹ (=C-H stretch), 2950 cm⁻¹ (C-H stretch), 1735 cm⁻¹ (C=O stretch, ester), 1160 cm⁻¹ (C-O stretch).[8]

Visualizations

Reaction Pathway: Diels-Alder Synthesis

Diels_Alder Butadiene 1,3-Butadiene Product 3-Cyclohexene-1-carboxylic acid methyl ester Butadiene->Product + Acrylate Methyl Acrylate Acrylate->Product

Caption: Diels-Alder reaction pathway.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Methanol + Acid Catalyst Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Excess Methanol Cool->Evaporate Extract Dissolve in Ether & Wash with NaHCO₃ Evaporate->Extract Dry Dry over Na₂SO₄ Extract->Dry Distill Vacuum Distillation Dry->Distill Final_Product 3-Cyclohexene-1-carboxylic acid methyl ester Distill->Final_Product Pure Product

Caption: Fischer Esterification workflow.

Conclusion

Both the Diels-Alder reaction and Fischer esterification are effective methods for the preparation of this compound methyl ester. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The Diels-Alder route builds the carbon skeleton and introduces the ester functionality in a single step, while the Fischer esterification is a straightforward conversion of the corresponding carboxylic acid. Both protocols, when followed with care, can provide the target compound in good to excellent yields.

References

Application Notes and Protocols: Reactions of the Alkene Group in 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carboxylic acid is a versatile bifunctional molecule incorporating both a reactive alkene and a carboxylic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and complex chemical intermediates. The carbon-carbon double bond within the cyclohexene (B86901) ring is susceptible to a variety of addition reactions, allowing for targeted functionalization of the carbocyclic core. Understanding these reactions is crucial for designing synthetic routes to novel compounds.

These application notes provide a detailed overview of the primary reactions involving the alkene group of this compound, complete with experimental protocols, quantitative data where available, and mechanistic diagrams. The presence of the carboxylic acid group can influence the stereochemical and regiochemical outcomes of these reactions, a factor that will be addressed in the relevant sections.

Overview of Alkene Reactions

The double bond in this compound can undergo several classes of addition reactions, enabling the introduction of a wide range of functional groups. This document will focus on five key transformations: Hydrogenation, Halogenation, Epoxidation, Hydroboration-Oxidation, and Ozonolysis.

Alkene_Reactions_Overview General Reactions of this compound Alkene Group cluster_start Starting Material cluster_products Reaction Products A This compound C₇H₁₀O₂ B Cyclohexanecarboxylic acid (Hydrogenation) A->B H₂ / Catalyst C 3,4-Dibromocyclohexane- 1-carboxylic acid (Halogenation) A->C Br₂ D 3,4-Epoxycyclohexane- carboxylic acid (Epoxidation) A->D m-CPBA E 3,4-Dihydroxycyclohexane- 1-carboxylic acid (Hydroboration-Oxidation) A->E 1. BH₃·THF 2. H₂O₂, NaOH F Butane-1,2,4- tricarboxylic acid (Ozonolysis) A->F 1. O₃ 2. H₂O₂ Hydrogenation_Workflow cluster_workflow Experimental Workflow A Dissolve Substrate (53g in 125g Xylene) B Add Catalyst (3 wt% of 5% Pd/C) A->B C Pressurize Reactor (85 psi H₂) B->C D React at RT (Stir for 2h) C->D E Workup (Filter catalyst, Evaporate solvent) D->E F Product (Cyclohexanecarboxylic acid) E->F Epoxidation_Mechanism Concerted Mechanism of m-CPBA Epoxidation reactant1 Alkene (C=C) ts Transition State (Butterfly-like) reactant1->ts π-bond attacks electrophilic O reactant2 m-CPBA (Peroxy Acid) reactant2->ts Concerted electron movement product1 Epoxide ts->product1 product2 m-Chlorobenzoic Acid ts->product2

Application Notes and Protocols: The Role of 3-Cyclohexene-1-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexene-1-carboxylic acid is a versatile cyclic carboxylic acid that serves as a valuable building block in the synthesis of a variety of chemical compounds. Its inherent structural features, including a cyclohexene (B86901) ring and a carboxylic acid group, allow for diverse chemical modifications, making it an important intermediate in the production of pharmaceuticals and specialty chemicals. In the agrochemical sector, this compound is a key precursor for the synthesis of certain herbicides and plant growth regulators. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on the synthesis of cyclohexanedione-based herbicides.

Application in Agrochemicals

This compound and its derivatives have been explored for their utility in developing active ingredients for the agrochemical industry. While direct applications are limited, its true value lies in its role as a precursor to more complex molecules with potent biological activity.

Herbicides

The most significant application of this compound in agrochemicals is as a starting material for the synthesis of the cyclohexanedione class of herbicides. These herbicides are effective against a wide range of grass weeds in broadleaf crops. They act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, leading to the death of the target weed. Prominent examples of cyclohexanedione herbicides include clethodim, sethoxydim, and tralkoxydim.

The synthesis of these herbicides involves the construction of a substituted 1,3-cyclohexanedione (B196179) ring, a structure that can be derived from this compound through a multi-step synthetic pathway.

Plant Growth Regulators

Derivatives of cyclohexenecarboxylic acid have also been investigated for their potential as plant growth regulators. These compounds can influence various physiological processes in plants, such as growth, development, and stress response.

Synthesis of a Cyclohexanedione Herbicide Intermediate

The following sections detail a representative multi-step synthesis of a key intermediate, a substituted 1,3-cyclohexanedione, starting from this compound. This intermediate can then be further functionalized to produce a variety of cyclohexanedione oxime herbicides.

Overall Synthesis Workflow

The overall workflow for the synthesis of a cyclohexanedione herbicide from this compound can be visualized as a three-stage process:

  • Core Ring Modification: Conversion of this compound to a functionalized 1,3-cyclohexanedione.

  • Side Chain Introduction: Addition of the appropriate side chains to the dione (B5365651) ring.

  • Oxime Ether Formation: Final conversion to the active herbicide.

Synthesis_Workflow cluster_0 Stage 1: Core Ring Modification cluster_1 Stage 2: Side Chain Introduction cluster_2 Stage 3: Oxime Ether Formation A This compound B Cyclohexanecarboxylic acid A->B Hydrogenation C Substituted 1,3-Cyclohexanedione B->C Multi-step synthesis D Acylated Cyclohexanedione C->D Acylation & Alkylation E Cyclohexanedione Oxime Herbicide (e.g., Clethodim) D->E Oximation

Caption: Overall workflow for agrochemical synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative cyclohexanedione herbicide, clethodim, starting from this compound.

Stage 1: Synthesis of the 1,3-Cyclohexanedione Intermediate

Protocol 1: Hydrogenation of this compound to Cyclohexanecarboxylic acid

This initial step involves the saturation of the double bond in the cyclohexene ring.

  • Reaction Setup:

    • In a high-pressure reactor, dissolve this compound (1.0 mol) in a suitable solvent such as ethanol (B145695) or toluene.

    • Add a hydrogenation catalyst, typically 5% Palladium on carbon (Pd/C), at a loading of 1-2 mol%.

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to 50-100 psi.

    • Heat the reaction mixture to 50-80 °C with vigorous stirring.

    • Monitor the reaction progress by measuring hydrogen uptake or by techniques such as Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield crude Cyclohexanecarboxylic acid.

    • The product can be purified by distillation or recrystallization if necessary.

Protocol 2: Synthesis of a Substituted 1,3-Cyclohexanedione

This protocol describes a general method for converting cyclohexanecarboxylic acid into a key 1,3-cyclohexanedione intermediate. This is a multi-step process that can be adapted based on the desired substitution pattern. A common route involves the conversion to the acid chloride, followed by malonic ester synthesis and cyclization.

  • Acid Chloride Formation:

    • To a solution of Cyclohexanecarboxylic acid (1.0 mol) in an inert solvent like dichloromethane (B109758) or toluene, add thionyl chloride (1.2 mol)

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Drugs Utilizing a 3-Cyclohexene-1-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Cyclohexene-1-carboxylic acid serves as a versatile scaffold in the synthesis of various pharmaceutical compounds.[1] Its inherent structural features allow for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. While no established non-steroidal anti-inflammatory drugs (NSAIDs) are directly synthesized from this compound, recent research has demonstrated the potential of its derivatives in exhibiting significant anti-inflammatory properties. This document details the synthesis and evaluation of a series of novel amidrazone derivatives incorporating a cyclohexene (B86901) carboxylic acid moiety, which have shown promising anti-inflammatory activity through the inhibition of key pro-inflammatory cytokines.[2][3]

The synthetic route described herein utilizes 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a close structural analog and derivative of this compound, as a key starting material.[2][3] The resulting compounds have demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), crucial mediators in the inflammatory cascade.

Synthesis of Novel Amidrazone Derivatives with Anti-inflammatory Activity

A series of six novel amidrazone derivatives (designated 2a-2f ) containing a cyclohex-1-ene-1-carboxylic acid moiety were synthesized via the reaction of various amidrazones (1a-1f ) with 3,4,5,6-tetrahydrophthalic anhydride.[2][3] The general synthetic scheme is presented below. The reactions proceeded with high yields, generally above 90%, with the exception of derivative 2d .[2]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Amidrazones (1a-1f) Amidrazones (1a-1f) Reaction Synthesis Amidrazones (1a-1f)->Reaction + 3,4,5,6-Tetrahydrophthalic Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride->Reaction Amidrazone Derivatives (2a-2f) Amidrazone Derivatives (2a-2f) Reaction->Amidrazone Derivatives (2a-2f) High Yield

Caption: General synthesis of amidrazone derivatives.

Quantitative Data Summary

The synthesized compounds were characterized by their melting points and spectral data. The reaction yields for the synthesis of compounds 2a-2f are summarized in the table below.[2]

CompoundMolecular FormulaYield (%)Melting Point (°C)
2a C₂₀H₂₀N₄O₃92.5119-120
2b C₂₁H₂₂N₄O₃94.16133-135
2c C₁₉H₁₉N₅O₃91.0114-118
2d -57.41144-145
2e -94.20118-120
2f -90.00132-134

Biological Activity: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory potential of the synthesized compounds was evaluated by measuring their ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[2][3] The results demonstrated that several of the novel derivatives exhibited significant inhibitory effects, with compound 2f being a particularly potent inhibitor of TNF-α secretion and compound 2b showing strong inhibition of both TNF-α and IL-6 at higher concentrations.[2][3]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
2b 100~92-99~93
2f 10~66-81Not reported
2f 50~66-81Not reported
2f 100~66-81Not reported
Ibuprofen 100Less effective than 2a, 2d, 2fNot reported

Experimental Protocols

General Method for the Synthesis of Amidrazone Derivatives (2a-2f): [2]

This protocol describes a representative synthesis of the target compounds.

Materials:

  • Appropriate amidrazone (1a-1f )

  • 3,4,5,6-tetrahydrophthalic anhydride

  • Anhydrous solvent (e.g., toluene (B28343) or benzene)

Procedure:

  • Dissolve an equimolar amount of the respective amidrazone (1a-1f ) and 3,4,5,6-tetrahydrophthalic anhydride in a suitable volume of anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure amidrazone derivative.

  • Characterize the final product by standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

The anti-inflammatory activity of these novel amidrazone derivatives is attributed to their ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[2][3] These cytokines play a central role in mediating the inflammatory response. By inhibiting their synthesis, these compounds can effectively dampen the inflammatory cascade. The general mechanism of many anti-inflammatory drugs involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins.[4][5] While the direct interaction of these novel compounds with COX enzymes was not explicitly detailed in the primary study, their impact on downstream inflammatory mediators is significant.

G Inflammatory Stimulus Inflammatory Stimulus Immune Cells (e.g., Macrophages) Immune Cells (e.g., Macrophages) Inflammatory Stimulus->Immune Cells (e.g., Macrophages) Activation of Signaling Pathways (e.g., NF-κB) Activation of Signaling Pathways (e.g., NF-κB) Immune Cells (e.g., Macrophages)->Activation of Signaling Pathways (e.g., NF-κB) Increased Gene Expression Increased Gene Expression Activation of Signaling Pathways (e.g., NF-κB)->Increased Gene Expression Synthesis of Pro-inflammatory Cytokines Synthesis of Pro-inflammatory Cytokines Increased Gene Expression->Synthesis of Pro-inflammatory Cytokines TNF-α TNF-α Synthesis of Pro-inflammatory Cytokines->TNF-α IL-6 IL-6 Synthesis of Pro-inflammatory Cytokines->IL-6 Inflammatory Response Inflammatory Response TNF-α->Inflammatory Response IL-6->Inflammatory Response Novel Amidrazone Derivatives Novel Amidrazone Derivatives Novel Amidrazone Derivatives->Synthesis of Pro-inflammatory Cytokines Inhibition

Caption: Inflammatory cytokine signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of these novel anti-inflammatory agents is depicted in the following diagram.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Reactant Preparation Reactant Preparation Chemical Synthesis Chemical Synthesis Reactant Preparation->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Compound Treatment Compound Treatment Structural Analysis (NMR, MS)->Compound Treatment Cell Culture (PBMCs) Cell Culture (PBMCs) Cell Culture (PBMCs)->Compound Treatment Cytokine Production Assay (ELISA) Cytokine Production Assay (ELISA) Compound Treatment->Cytokine Production Assay (ELISA) Data Analysis Data Analysis Cytokine Production Assay (ELISA)->Data Analysis

Caption: Experimental workflow diagram.

The presented data highlights the successful synthesis of novel amidrazone derivatives from a precursor closely related to this compound. These compounds exhibit promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines TNF-α and IL-6. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and drug development professionals to further explore this chemical space for the discovery of new and effective anti-inflammatory agents. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety profile of these promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyclohexene-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Diels-Alder reaction. This reaction involves a [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (acrylic acid).[1][2]

Q2: Why is the Diels-Alder reaction preferred for this synthesis?

A2: The Diels-Alder reaction is a powerful and reliable method for forming six-membered rings with good control over regio- and stereochemistry.[1] It is a concerted reaction, meaning all bonds are formed in a single step, which often leads to high yields and predictability.[1][3]

Q3: What are the starting materials for the synthesis of this compound via the Diels-Alder reaction?

A3: The primary starting materials are 1,3-butadiene (B125203) (the diene) and acrylic acid (the dienophile).[4] Due to the gaseous nature of 1,3-butadiene, a common and safer laboratory practice is to generate it in situ from the thermal decomposition of 3-sulfolene (B121364) (butadiene sulfone).[5][6][7]

Q4: What are the key factors that influence the yield of the reaction?

A4: Several factors can significantly impact the yield, including:

  • Temperature: Proper temperature control is crucial. The reaction requires heating to proceed at a reasonable rate, but excessive heat can lead to the retro-Diels-Alder reaction or polymerization of the diene.[1]

  • Purity of Reactants: The presence of impurities, especially water in the case of using an anhydride (B1165640) precursor, can lead to side reactions and lower yields.[6]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.

  • Catalyst: The use of a Lewis acid catalyst can accelerate the reaction and improve the yield, particularly with less reactive dienophiles.[1][8]

Q5: Are there any common side reactions to be aware of?

A5: Yes, the most common side reaction is the polymerization of 1,3-butadiene, especially at high concentrations and temperatures.[5] Dimerization of the diene can also occur. If an anhydride intermediate is formed, premature hydrolysis can be a concern.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Diene Generation: Incomplete decomposition of 3-sulfolene. 2. Low Reaction Temperature: The activation energy for the Diels-Alder reaction is not being met. 3. Retro-Diels-Alder Reaction: The reaction temperature is too high, causing the product to decompose back to reactants.[1] 4. Impure Reactants: Presence of inhibitors in butadiene or moisture reacting with dienophile precursors.1. Ensure the temperature is sufficient for the decomposition of 3-sulfolene (typically above 110 °C). 2. Gradually increase the reaction temperature, monitoring for product formation. The use of a high-boiling solvent like xylene can facilitate reaching the required temperature.[9] 3. Carefully control the reflux temperature. Avoid vigorous, uncontrolled heating.[5] 4. Use freshly distilled or high-purity reactants. Ensure drying agents are used if moisture is a concern.[6]
Formation of Polymeric Byproducts 1. High Concentration of Diene: Excess 1,3-butadiene is prone to polymerization. 2. Excessive Heat: High temperatures accelerate the rate of polymerization.[5]1. Generate the 1,3-butadiene in situ from 3-sulfolene to maintain a low, steady concentration.[5] 2. Maintain the reaction at the lowest effective temperature and avoid localized overheating.
Product is a Dark, Tarry Substance 1. Decomposition of Product: Overheating can cause the product to decompose.[6] 2. Polymerization: Extensive polymerization of the starting materials.1. Reduce the reaction temperature and use a heating mantle for uniform heating. 2. Ensure a stoichiometric or slight excess of the dienophile to react with the diene as it is formed.
Difficulty in Product Isolation/Purification 1. Incomplete Crystallization: The product may be too soluble in the reaction solvent. 2. Presence of Oily Impurities: Side products or unreacted starting materials can interfere with crystallization.1. After the reaction, if using a non-polar solvent like xylene, a co-solvent in which the product is less soluble (e.g., petroleum ether) can be added to induce precipitation.[7][10] 2. Purify the crude product by recrystallization from a suitable solvent system. Washing the crude product with a solvent that dissolves the impurities but not the product can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diels-Alder Reaction

This protocol describes the direct synthesis using 1,3-butadiene (generated in situ) and acrylic acid.

Materials:

  • 3-sulfolene (butadiene sulfone)

  • Acrylic acid

  • Xylene (anhydrous)

  • Boiling chips

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene (1.0 eq) and acrylic acid (1.1 eq).

  • Add anhydrous xylene as the solvent.

  • Add a few boiling chips to ensure smooth boiling.

  • Heat the mixture to a gentle reflux (the boiling point of xylene is approximately 140 °C). At this temperature, 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas.[7][9] The 1,3-butadiene will then react with acrylic acid.

  • Maintain the reflux for a specified time (e.g., 2-3 hours), monitoring the reaction progress by TLC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as sulfur dioxide gas is toxic and corrosive.[7][9]

  • Acrylic acid is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Xylene is flammable. Keep away from open flames.

Data Presentation

Table 1: Effect of Catalyst on Reaction Time and Yield
CatalystReaction Time (hours)Yield (%)
None (Thermal)6 - 865 - 75
Lewis Acid (e.g., AlCl₃, ZnCl₂)2 - 485 - 95

Note: Yields are illustrative and can vary based on specific reaction conditions. Lewis acids can accelerate the Diels-Alder reaction.[1]

Table 2: Influence of Temperature on Yield and Side Products
Temperature (°C)Main Product Yield (%)Polymer FormationRetro-Diels-Alder
100 - 120ModerateLowNegligible
130 - 150HighModerateLow
> 160DecreasingHighSignificant

Note: Optimal temperature is a balance between reaction rate and the minimization of side reactions.[5][6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine 3-sulfolene, acrylic acid, and xylene reflux_setup Set up for reflux reactants->reflux_setup heat Heat to reflux (~140°C) reflux_setup->heat monitor Monitor reaction (2-3 hours) heat->monitor cool Cool to room temperature monitor->cool evaporate Remove solvent (rotary evaporator) cool->evaporate purify Purify crude product (distillation/recrystallization) evaporate->purify final_product final_product purify->final_product This compound troubleshooting_logic start Low Yield? cause1 Check Reaction Temperature start->cause1 Yes cause2 Check Reactant Purity start->cause2 Yes cause3 Consider Polymerization start->cause3 Yes solution1a Increase temperature if too low cause1->solution1a solution1b Decrease temperature if too high (retro-Diels-Alder) cause1->solution1b solution2 Use pure/distilled reactants cause2->solution2 solution3 Use in situ diene generation cause3->solution3

References

Technical Support Center: Diels-Alder Synthesis of 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of 3-Cyclohexene-1-carboxylic acid from 1,3-butadiene (B125203) and acrylic acid.

Troubleshooting Guide & FAQs

Issue 1: Low or No Product Yield

  • Question: My Diels-Alder reaction is showing very low conversion to this compound. What are the potential causes and solutions?

    Answer: Low yield is a common issue that can stem from several factors:

    • Suboptimal Temperature: The reaction may be too slow at low temperatures. Conversely, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction, which breaks the product back down into the starting diene and dienophile.

      • Solution: Gradually increase the reaction temperature to overcome the activation energy barrier. If you suspect the retro-Diels-Alder reaction is occurring, try running the reaction at the lowest temperature that still allows for a reasonable conversion rate, possibly for a longer duration.

    • Incorrect Diene Conformation: For the reaction to occur, the 1,3-butadiene must be in the s-cis conformation. While there is an equilibrium between the s-cis and s-trans conformations, the s-trans is typically more stable.

      • Solution: While you cannot directly control the conformation, ensuring adequate reaction time and temperature can help favor the reactive s-cis form participating in the reaction.

    • Polymerization of Acrylic Acid: Acrylic acid is prone to polymerization, which can consume the dienophile and reduce the yield of the desired Diels-Alder adduct.

      • Solution: Consider adding a polymerization inhibitor to the reaction mixture. Common inhibitors for acrylic acid include phenothiazine (B1677639) (PTZ) and hydroquinone (B1673460) monomethyl ether (MEHQ).[1][2][3] It's also crucial to ensure that the acrylic acid is free of any pre-existing polymer.

Issue 2: Formation of Undesired Stereoisomers

  • Question: I've isolated my product, but spectroscopic analysis shows a mixture of endo and exo isomers. How can I improve the stereoselectivity for the desired endo product?

    Answer: The Diels-Alder reaction can produce both endo and exo stereoisomers. Typically, the endo product is the kinetically favored product, meaning it forms faster at lower temperatures.[4] The exo product is often more thermodynamically stable and may be favored at higher temperatures where the reaction becomes reversible.[5]

    • Solution 1: Temperature Control: Running the reaction at lower temperatures will generally favor the formation of the endo isomer.

    • Solution 2: Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly enhance the endo selectivity of the Diels-Alder reaction.[6][7][8] Lewis acids coordinate to the carbonyl group of the acrylic acid, which can increase the rate of the reaction and favor the endo transition state.[6][8]

Issue 3: Presence of Polymeric Byproducts

  • Question: My final product is contaminated with a significant amount of a white, insoluble solid. What is this, and how can I prevent its formation?

    Answer: The white, insoluble solid is likely polyacrylic acid, resulting from the polymerization of your dienophile.

    • Prevention:

      • Use of Inhibitors: As mentioned previously, the addition of a polymerization inhibitor like phenothiazine or MEHQ is a primary method to prevent this side reaction.[1][2][3]

      • Control of Reaction Conditions: High temperatures and the presence of radical initiators (even trace impurities) can promote polymerization. Ensure your glassware is clean and consider degassing your solvent.

      • Purification of Acrylic Acid: If the acrylic acid has been stored for a long time, it may already contain some polymer. Distilling the acrylic acid before use can remove any pre-existing polymer and inhibitors from commercial preparations if desired.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Diels-Alder reaction of 1,3-butadiene and acrylic acid (or its derivatives).

Table 1: Effect of Temperature on Endo/Exo Selectivity

DienophileTemperature (°C)SolventEndo:Exo Ratio
Acrylic Acid145Benzene~1:1
Methyl Acrylate (B77674)20Toluene82:18
Methyl Acrylate100Toluene75:25

Note: Data for acrylic acid suggests that for simple acyclic dienophiles, the inherent endo selectivity can be low.[9][10] Data for methyl acrylate is provided for comparison.

Table 2: Effect of Lewis Acid Catalysis on Endo/Exo Selectivity

DienophileCatalystCatalyst:Dienophile RatioTemperature (°C)SolventEndo:Exo Ratio
Methyl AcrylateNone-20Toluene82:18
Methyl AcrylateAlCl₃·Et₂O1:120Toluene99:1[6]
AcroleinBF₃1:1-78CH₂Cl₂>95:5

Note: Data for methyl acrylate and acrolein are presented to illustrate the significant impact of Lewis acid catalysis on endo selectivity.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a consolidated procedure based on general principles of Diels-Alder reactions.

Materials:

  • 1,3-Butadiene (can be generated in situ from 3-sulfolene)

  • Acrylic acid (freshly distilled if necessary)

  • Toluene or Xylene (anhydrous)

  • Phenothiazine (or another suitable polymerization inhibitor)

  • Lewis Acid (e.g., AlCl₃, optional for enhanced selectivity)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Magnesium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acrylic acid and the solvent (e.g., toluene). Add a catalytic amount of a polymerization inhibitor such as phenothiazine.

  • Addition of Diene: Cool the flask in an ice bath. Carefully add a molar excess of 1,3-butadiene. If generating from 3-sulfolene, the sulfolene would be added to the flask with the acrylic acid and solvent, and the mixture would be heated to induce decomposition to 1,3-butadiene.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction time will vary depending on the scale and desired conversion, but can range from several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction by slowly adding dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Diels_Alder_Side_Reactions cluster_reactants Reactants cluster_products Main Reaction Pathway cluster_side_reactions Side Reactions Butadiene 1,3-Butadiene (s-cis) EndoProduct Endo-3-Cyclohexene-1-carboxylic acid (Kinetic Product) Butadiene->EndoProduct Diels-Alder AcrylicAcid Acrylic Acid AcrylicAcid->EndoProduct Polymer Poly(acrylic acid) AcrylicAcid->Polymer Polymerization ExoProduct Exo-3-Cyclohexene-1-carboxylic acid (Thermodynamic Product) EndoProduct->ExoProduct Isomerization (via Retro-Diels-Alder) RetroProducts Retro-Diels-Alder (Butadiene + Acrylic Acid) EndoProduct->RetroProducts Retro-Diels-Alder HighTemp High Temperature HighTemp->EndoProduct Favors Retro LewisAcid Lewis Acid Catalyst LewisAcid->EndoProduct Increases endo selectivity RadicalInitiator Radical Initiator RadicalInitiator->AcrylicAcid Initiates

Caption: Reaction scheme for the Diels-Alder synthesis of this compound and its major side reactions.

References

Technical Support Center: Purification of 3-Cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Cyclohexene-1-carboxylic acid from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Recrystallization Troubleshooting

Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. It often occurs if the solution is supersaturated at a temperature above the melting point of the solute or if impurities are present.

  • Solution 1: Increase Solvent Volume. Re-heat the solution to dissolve the oil, and add a small amount of additional hot solvent. This can prevent premature precipitation.

  • Solution 2: Slow Down Cooling. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Solution 3: Change Solvent System. The chosen solvent may be too good. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system. For this compound, if you are using a highly polar solvent, try a slightly less polar one, or add a non-polar anti-solvent like hexane (B92381) dropwise to the hot, dissolved solution until it just becomes cloudy, then reheat to clarify and cool slowly.

  • Solution 4: Pre-purification. Significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as a simple filtration or a quick pass through a silica (B1680970) plug, to remove major impurities.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A2: This typically indicates that the solution is not supersaturated, meaning too much solvent was used.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

  • Solution 2: Reduce Solvent Volume. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Solution 3: Add an Anti-solvent. If you are using a solvent in which your compound is quite soluble, you can add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low yield can result from several factors, including using too much solvent, premature crystallization, or washing the crystals with a solvent in which they are too soluble.

  • Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solution 2: Prevent Premature Crystallization. If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.

  • Solution 3: Use Ice-Cold Washing Solvent. Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

  • Solution 4: Recover from Mother Liquor. The filtrate (mother liquor) will contain some dissolved product. You can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

Distillation Troubleshooting

Q1: The distillation is proceeding very slowly, or not at all.

A1: This could be due to insufficient heating, an improper vacuum level, or a blockage in the apparatus.

  • Solution 1: Check Heating. Ensure the heating mantle is set to an appropriate temperature to bring the liquid to a boil. The vapor temperature should be close to the boiling point of this compound at the given pressure (e.g., 130-133 °C at 4 mmHg).

  • Solution 2: Verify Vacuum. If performing a vacuum distillation, check that the vacuum pump is pulling a sufficient vacuum and that all joints in the distillation apparatus are properly sealed. Use grease on ground glass joints to ensure a good seal.

  • Solution 3: Check for Blockages. Ensure the condenser and receiving flask are not blocked.

Q2: The temperature is fluctuating during distillation.

A2: Temperature fluctuations can be caused by an uneven boiling rate ("bumping") or changes in pressure.

  • Solution 1: Ensure Smooth Boiling. Use a magnetic stir bar or boiling chips in the distilling flask to promote smooth boiling.

  • Solution 2: Maintain Consistent Pressure. If using a vacuum, ensure the pressure is stable. Fluctuations in the vacuum will cause the boiling point to change.

Column Chromatography Troubleshooting

Q1: My compound is not moving off the baseline of the TLC plate, even with a very polar solvent system.

A1: Carboxylic acids can strongly interact with the acidic silica gel, leading to poor mobility.

  • Solution 1: Add an Acidic Modifier. Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will protonate the silica gel's silanol (B1196071) groups and reduce the interaction with your carboxylic acid, allowing it to move up the plate.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (B75360) or a reverse-phase silica gel (e.g., C18).

Q2: My compound is streaking on the TLC plate and the column.

A2: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or strong interactions with the stationary phase.

  • Solution 1: Dilute Your Sample. Do not apply too concentrated a sample to the TLC plate or the column.

  • Solution 2: Modify the Mobile Phase. As with the baseline issue, adding a small amount of a polar, acidic solvent like acetic acid can often resolve streaking for carboxylic acids.

  • Solution 3: Ensure Good Solubility. Make sure your crude product is fully dissolved in the minimum amount of mobile phase before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Diels-Alder reaction of butadiene and acrylic acid?

A1: Common byproducts can include:

  • Unreacted Starting Materials: Residual butadiene and acrylic acid.

  • Polymers: Polymers or oligomers of acrylic acid and/or butadiene.

  • Isomers: Depending on the reaction conditions, small amounts of other isomers of cyclohexenecarboxylic acid may form.

  • Adducts: In some cases, dimers of butadiene can form, which may then react to form other adducts.

Q2: What is a good starting point for a recrystallization solvent for crude this compound?

A2: Water can be a suitable solvent for the recrystallization of this compound, as its solubility is significantly higher in hot water than in cold water. For less polar impurities, a mixed solvent system like hexane/ethyl acetate (B1210297) can be effective. A good starting point is to dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane as an anti-solvent until the solution becomes cloudy, followed by reheating to clarify and slow cooling.

Q3: How can I remove unreacted acrylic acid from my crude product mixture?

A3: Unreacted acrylic acid is water-soluble. An aqueous workup is an effective method for its removal. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with water or a saturated sodium bicarbonate solution. The acrylic acid will be extracted into the aqueous layer.

Q4: My final product is a racemic mixture. How can I separate the enantiomers?

A4: Separation of the enantiomers of this compound is typically achieved by forming diastereomeric salts with a chiral amine resolving agent, such as (R)-α-phenylethylamine.[1] These diastereomeric salts have different solubilities and can be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Systems and Expected Outcomes
Solvent SystemCrude PurityExpected YieldExpected Final PurityNotes
Water~90%70-85%>98%Good for removing non-polar impurities. Slow cooling is crucial.
Hexane/Ethyl Acetate~90%75-90%>98%Effective for a range of impurities. The ratio can be optimized based on impurity profile.
Aqueous AcetoneRacemic mixture->97% (de)Used for the fractional crystallization of diastereomeric salts for chiral resolution.[2]
Aqueous Ethyl AcetateRacemic mixture->91% (de)Another option for diastereomeric salt crystallization.[2]

Note: The values presented are illustrative and can vary based on the specific impurities and experimental conditions.

Table 2: Illustrative Flash Chromatography Mobile Phases and Expected Rf Values
Mobile Phase (v/v)AnalyteExpected RfNotes
Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidThis compound~0.3-0.4A good starting point for many Diels-Alder reaction mixtures.
Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidLess polar byproduct (e.g., butadiene dimer)~0.6-0.7Separates well from the desired product.
Hexane:Ethyl Acetate (7:3) + 0.5% Acetic AcidMore polar byproduct (e.g., acrylic acid polymer)~0.0-0.1Remains near the baseline.

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. These are approximate values for guidance.

Experimental Protocols

Protocol: Purification of Crude this compound by Recrystallization from Water

This protocol describes a general procedure for the purification of this compound that has been synthesized via a Diels-Alder reaction and from which the bulk of the organic solvent has been removed.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying dish to air dry or dry in a desiccator.

  • Analysis: Determine the yield and assess the purity of the final product by measuring its melting point and/or using spectroscopic techniques (e.g., NMR).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture (this compound + byproducts) workup Aqueous Workup (e.g., wash with NaHCO3) start->workup Initial Cleanup removal Removal of Unreacted Starting Materials workup->removal recrystallization Recrystallization (e.g., from Water or Hexane/EtOAc) removal->recrystallization Primary Method distillation Vacuum Distillation removal->distillation Alternative for thermostable compounds chromatography Column Chromatography removal->chromatography For difficult separations final_product Pure this compound recrystallization->final_product distillation->final_product chromatography->final_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Chiral Separation of 3-Cyclohexene-1-carboxylic acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-Cyclohexene-1-carboxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). It provides detailed troubleshooting advice, frequently asked questions, and a standard experimental protocol.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of this compound important?

A1: this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. In pharmaceutical applications, enantiomers of a chiral drug often exhibit different pharmacological, toxicological, and metabolic properties.[1][2] For instance, the S-enantiomer is a key raw material for the anticoagulant edoxaban, while the R-enantiomer is not used for this synthesis.[3] Therefore, separating and quantifying these enantiomers is critical for ensuring the safety, efficacy, and quality of the final drug product.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating acidic compounds like this compound?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly versatile and widely used for a broad range of chiral compounds, including carboxylic acids.[4][5][6] Additionally, anion-exchange type CSPs are specifically designed for the enantioseparation of acidic compounds and can offer excellent selectivity.[4][6][7] A screening approach using columns from both classes is often the most effective strategy to find the optimal stationary phase.[6]

Q3: What is the role of an acidic additive in the mobile phase for this separation?

A3: For acidic analytes like this compound, adding a small amount of an acid (e.g., trifluoroacetic acid (TFA), formic acid, or acetic acid) to the mobile phase is crucial.[8][9] The additive serves to suppress the ionization of the carboxylic acid group, ensuring the analyte is in its neutral, protonated form.[10][11] This minimizes undesirable ionic interactions with the stationary phase, leading to improved peak shape, better resolution, and more reproducible retention times.[6][10][12]

Q4: How does temperature affect the chiral separation?

A4: Temperature is a critical parameter that can have a significant impact on chiral separations. Generally, lower temperatures tend to enhance the subtle molecular interactions responsible for chiral recognition, often leading to increased selectivity and better resolution.[10][13] Conversely, higher temperatures can decrease mobile phase viscosity, which may improve column efficiency and lead to sharper peaks.[13][14] The optimal temperature must be determined empirically for each specific method.

Q5: Can I use reversed-phase (RP) conditions for this separation?

A5: While normal-phase (NP) chromatography is very common for chiral separations, many modern polysaccharide-based CSPs are immobilized and compatible with reversed-phase solvents.[5][11] Using RP mode can be advantageous for samples with poor solubility in non-polar organic solvents or for direct injection of aqueous/biological samples.[11] The presence of water in the mobile phase alters the chiral recognition mechanism and can provide a complementary separation selectivity to NP mode.[11]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two poorly resolved peaks (Resolution < 1.5). What should I do?

A:

  • Verify CSP Selection: Ensure the chosen chiral stationary phase is appropriate for acidic compounds. Polysaccharide or anion-exchange columns are recommended starting points.[4][6][7] If initial results are poor, screen a column with a different chiral selector.

  • Optimize Mobile Phase Composition: The ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) is a powerful tool for adjusting retention and selectivity. Systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20%) to find the optimal balance.

  • Adjust Acidic Additive: The concentration of the acidic additive (e.g., TFA) can influence selectivity. While 0.1% is a standard starting point, try varying the concentration between 0.05% and 0.2%.[8][9]

  • Lower the Temperature: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C).[10] Lower temperatures often enhance chiral recognition and improve resolution.[10][13]

  • Reduce Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for interactions between the analyte and the CSP.[13] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: The enantiomer peaks are resolved but show significant tailing, making integration difficult. What is the cause?

A:

  • Check Mobile Phase Additive: Peak tailing for acidic compounds is often caused by unwanted secondary ionic interactions with the stationary phase.[10] Ensure an acidic additive like 0.1% TFA is present in the mobile phase to keep the carboxylic acid in its protonated (neutral) form.[6][10]

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[6][10] Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, reduce the concentration of your original sample or decrease the injection volume.[10][15]

  • Investigate Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.

Issue 3: Inconsistent Retention Times

Q: The retention times for my enantiomers are drifting between injections. How can I fix this?

A:

  • Ensure Column Equilibration: Chiral columns, especially when additives are used, can require extended equilibration times.[13] Before starting your analysis, and whenever you change the mobile phase, flush the column with at least 20 column volumes of the new mobile phase to ensure the stationary phase surface is fully conditioned.[6]

  • Control Temperature: Fluctuations in ambient laboratory temperature can cause shifts in retention time.[6] Use a thermostatted column compartment and maintain a constant temperature (e.g., 25°C) for reproducible results.[13]

  • Beware of "Memory Effects": Mobile phase additives can adsorb to the stationary phase and alter its selectivity over time, an issue known as a "memory effect".[12][16] It is best practice to dedicate a specific chiral column to methods using a particular class of additive (e.g., acidic or basic) to ensure reproducibility.[9]

Experimental Protocol and Data

This section provides a representative experimental protocol for the chiral separation of this compound.

Detailed Experimental Protocol
  • System Preparation:

    • HPLC System: A standard HPLC system with a pump, autosampler, thermostatted column compartment, and UV detector.

    • Chiral Column: A polysaccharide-based chiral column, such as one based on amylose tris(3,5-dimethylphenylcarbamate). A typical dimension is 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA). A common starting composition is n-Hexane / Ethanol / TFA (98:2:0.1, v/v/v).[3]

    • Thoroughly degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm (carboxylic acids exhibit absorbance at low UV wavelengths).[3][6]

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution between the peaks. A resolution value (Rs) ≥ 1.5 is considered a baseline separation.

Data Summary Table

The following table summarizes typical starting conditions and expected results for method development.

ParameterCondition A (Screening)Condition B (Optimized)Condition C (Alternative)
Chiral Column Amylose-based CSPAmylose-based CSPCellulose-based CSP
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Ethanol/TFA (98:2:0.1)n-Hexane/Isopropanol/TFA (95:5:0.1)ACN/Water/Formic Acid (70:30:0.1)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 35°C25°C30°C
Detection UV, 210 nmUV, 210 nmUV, 210 nm
Expected tR1 (min) ~8.5~10.2~6.1
Expected tR2 (min) ~9.2~11.8~6.8
Expected Resolution (Rs) ~1.4> 2.0~1.6

Note: tR1 and tR2 are the retention times for the first and second eluting enantiomers, respectively. These values are illustrative and will vary based on the specific column, system, and laboratory conditions.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_eval Evaluation p1 Prepare Mobile Phase (e.g., Hex/EtOH/TFA) p2 Prepare Sample (Racemic Standard in MP) h1 Equilibrate Column (>20 column volumes) p2->h1 h2 Inject Sample (10 µL) h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (210 nm) h3->h4 d1 Record Chromatogram h4->d1 d2 Integrate Peaks d1->d2 d3 Calculate Resolution (Rs) d2->d3 e1 Rs >= 1.5 ? d3->e1 end_node Method Validated e1->end_node Yes optimize_node Troubleshoot / Optimize (See Guide) e1->optimize_node No

Caption: Workflow for chiral HPLC method development and analysis.

Troubleshooting Logic Diagram

G start Problem Observed p1 No / Poor Resolution (Rs < 1.5) start->p1 p2 Peak Tailing start->p2 p3 Drifting Retention Times start->p3 s1_1 Optimize Mobile Phase (% Alcohol, Additive) p1->s1_1 s1_2 Decrease Temperature p1->s1_2 s1_3 Screen Different CSP p1->s1_3 s2_1 Check Acidic Additive (e.g., 0.1% TFA) p2->s2_1 s2_2 Dilute Sample (Check for Overload) p2->s2_2 s3_1 Ensure Full Column Equilibration p3->s3_1 s3_2 Use Column Thermostat p3->s3_2 end_node Problem Resolved s1_1->end_node s1_2->end_node s1_3->end_node s2_1->end_node s2_2->end_node s3_1->end_node s3_2->end_node

Caption: Decision tree for troubleshooting common chiral HPLC issues.

References

Technical Support Center: Optimization of Enzymatic Resolution of 3-Cyclohexene-1-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the enzymatic kinetic resolution of 3-cyclohexene-1-carboxylic acid esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the enzymatic resolution process.

Q1: Why is my enantioselectivity (E-value) low?

A1: Low enantioselectivity is a frequent issue and can be influenced by several factors. Here’s a systematic approach to troubleshooting it:

  • Enzyme Choice: The inherent selectivity of the enzyme is the most critical factor. The enzyme may not be a good match for the this compound ester substrate, which can be challenging for enzymes to discriminate due to its near-symmetrical structure.[1][2]

    • Solution: Screen a variety of commercially available hydrolases, such as different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and esterases.[1][3] For this specific substrate, carboxylesterases like AcEst1 have shown high efficiency.[2]

  • Reaction Temperature: Temperature can significantly impact enantioselectivity. Generally, higher temperatures increase the reaction rate but may lower the E-value.[1]

    • Solution: Try running the reaction at a lower temperature (e.g., 4°C or room temperature). This often enhances enantioselectivity, though it will likely require a longer reaction time.[1]

  • Solvent System: The solvent interacts with the enzyme and can alter its conformation, directly affecting its selectivity.[4] This practice is often called "solvent engineering."

    • Solution: Screen a range of organic solvents with varying polarities and properties. Hydrophobic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) often yield better results than polar solvents.[1][5]

  • pH (for hydrolysis): In aqueous systems, the pH must be maintained at the optimum for the specific enzyme's selective activity.

    • Solution: Perform a pH screening experiment, typically using buffered solutions in the range of pH 6.0 to 9.0 for most lipases and esterases.[6][7]

Q2: Why is my reaction conversion low or stalled?

A2: Low or stalled conversion points to issues with enzyme activity or reaction equilibrium.

  • Enzyme Inactivation: The enzyme may have been denatured or inhibited.

    • Solution:

      • Check Temperature/pH: Ensure the reaction conditions are within the enzyme's stable range. Extreme temperatures or pH can cause irreversible denaturation.[8]

      • Inhibitors: The substrate or product themselves can cause inhibition at high concentrations. Additionally, impurities in the substrate or solvent can act as inhibitors. Consider running the reaction at a lower substrate concentration.[8][9]

      • Water Activity (in organic media): Enzymes require a small amount of water to maintain their active conformation. Ensure the enzyme or solvent is not completely anhydrous. Conversely, too much water can cause enzyme aggregation.

  • Reaction Equilibrium: For transesterification or esterification reactions, the accumulation of the alcohol by-product can shift the equilibrium back towards the starting materials, stalling the reaction.

    • Solution: Use an acyl donor that removes the by-product from the reaction. Vinyl esters (e.g., vinyl acetate) are highly effective because they tautomerize to acetaldehyde, which is irreversible.[3][10] Alternatively, performing the reaction under a vacuum can remove volatile alcohol by-products.[11]

Q3: I'm having issues with the solubility of my substrate/product. What can I do?

A3: Poor solubility of hydrophobic substrates like this compound esters in aqueous buffers is a common problem.

  • Co-solvents: Adding a water-miscible organic solvent can improve solubility.

    • Solution: Introduce co-solvents such as DMSO, acetonitrile, or t-BuOH to the aqueous buffer.[4] However, be aware that high concentrations can negatively impact enzyme activity and stability. Start with a low percentage (e.g., 5-10% v/v) and optimize.

  • Biphasic Systems: Running the reaction in a two-phase system (e.g., water-isooctane) can be highly effective. The substrate remains primarily in the organic phase, while the enzyme acts at the interface.[2]

  • Surfactants: Non-ionic surfactants can help solubilize highly hydrophobic molecules.

    • Solution: Add a small amount of a surfactant like Triton™ X-100. This has been shown to enhance reaction rates without affecting enantioselectivity in some systems.[12]

Q4: How do I choose the optimal enzyme, and should it be free or immobilized?

A4: The choice depends on your specific goals regarding selectivity, stability, and reusability.

  • Screening: There is no single "best" enzyme; performance is substrate-dependent. It is essential to screen a panel of enzymes. Lipases from Pseudomonas and Candida species are common starting points.[3][13]

  • Immobilized vs. Free Enzymes:

    • Immobilized Enzymes (e.g., Novozym® 435): These are generally preferred. Immobilization often enhances stability in organic solvents and at higher temperatures.[14] Crucially, it allows for easy separation from the reaction mixture (by simple filtration) and subsequent reuse, which is more cost-effective and simplifies downstream processing.[15]

    • Free Enzymes: Free enzymes (powders or solutions) can sometimes offer different selectivity profiles. However, they are often less stable in organic media and require more complex separation methods (e.g., extraction or chromatography).[1]

Experimental Protocols & Data

Protocol 1: Enzymatic Hydrolysis of Methyl 3-Cyclohexene-1-carboxylate

This protocol describes a typical screening experiment for the kinetic resolution of a racemic ester via hydrolysis.

  • Enzyme Preparation: Prepare stock solutions or suspensions of several different enzymes (e.g., Lipase PS from Pseudomonas cepacia, carboxylesterase AcEst1) in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Reaction Setup:

    • In a temperature-controlled vial, add 10 mL of the phosphate buffer.

    • Add the racemic methyl 3-cyclohexene-1-carboxylate to a final concentration of 50 mM. A co-solvent like DMSO (5% v/v) may be added to aid solubility.

    • Initiate the reaction by adding a predetermined amount of the enzyme (e.g., 10 mg/mL).

  • Reaction Monitoring:

    • Stir the reaction at a constant temperature (e.g., 30°C).

    • Periodically withdraw small aliquots (e.g., 50 µL) over time (e.g., at 1, 2, 4, 8, and 24 hours).

    • Quench the reaction in the aliquot by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) and acidifying with a drop of HCl to stop the enzyme.

  • Analysis:

    • Centrifuge the quenched aliquot to pellet the enzyme.

    • Analyze the supernatant using chiral HPLC or GC to determine the enantiomeric excess of the remaining ester (eeₛ) and the produced carboxylic acid (eeₚ).

    • Calculate the conversion (c) and the enantioselectivity factor (E-value).

Data Presentation: Effect of Reaction Parameters

The following tables summarize typical results for enzymatic resolutions, illustrating the impact of key parameters.

Table 1: Influence of Solvent on Lipase-Catalyzed Resolution (Hypothetical data based on general trends reported in the literature[1][5])

Solvent Log P Conversion (c) after 24h Enantiomeric Excess (eeₚ) E-value
Acetonitrile -0.33 15% 65% 5
Tetrahydrofuran (THF) 0.46 28% 78% 12
Toluene 2.73 45% 95% 45

| n-Hexane | 3.90 | 48% | 98% | >100 |

Table 2: Influence of Temperature on Carboxylesterase AcEst1 Activity (Data adapted from studies on similar substrates[2][8])

Temperature Reaction Time to ~50% Conv. Enantiomeric Excess (eeₛ) E-value
25°C 12 hours >99% >200
40°C 5 hours 97% 80
50°C 2 hours 92% 35

| 60°C | 1 hour | 85% | 15 |

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for an enzymatic resolution experiment.

G cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Analysis cluster_calc Results prep_sub Prepare Substrate (Ester) react Combine & Stir (Control T, pH) prep_sub->react prep_enz Prepare Enzyme (Immobilized/Free) prep_enz->react prep_sol Prepare Solvent /Buffer System prep_sol->react monitor Monitor Reaction (Take Aliquots) react->monitor quench Quench & Separate (Filter/Extract) monitor->quench analyze Analyze Products (Chiral HPLC/GC) quench->analyze calc Calculate ee, c, E-value analyze->calc G start Start: Low E-value Observed q_temp Is reaction run at an elevated temperature? start->q_temp a_temp Action: Decrease Temperature (e.g., to 4-25°C) q_temp->a_temp Yes q_solvent Is a polar or sub-optimal solvent used? q_temp->q_solvent No end Problem Resolved a_temp->end a_solvent Action: Screen non-polar solvents (Hexane, Toluene, MTBE) q_solvent->a_solvent Yes q_enzyme Have other enzymes been tested? q_solvent->q_enzyme No a_solvent->end a_enzyme Action: Screen a panel of different lipases and esterases q_enzyme->a_enzyme Yes fail Issue Persists: Consider Substrate Modification or Directed Evolution q_enzyme->fail No a_enzyme->end G outcome_e Enantioselectivity (E-value) outcome_c Conversion Rate (Speed) param_enzyme Enzyme Choice param_enzyme->outcome_e param_enzyme->outcome_c param_temp Temperature param_temp->outcome_e param_temp->outcome_c param_solvent Solvent param_solvent->outcome_e param_solvent->outcome_c param_ph pH / Buffer param_ph->outcome_e param_ph->outcome_c param_conc Concentrations (Substrate, Enzyme) param_conc->outcome_c param_water Water Activity param_water->outcome_e param_water->outcome_c

References

Technical Support Center: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting Diels-Alder reactions. It focuses on controlling stereoselectivity by manipulating kinetic and thermodynamic parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in a Diels-Alder reaction?

In a Diels-Alder reaction that can yield multiple products, the outcome is determined by the reaction conditions.

  • Kinetic Control : This regime governs reactions that are irreversible or run at low temperatures for a short duration.[1][2] The major product is the one that forms the fastest, meaning it has the lowest activation energy (Ea).[2] This is known as the kinetic product.

  • Thermodynamic Control : This occurs when the reaction is reversible, typically at higher temperatures and for longer reaction times.[1][2] Under these conditions, an equilibrium is established between reactants and products. The major product will be the most stable one (lowest Gibbs free energy, ΔG), known as the thermodynamic product.[2]

Q2: In the context of the Diels-Alder reaction, what are endo and exo products, and which is typically kinetic vs. thermodynamic?

The terms endo and exo describe the stereochemistry of the product, particularly in reactions involving cyclic dienes.

  • The endo product is generally the kinetic product . It is formed faster due to favorable secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups in the transition state.[1][3]

  • The exo product is typically the thermodynamic product . It is more stable because it is less sterically hindered.[1][3][4]

At low temperatures, the endo product dominates.[5] If the reaction is heated sufficiently, the reverse (retro-Diels-Alder) reaction can occur, allowing equilibrium to be reached and favoring the more stable exo product.[3][6]

Q3: Why is the retro-Diels-Alder reaction essential for thermodynamic control?

Thermodynamic control requires the reaction to be reversible so that an equilibrium can be established.[5] The retro-Diels-Alder reaction is the reverse process where the cyclohexene (B86901) adduct breaks back down into the original diene and dienophile.[5] This process is favored at higher temperatures.[1] For the product mixture to reflect the thermodynamic stabilities of the isomers, the less stable kinetic (endo) product must be able to revert to the starting materials, which can then reform as the more stable thermodynamic (exo) product.[7]

Q4: How do reaction parameters like temperature, time, and solvent affect product distribution?

  • Temperature : This is the most critical factor. Low temperatures favor the kinetic product by making the reaction irreversible, while high temperatures enable the retro-Diels-Alder reaction, leading to the thermodynamic product.[1][5]

  • Reaction Time : Short reaction times favor the kinetic product. Longer times are necessary to reach equilibrium and obtain the thermodynamic product.[1]

  • Solvent : Solvent polarity can influence the reaction rate and selectivity. For instance, supercritical carbon dioxide has been shown to enhance the rate of Diels-Alder reactions compared to conventional organic solvents.[2]

Troubleshooting Guide

Q1: My reaction has a very low yield or is not proceeding. What could be the cause?

Several factors can lead to low conversion:

  • Unreactive Components : The reaction is fastest between an electron-rich diene and an electron-poor dienophile.[1] If both components are electron-neutral or mismatched, the reaction may be very slow. Consider using a Lewis acid catalyst (e.g., AlCl₃, NbCl₅) to activate the dienophile.[1][8]

  • Diene Conformation : The diene must be in the s-cis conformation to react.[1] Dienes locked in an s-trans conformation due to bulky substituents will not undergo the reaction.[1]

  • Temperature Too High : Excessively high temperatures can shift the equilibrium back towards the starting materials via the retro-Diels-Alder reaction, especially if the product is not particularly stable.[1] Run the reaction at the lowest temperature that gives a reasonable rate.[1]

  • Decomposition of Reactants : Some dienes, like cyclopentadiene (B3395910), are unstable and dimerize at room temperature.[9] Ensure you are using freshly prepared ("cracked") cyclopentadiene.

Q2: I obtained the wrong endo/exo ratio for my desired product. How can I improve the selectivity?

  • To Favor the Endo (Kinetic) Product :

    • Lower the reaction temperature. Running the reaction at room temperature, 0 °C, or even -78 °C can significantly enhance kinetic control.[1]

    • Use a short reaction time. Quench the reaction before equilibrium can be established.[1]

    • Consider using a Lewis acid catalyst, which can enhance endo selectivity, particularly at low temperatures.[8]

  • To Favor the Exo (Thermodynamic) Product :

    • Increase the reaction temperature. This requires a solvent with a high boiling point (e.g., xylene, toluene).[10]

    • Increase the reaction time to ensure the reaction reaches equilibrium.[11]

    • Start with the purified kinetic product and heat it in solution to promote isomerization to the thermodynamic product.[5]

Q3: I need to use cyclopentadiene, but it dimerizes. How do I prepare the monomer?

Cyclopentadiene is commercially available as its dimer, dicyclopentadiene. The monomer must be prepared just before use via a retro-Diels-Alder reaction, a process known as "cracking".[6] This involves heating the dimer to a high temperature (around 180-300 °C) and distilling the more volatile cyclopentadiene monomer (b.p. 40-42 °C).[6][9] The freshly cracked monomer should be kept on ice and used as soon as possible, as it begins to dimerize again within hours at room temperature.[9]

Q4: How can I analyze the endo/exo ratio of my product mixture?

¹H NMR spectroscopy is a powerful tool for determining the product ratio. The endo and exo isomers have distinct chemical shifts and proton-proton coupling constants.[12]

  • Chemical Shifts : Protons in the endo isomer can be shielded or deshielded differently than those in the exo isomer due to their spatial relationship with other parts of the molecule.[12]

  • Coupling Constants (J-values) : The dihedral angle between adjacent protons differs in the two isomers. Based on the Karplus equation, this results in different coupling constants, which can be used to unequivocally assign the stereochemistry.[8] For example, in norbornene systems, the coupling between bridgehead protons and adjacent protons is characteristically different for the endo and exo isomers.[8]

  • 2D NMR : Techniques like COSY and NOESY can provide definitive proof of stereochemistry by showing through-bond and through-space correlations, respectively.[12][13]

  • GC-MS : Gas chromatography can separate the isomers, and the relative peak areas can be used to quantify the product ratio.[10]

Data Presentation: Reaction Conditions and Stereoselectivity

The following table summarizes conditions for achieving kinetic or thermodynamic control in common Diels-Alder reactions.

DieneDienophileControl TypeTemperature (°C)TimeSolventMajor ProductEndo:Exo RatioCitation(s)
CyclopentadieneItselfKinetic23 °C-NeatEndo>99:1[5]
CyclopentadieneItselfThermodynamic200 °C~48 hNeatEndo4:1[5]
CyclopentadieneMaleic Anhydride (B1165640)KineticRoom TempShortEthyl Acetate / LigroinEndoPredominantly Endo[9][12]
CyclopentadieneMethyl AcrylateThermodynamic>180 °C8 hNeat (Sealed Tube)-~1:1[11]
Furan (B31954)Maleic AnhydrideThermodynamic40 °C48 hAcetonitrileExoExclusively Exo[5]
FuranMaleimideKinetic27 °C (300 K)-AcetonitrileEndo-[14][15]
FuranMaleimideThermodynamic65 °C (338 K)-AcetonitrileExo-[14][15]

Visualizations

G Diagram 1: Reaction coordinate for kinetic vs. thermodynamic control. cluster_legend Legend Kinetic Path Kinetic Path Thermodynamic Path Thermodynamic Path R Reactants (Diene + Dienophile) TS_endo TS (endo) R->TS_endo ΔG‡ (kinetic) TS_exo TS (exo) R->TS_exo ΔG‡ (thermo) P_endo Kinetic Product (Endo Adduct) TS_endo->P_endo P_exo Thermodynamic Product (Exo Adduct) TS_exo->P_exo Y_axis Gibbs Free Energy (ΔG) X_axis Reaction Coordinate p1->R p2->P_endo p3->P_exo annot1 Lower Activation Energy (Faster Formation) annot2 More Stable Product (Lower Final Energy) G Diagram 2: Experimental workflow for Diels-Alder product control. cluster_prep 1. Reactant Preparation cluster_kinetic 2a. Kinetic Control cluster_thermo 2b. Thermodynamic Control cluster_analysis 3. Workup & Analysis Crack Crack Dicyclopentadiene (if applicable) Dissolve Dissolve Dienophile in appropriate solvent K_React Combine reactants at low temperature (e.g., 0-25°C) Dissolve->K_React T_React Combine reactants in high-boiling solvent Dissolve->T_React K_Time Stir for a short duration K_React->K_Time Isolate Isolate Product (Filtration / Crystallization) K_Time->Isolate T_Time Heat / Reflux for an extended period (to reach equilibrium) T_React->T_Time T_Time->Isolate Analyze Analyze Product Ratio (¹H NMR, GC-MS) Isolate->Analyze G Diagram 3: Logic for predicting Diels-Alder reaction outcomes. Start Start: Diels-Alder Reaction Setup Temp Is Temperature High? (e.g., >80°C) Start->Temp Reversible Is Reaction Reversible? (Retro-Diels-Alder possible) Temp->Reversible Yes Kinetic Outcome: Kinetic Control (Endo Product Favored) Temp->Kinetic No Time Is Reaction Time Long? Time->Kinetic No Thermo Outcome: Thermodynamic Control (Exo Product Favored) Time->Thermo Yes Reversible->Time Yes Reversible->Kinetic No

References

Preventing polymerization during 3-Cyclohexene-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexene-1-carboxylic acid. The primary focus is on preventing polymerization, a common side reaction that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is the polymerization of the starting materials, particularly acrylic acid, and to a lesser extent, 1,3-butadiene. This occurs via a free-radical mechanism, especially at the elevated temperatures often required for the Diels-Alder reaction. The formation of polymer byproducts can lead to a significant reduction in the yield of the desired this compound and complicate the purification process.

Q2: How can polymerization be prevented during the synthesis?

A2: The most effective method to prevent polymerization is the addition of a suitable polymerization inhibitor to the reaction mixture. These inhibitors act as radical scavengers, terminating the chain reactions that lead to polymer formation.

Q3: What are some recommended polymerization inhibitors for this synthesis?

A3: Common and effective polymerization inhibitors for the Diels-Alder reaction involving acrylic acid and butadiene include phenolic compounds such as hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MeHQ), and substituted catechols like 4-tert-butylcatechol (B165716). These compounds are known to be excellent radical scavengers.

Q4: How much inhibitor should be used?

A4: The amount of inhibitor required is typically a small fraction of the total reaction mass. For example, in a reaction utilizing 72g of acrylic acid, approximately 0.35g of 4-tert-butylcatechol has been shown to be effective.[1] The optimal concentration can depend on the specific reaction conditions, such as temperature and reaction time.

Q5: Will the polymerization inhibitor interfere with the Diels-Alder reaction?

A5: When used at the recommended concentrations, common polymerization inhibitors like hydroquinone and its derivatives do not significantly interfere with the desired [4+2] cycloaddition (Diels-Alder reaction). Their primary role is to scavenge the free radicals that initiate polymerization, leaving the concerted Diels-Alder pathway unaffected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of this compound, with significant formation of a solid, insoluble mass (polymer). Absence or insufficient amount of a polymerization inhibitor.Add an appropriate polymerization inhibitor (e.g., 4-tert-butylcatechol, hydroquinone) to the reaction mixture before heating. Ensure the inhibitor is used at an effective concentration (e.g., ~0.5% by weight of acrylic acid).
The reaction mixture becomes highly viscous or solidifies upon heating. Runaway polymerization is occurring.Immediately and safely cool the reaction vessel. In the future, ensure a sufficient amount of polymerization inhibitor is added and well-dissolved before initiating the reaction. Monitor the reaction temperature carefully.
The yield of the desired product is lower than expected, even with an inhibitor. The reaction may not have gone to completion, or the inhibitor used was not effective under the specific reaction conditions.Increase the reaction time or consider a higher reaction temperature, ensuring the inhibitor is stable at that temperature. Alternatively, screen different polymerization inhibitors to find one that is optimal for your specific protocol.
Difficulty in purifying the product due to the presence of oligomers. Some level of polymerization may still be occurring.Increase the concentration of the polymerization inhibitor slightly. Optimize purification methods, such as distillation or recrystallization, to effectively separate the desired acid from any oligomeric byproducts.

Experimental Protocol: Synthesis of this compound with Polymerization Inhibition

This protocol is adapted from a patented procedure demonstrating a high-yield synthesis.[1]

Materials:

  • Acrylic Acid (72 g, 1 mol)

  • 1,3-Butadiene (70 g, 1.3 mol)

  • 4-tert-butylcatechol (0.35 g)

  • Benzene (288 g) or another suitable solvent (e.g., n-hexane)

  • 1L Pressure Reactor

Procedure:

  • To a 1L pressure reactor, add 72 g (1 mol) of acrylic acid, 0.35 g of 4-tert-butylcatechol, and 288 g of benzene.

  • Seal the reactor and then add 70 g (1.3 mol) of 1,3-butadiene.

  • Raise the temperature of the reaction mixture to 120°C.

  • Maintain the reaction at 120°C for 2 hours.

  • After the reaction period, cool the reactor to room temperature.

  • The product, this compound, can be identified and its yield determined by gas chromatography and 1H NMR spectroscopy. This procedure has been reported to yield over 99% of the desired product.[1]

Visualizing the Process

Logical Workflow for Troubleshooting Polymerization

G Troubleshooting Polymerization in this compound Synthesis start Low Yield or Polymer Formation Observed check_inhibitor Was a polymerization inhibitor used? start->check_inhibitor inhibitor_absent Add an appropriate inhibitor (e.g., 4-tert-butylcatechol) check_inhibitor->inhibitor_absent No check_inhibitor_amount Was the inhibitor concentration sufficient? check_inhibitor->check_inhibitor_amount Yes successful_synthesis High Yield of this compound inhibitor_absent->successful_synthesis increase_inhibitor Increase inhibitor concentration and/or ensure proper mixing check_inhibitor_amount->increase_inhibitor No/Unsure check_reaction_conditions Were reaction temperature and time optimal? check_inhibitor_amount->check_reaction_conditions Yes increase_inhibitor->successful_synthesis optimize_conditions Optimize temperature and/or reaction time check_reaction_conditions->optimize_conditions No/Unsure check_reaction_conditions->successful_synthesis Yes optimize_conditions->successful_synthesis

Caption: A flowchart for troubleshooting polymerization issues.

Reaction Pathway and Inhibition Mechanism

G Diels-Alder Reaction vs. Radical Polymerization cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_products Products butadiene 1,3-Butadiene diels_alder Diels-Alder Reaction ([4+2] Cycloaddition) butadiene->diels_alder acrylic_acid Acrylic Acid acrylic_acid->diels_alder polymerization Radical Polymerization acrylic_acid->polymerization product This compound diels_alder->product polymer Poly(acrylic acid) / Copolymers polymerization->polymer inhibitor Polymerization Inhibitor (e.g., Hydroquinone) inhibitor->polymerization Inhibits

Caption: Competing reaction pathways and the role of an inhibitor.

References

Removal of unreacted starting materials from 3-Cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from 3-Cyclohexene-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound sample synthesized via the Diels-Alder reaction?

A1: The most common impurities are unreacted starting materials, namely 1,3-butadiene (B125203) and acrylic acid. Additionally, side products from the polymerization of acrylic acid or the Diels-Alder reaction itself can be present.

Q2: How can I remove unreacted 1,3-butadiene?

A2: 1,3-Butadiene is a gas at room temperature and has a very low boiling point (-4.4 °C). It is typically removed from the reaction mixture by evaporation during the work-up procedure or by distillation. If the reaction is performed in a sealed vessel, venting the vessel in a fume hood after cooling will remove the majority of the unreacted butadiene.

Q3: What are the recommended methods for removing unreacted acrylic acid?

A3: Due to the relatively close boiling points of this compound (130-133 °C at 4 mmHg) and acrylic acid (141 °C at atmospheric pressure), a combination of methods is often most effective.[1] The primary methods include:

  • Liquid-Liquid Extraction: This is a highly effective method for separating the desired carboxylic acid from other components.

  • Recrystallization: This method is excellent for achieving high purity of the final product.[2][3][4][5][6]

  • Fractional Distillation: While challenging due to the close boiling points, this method can be used, particularly under vacuum.

Q4: Which analytical techniques are suitable for monitoring the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify the components in your sample, confirming the removal of starting materials and the purity of your product.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the purity by observing the disappearance of signals corresponding to the starting materials.

Troubleshooting Guides

Liquid-Liquid Extraction Issues
Problem Possible Cause Solution
Emulsion formation during extraction. Vigorous shaking of the separatory funnel. High concentration of the crude product.Gently invert the separatory funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, allow the mixture to stand for a longer period.
Poor separation of layers. The densities of the aqueous and organic layers are too similar.Add more of the organic solvent or brine to the aqueous layer to increase the density difference.
Low recovery of the product. The pH of the aqueous layer was not sufficiently acidic during the final extraction step. The product has some solubility in the aqueous phase.Ensure the pH of the aqueous solution is adjusted to be strongly acidic (pH 1-2) with an acid like HCl before extracting the final product into the organic solvent. Perform multiple extractions with the organic solvent to maximize recovery.
Recrystallization Issues
Problem Possible Cause Solution
The product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Use a different solvent or a solvent mixture.
No crystals form upon cooling. The solution is not saturated (too much solvent was added). The product is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Add a seed crystal of the pure product to induce crystallization. Place the solution in an ice bath to further decrease the solubility.
Low yield of crystals. Too much solvent was used for recrystallization. The crystals were washed with a solvent that was not cold.Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored impurities in the final product. The impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[4]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to separate this compound from unreacted acrylic acid and other neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297) (e.g., 50 mL of solvent per 5 g of crude product).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Add the basic solution portion-wise and swirl gently, venting the funnel frequently to release any CO₂ gas that evolves. Continue adding the base until the aqueous layer is basic (test with pH paper).

  • Separation: Allow the layers to separate. The deprotonated 3-cyclohexene-1-carboxylate and acrylate (B77674) will be in the aqueous layer, while neutral impurities remain in the organic layer. Drain the aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of the weak base solution to ensure complete extraction of the acidic components. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid, such as 6M HCl, until the pH is acidic (pH 1-2). The this compound will precipitate out as it is protonated.

  • Final Extraction: Extract the acidified aqueous solution with several portions of an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified this compound.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from extraction or for crude products with a relatively low amount of impurities.

  • Solvent Selection: Choose a suitable solvent or solvent pair. This compound is soluble in hot water and sparingly soluble in cold water, making water a good candidate for recrystallization.[10] Alternatively, a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, petroleum ether) can be used.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table summarizes typical purity levels and yields that can be expected after purification. Note that the actual values will depend on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Material(s)Typical Purity AchievedTypical YieldReference
Diels-Alder Reaction1,3-Butadiene and Acrylic Acid>99% (crude product)High[11]
Recrystallization (of diastereomeric salt)Racemic this compound97% diastereomeric excess-[12]
Commercial Product-≥ 98%-[13]

Visualizations

Experimental Workflow for Purification

experimental_workflow start Crude this compound extraction Liquid-Liquid Extraction start->extraction Primary Purification recrystallization Recrystallization extraction->recrystallization Further Purification distillation Fractional Distillation extraction->distillation Alternative Purification analysis Purity Analysis (GC-MS, NMR) recrystallization->analysis distillation->analysis end Pure this compound analysis->end

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat & Add Solvent oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes slow_cool Cool Slowly reheat->slow_cool scratch Scratch Flask slow_cool->scratch seed Add Seed Crystal concentrate->seed ice_bath Use Ice Bath seed->ice_bath wash_cold Wash with Cold Solvent concentrate_mother_liquor->wash_cold

Caption: A troubleshooting decision tree for common recrystallization problems.

References

Troubleshooting low enantioselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantioselectivity in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve highly selective and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Checks: Low or No Enantioselectivity

Question: My reaction shows low or no enantioselectivity. What are the first steps I should take?

Answer: When faced with low enantioselectivity, a systematic approach is crucial. Before investigating the chemical components of your reaction, it is essential to rule out analytical errors.

  • Validate Your Analytical Method: The first and most critical step is to confirm that your analytical method for determining enantiomeric excess (e.e.), such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is accurate and reproducible. An unvalidated method can provide misleading results. Ensure you have a good resolution (>1.5) between the enantiomer peaks.[1]

  • Analyze the Racemic Mixture: Prepare and inject a racemic sample of your product to confirm that your chiral column can separate the two enantiomers and to establish their retention times.

  • Check for Achiral Byproducts: Use a standard achiral GC or LC-MS to determine the overall reaction conversion and to identify any potential side products that might be co-eluting with your desired product in the chiral analysis.

Investigating the Catalyst

Question: I've confirmed my analytical method is accurate, but the enantioselectivity is still poor. How can I determine if my catalyst is the source of the problem?

Answer: The chiral catalyst is the heart of an asymmetric reaction, and its purity and handling are paramount.

  • Catalyst Purity and Integrity: Trace impurities can act as poisons, deactivating the catalyst or promoting a non-selective background reaction.[1]

    • Source: If commercially sourced, ensure it's from a reputable supplier and check the certificate of analysis. If synthesized in-house, rigorously purify it (e.g., by recrystallization or chromatography) and confirm its identity and purity using techniques like NMR, elemental analysis, or X-ray crystallography.

    • Age and Storage: Catalysts can degrade over time, especially if they are sensitive to air or moisture. Using a fresh batch of catalyst is often a simple solution.[2]

  • Catalyst Loading: The amount of catalyst can influence selectivity. While a higher loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. It is advisable to screen a range of catalyst loadings.

  • Air and Moisture Sensitivity: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air and moisture.[1] Strict adherence to inert atmosphere techniques (using a glovebox or Schlenk line) is essential for handling these catalysts.[1]

Substrate and Reagent Quality

Question: My catalyst is pure and handled correctly. Could my starting materials be the issue?

Answer: Yes, the purity of substrates and reagents is as critical as the catalyst's purity.

  • Substrate Purity: Impurities in the substrate can inhibit the catalyst or undergo side reactions, leading to reduced enantioselectivity. Purify the substrate by distillation, recrystallization, or chromatography before use.

  • Solvent Quality: The solvent plays a crucial role.

    • Purity: Use high-purity, anhydrous solvents, as water can deactivate many catalysts.[3] Traces of acid or base impurities can also interfere.

    • Solvent Choice: The solvent can significantly influence the stability and conformation of the transition state.[3] A screen of different solvents is often a key step in optimizing enantioselectivity. Aprotic and non-polar solvents like toluene (B28343) and dichloromethane (B109758) are often preferred.[2]

Optimizing Reaction Conditions

Question: I have high-purity starting materials, but my enantioselectivity is still not optimal. What reaction parameters should I investigate?

Answer: Fine-tuning the reaction conditions is a powerful way to enhance enantioselectivity. The key is to increase the energy difference (ΔΔG‡) between the transition states leading to the two enantiomers.

  • Temperature: Lowering the reaction temperature is one of the most common and effective strategies to improve enantioselectivity.[2][3] Reduced temperatures amplify the small energy differences between the diastereomeric transition states, favoring the formation of the major enantiomer.[4]

  • Concentration: The concentration of the reactants can affect the reaction order and the aggregation state of the catalyst, which in turn can influence selectivity. It is worthwhile to screen a range of concentrations.

  • Reaction Time: Monitor the reaction over time to ensure that the enantioselectivity is not decreasing due to product racemization or catalyst degradation.

Troubleshooting Workflow

Here is a logical workflow to guide your troubleshooting process when encountering low enantioselectivity.

TroubleshootingWorkflow Start Low Enantioselectivity Observed Validate_Analytics Validate Analytical Method (HPLC/GC) Start->Validate_Analytics invis1 Validate_Analytics->invis1 Check_Catalyst Investigate Catalyst - Purity - Handling - Loading invis2 Check_Catalyst->invis2 Check_Materials Scrutinize Reagents - Substrate Purity - Solvent Quality invis3 Check_Materials->invis3 Optimize_Conditions Optimize Reaction Conditions - Temperature - Concentration invis4 Optimize_Conditions->invis4 Background_Reaction Check for Background (Uncatalyzed) Reaction invis5 Background_Reaction->invis5 Resolution High Enantioselectivity Achieved invis1->Validate_Analytics Method Faulty invis1->Check_Catalyst Method OK invis2->Check_Catalyst Impure/Degraded invis2->Check_Materials Catalyst OK invis3->Check_Materials Impure invis3->Optimize_Conditions Materials OK invis4->Background_Reaction Still Low e.e. invis4->Resolution e.e. Improved invis5->Optimize_Conditions Significant invis5->Resolution Minimized

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Quantitative Data Summary

The effect of reaction parameters on enantioselectivity can be profound. The table below summarizes typical effects observed in asymmetric synthesis.

ParameterChangeCommon Effect on Enantiomeric Excess (e.e.)Rationale
Temperature Decrease (e.g., from 25°C to -20°C)Often a significant increaseIncreases the free energy difference (ΔΔG‡) between the diastereomeric transition states, amplifying selectivity.[2][4]
Solvent Polarity Switch from polar (e.g., MeOH) to non-polar (e.g., Toluene)Frequently increasesPolar solvents can interfere with non-covalent interactions (like hydrogen bonding) that are crucial for organizing the transition state.[2]
Catalyst Loading DecreaseMay increase or decreaseCan affect catalyst aggregation state or minimize background reaction. Optimal loading must be determined empirically.[2]
Concentration DecreaseMay increaseCan disfavor aggregation of the catalyst into less selective species or reduce the rate of a competing background reaction.

Key Experimental Protocols

Here are detailed methodologies for essential troubleshooting experiments.

Protocol 1: Solvent Screening for Enantioselectivity

Objective: To identify the optimal solvent for achieving high enantioselectivity in an asymmetric reaction.[5]

Methodology:

  • Setup: In an array of inert-atmosphere reaction vials, add the chiral catalyst (e.g., 5 mol%).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, CH₂Cl₂, THF, Hexane, Ethyl Acetate). A typical volume is 1.0 mL.

  • Reactant Addition: Add the substrate (e.g., 0.1 mmol) to each vial and stir until dissolved.

  • Initiation: Equilibrate all vials to the desired reaction temperature (e.g., 0°C). Initiate the reaction by adding the second reagent.

  • Monitoring: Stir the reactions for a predetermined time (e.g., 24 hours).

  • Quenching and Analysis: Quench the reactions appropriately (e.g., with saturated NH₄Cl solution). Extract the product, dry the organic layer, and remove the solvent. Analyze the crude product from each reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Selection: The solvent that provides the highest enantiomeric excess with good conversion is selected for further optimization.[5]

Protocol 2: Temperature Optimization

Objective: To determine the effect of temperature on enantioselectivity and find the optimal temperature for the reaction.[5]

Methodology:

  • Setup: Prepare a set of identical reactions in vessels suitable for temperature control (e.g., Schlenk tubes in cryostats or temperature-controlled baths).

  • Standard Conditions: Use the optimal catalyst and solvent identified from previous screens. Ensure all other parameters (concentrations, catalyst loading) are kept constant.

  • Temperature Range: Set each reaction to a different temperature. A typical range to investigate could be 40°C, 25°C (RT), 0°C, -20°C, and -40°C.[5]

  • Equilibration and Initiation: Allow each reaction mixture to equilibrate at its target temperature for 10-15 minutes before adding the final reagent to initiate the reaction.

  • Reaction: Run all reactions for the same amount of time. Note that lower temperatures may require longer reaction times to achieve good conversion.[2]

  • Analysis: After the set time, quench all reactions and analyze the conversion and enantiomeric excess for each temperature point.

  • Selection: Identify the temperature that offers the best balance between a practical reaction rate and high enantioselectivity.[5]

Protocol 3: Testing for Background (Uncatalyzed) Reaction

Objective: To determine if a non-selective, uncatalyzed reaction is occurring in parallel with the desired asymmetric transformation, thereby lowering the overall enantioselectivity.[2]

Methodology:

  • Setup: Prepare two identical reactions.

    • Reaction A: The standard asymmetric reaction including the chiral catalyst.

    • Reaction B (Control): An identical reaction mixture but without the chiral catalyst.

  • Execution: Run both reactions under the exact same conditions (solvent, temperature, concentration, time).

  • Analysis: After the reaction time, quench both setups and analyze the conversion for both Reaction A and Reaction B using an achiral method (e.g., GC, NMR with an internal standard).

  • Interpretation:

    • If Reaction B shows no conversion, then there is no significant background reaction.

    • If Reaction B shows conversion, a non-selective background reaction is occurring. The observed e.e. in Reaction A is being eroded by the racemic product formed in this parallel pathway.

  • Solution: If a background reaction is identified, strategies to minimize it include lowering the reaction temperature or decreasing the concentration of the reactants.[2]

Logical Relationships in Troubleshooting

The following diagram illustrates the relationship between potential problems and the key parameters to investigate.

LogicalRelationships Low_ee Low Enantioselectivity Catalyst Catalyst Issues Low_ee->Catalyst Conditions Suboptimal Conditions Low_ee->Conditions Materials Reagent/Substrate Issues Low_ee->Materials Background Background Reaction Low_ee->Background Purity Purity / Activity Catalyst->Purity Handling Air/Moisture Sensitivity Catalyst->Handling Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Materials->Solvent Substrate_Purity Substrate Purity Materials->Substrate_Purity Rate Rate Competition Background->Rate

Caption: Key causes of low enantioselectivity and their related factors.

References

Racemization of 3-Cyclohexene-1-carboxylic acid and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclohexene-1-carboxylic acid. The information is designed to address specific issues that may be encountered during experimentation, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant concern for this compound in drug development and other applications where stereochemistry is critical, as different enantiomers can exhibit distinct biological activities.

Q2: What is the primary mechanism of racemization for this compound?

A2: The most probable mechanism for the racemization of this compound involves the deprotonation of the hydrogen atom at the chiral center (the carbon atom to which the carboxylic acid group is attached). This abstraction, typically catalyzed by a base, results in the formation of a planar, achiral carbanion intermediate that is stabilized by resonance with the adjacent carboxyl group. Reprotonation can then occur from either face of this planar intermediate with equal probability, leading to a racemic mixture. Acid-catalyzed racemization can also occur, likely proceeding through an enol-like intermediate.

Q3: What experimental conditions are most likely to cause racemization of this compound?

A3: The following conditions significantly increase the risk of racemization:

  • Presence of Acids or Bases: Both strong acids and strong bases can catalyze the removal of the proton at the chiral center.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for deprotonation and can accelerate the rate of racemization.

  • Protic Solvents: Solvents that can facilitate proton transfer, such as water and alcohols, can promote racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess (ee) after aqueous workup. The aqueous solution was too acidic or basic.Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered wash (e.g., phosphate (B84403) buffer, pH 7) instead of plain water.
High temperature during workup.Perform all workup steps, including extractions and solvent removal, at low temperatures (0-5 °C).
Decreased ee after column chromatography. Standard silica (B1680970) gel can be acidic.Use deactivated or neutralized silica gel. This can be achieved by pre-treating the silica with a solution of triethylamine (B128534) in the eluent, followed by flushing with the eluent.
Racemization during long-term storage. Improper storage conditions.Store the enantiomerically pure acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C or below). Dissolving in an aprotic solvent before storage can also help.
Inconsistent results in reactions involving the carboxylic acid. Partial racemization of the starting material.Always verify the enantiomeric excess of the starting material before use, especially if it has been stored for a long period or subjected to potentially harsh conditions.

Quantitative Data

Experimental Protocols

Protocol for Chiral HPLC Analysis of this compound

This method is used to determine the enantiomeric excess (ee) of this compound.

  • Column: Chiralcel AY-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (98:2:0.1 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Detection: UV at 210 nm[1]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol for a Non-Racemizing Aqueous Workup

This protocol is designed to minimize racemization during the isolation of this compound.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Quenching: Slowly add a pre-chilled, weak quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride or sodium bicarbonate) to neutralize the reaction mixture. Monitor the pH to ensure it is close to 7.

  • Extraction: Extract the product with a pre-chilled aprotic solvent such as ethyl acetate (B1210297) or dichloromethane. Perform the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic layers with a pre-chilled pH 7 phosphate buffer, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept below 30 °C.

Protocol for Long-Term Storage

To ensure the stereochemical integrity of enantiomerically pure this compound during storage:

  • Inert Atmosphere: Place the solid or a solution in an aprotic solvent (e.g., anhydrous toluene) in a vial. Purge the vial with an inert gas like argon or nitrogen.

  • Sealing: Tightly seal the vial with a cap having a chemically resistant liner (e.g., Teflon).

  • Temperature: Store the sealed vial in a freezer at -20 °C or lower.

Visualizations

Caption: Base-catalyzed racemization of this compound.

prevention_workflow cluster_conditions Prevention Strategies start Chiral this compound workup Aqueous Workup start->workup purification Purification workup->purification neutral_pH Neutral pH workup->neutral_pH low_temp Low Temperature workup->low_temp storage Storage purification->storage purification->neutral_pH end Enantiomerically Pure Product storage->end storage->low_temp inert_atm Inert Atmosphere storage->inert_atm aprotic_solvent Aprotic Solvent

Caption: Workflow for preventing racemization.

References

Identification of impurities in 3-Cyclohexene-1-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclohexene-1-carboxylic acid. The information provided will assist in the identification and characterization of impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: The most common impurities in this compound samples typically originate from the synthesis process, which is often a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid. Potential impurities can be categorized as follows:

  • Residual Starting Materials: Unreacted 1,3-butadiene and acrylic acid.

  • Stereoisomers: The opposite enantiomer (R- or S-3-Cyclohexene-1-carboxylic acid) can be a significant impurity, especially in processes aiming for a single stereoisomer.[1][2]

  • Side-Reaction Products: Byproducts from the Diels-Alder reaction, such as adducts formed from impurities in the starting materials or dimerization/polymerization of 1,3-butadiene.

  • Degradation Products: Products arising from the breakdown of this compound due to factors like heat, light, oxidation, or extreme pH conditions during synthesis or storage.[3][4]

Q2: My HPLC chromatogram shows a peak with a very short retention time, close to the solvent front. What could this be?

A2: A peak eluting near the solvent front in a reversed-phase HPLC analysis of this compound could be a highly polar impurity. This may include residual acrylic acid, which is more polar than the product. To confirm, you can try modifying your mobile phase to increase retention of polar compounds, for example, by decreasing the organic solvent concentration at the beginning of your gradient.

Q3: I am observing broad or tailing peaks for this compound in my HPLC analysis. What are the possible causes and solutions?

A3: Peak broadening or tailing for carboxylic acids in reversed-phase HPLC is a common issue. Here are some potential causes and their solutions:

Potential Cause Solution
Secondary Interactions with Column Silica Acidify the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of both the analyte and free silanol (B1196071) groups on the column packing.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units below the pKa of this compound (approximately 4.8) to maintain it in its protonated, less polar form.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent, or if the problem persists, replace the column.

Q4: Can I use GC-MS to analyze for impurities in my this compound sample?

A4: Yes, GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. However, direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation in the injector. Derivatization to a more volatile and thermally stable ester (e.g., a methyl or silyl (B83357) ester) is often recommended to improve chromatographic peak shape and sensitivity.[5]

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause(s) Troubleshooting Steps
No peaks or very small peaks Injection issue; Detector issue; Sample degradation- Verify the injection volume and ensure the autosampler is functioning correctly.- Check the detector lamp status and wavelength settings.- Prepare a fresh sample and standard solution.
Ghost peaks Contamination in the mobile phase, injector, or column- Run a blank gradient to identify the source of contamination.- Purge the system with fresh mobile phase.- Clean the injector and column.
Drifting baseline Mobile phase composition change; Column temperature fluctuation; Detector issue- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Allow the detector to warm up sufficiently.
Irreproducible retention times Inconsistent mobile phase preparation; Leaks in the system; Column equilibration issue- Prepare mobile phase carefully and consistently.- Check all fittings for leaks.- Ensure the column is fully equilibrated before each injection.
GC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing) Analyte adsorption in the inlet or column; Insufficient derivatization- Use a deactivated inlet liner.- Optimize derivatization conditions (reagent, temperature, time).- Consider a more polar GC column.
No peak for the analyte Thermal degradation in the inlet; Incomplete derivatization- Lower the injector temperature.- Confirm complete derivatization by analyzing a derivatized standard.
Low sensitivity Poor ionization; Matrix effects- Optimize MS source parameters.- Use a derivatization agent that enhances ionization.- Perform a sample cleanup to remove interfering matrix components.
Mass spectrum not matching library Co-elution of impurities; Analyte degradation in the MS source- Improve chromatographic separation.- Lower the MS source temperature.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification (with Derivatization)

This protocol is designed for the identification of volatile and semi-volatile impurities after derivatization.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector

  • Derivatization:

    • To approximately 1 mg of the this compound sample, add 500 µL of Methanol and 50 µL of concentrated Sulfuric Acid.

    • Heat the mixture at 60 °C for 1 hour.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex and allow the layers to separate.

    • Analyze the upper hexane layer containing the methyl ester derivative.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Identification Sample 3-Cyclohexene-1-carboxylic acid sample Dissolve Dissolve in Water/Acetonitrile (50:50) Sample->Dissolve For HPLC Derivatize Derivatize with Methanol/H2SO4 Sample->Derivatize For GC-MS HPLC HPLC-UV Analysis Dissolve->HPLC GCMS GC-MS Analysis Derivatize->GCMS Chromatogram Analyze Chromatogram (Retention Time, Peak Area) HPLC->Chromatogram MassSpec Analyze Mass Spectrum (Fragmentation Pattern) GCMS->MassSpec Identify Identify and Quantify Impurities Chromatogram->Identify MassSpec->Identify

Caption: Experimental workflow for impurity identification.

troubleshooting_hplc Problem HPLC Peak Tailing Cause1 Secondary Interactions? Problem->Cause1 Cause2 Incorrect Mobile Phase pH? Problem->Cause2 Cause3 Column Overload? Problem->Cause3 Solution1 Add Acid to Mobile Phase Cause1->Solution1 Solution2 Adjust Mobile Phase pH Cause2->Solution2 Solution3 Reduce Sample Concentration Cause3->Solution3

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Scaling Up the Synthesis of 3-Cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Cyclohexene-1-carboxylic acid, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, especially for larger-scale production?

A1: The most prevalent and industrially relevant method is the Diels-Alder reaction, a [2+4] cycloaddition of 1,3-butadiene (B125203) and acrylic acid.[1][2] This reaction is known for its efficiency in forming the six-membered ring structure of the target molecule.[3][4] For scaled-up production, this reaction is often carried out in a pressure reactor to handle the gaseous nature of 1,3-butadiene and to achieve the necessary reaction temperatures.[1][2]

Q2: What are the typical reaction conditions for the Diels-Alder synthesis of this compound?

A2: Typical reaction conditions involve heating 1,3-butadiene and acrylic acid in a pressure reactor at temperatures ranging from 80°C to 200°C.[1] One specific example uses a temperature of 120°C for 2 hours.[1][2] The reaction can be performed in the presence or absence of a solvent, with options including benzene, cyclohexane, or hexane.[1][2] To prevent unwanted polymerization of the reactants, a polymerization inhibitor such as 4-t-butylcatechol is often added.[1][2]

Q3: My yield of this compound is lower than expected upon scale-up. What are the potential causes?

A3: Low yields during scale-up can be attributed to several factors:

  • Poor Temperature Control: The Diels-Alder reaction is exothermic. Inadequate heat dissipation in larger reactors can lead to side reactions or polymerization.[5]

  • Inefficient Mixing: As the reactor size increases, ensuring homogenous mixing of the reactants becomes more challenging, which can result in localized temperature gradients and incomplete reactions.

  • Polymerization of Reactants: Acrylic acid and 1,3-butadiene can polymerize under the reaction conditions. Ensure an adequate amount of a suitable polymerization inhibitor is used.[1][2]

  • Reactant Stoichiometry: A slight excess of the diene (1,3-butadiene) is sometimes used to ensure complete conversion of the acrylic acid.[2]

Q4: I am observing the formation of significant amounts of polymeric byproducts. How can this be minimized?

A4: To minimize polymerization, consider the following:

  • Use of Inhibitors: Incorporate a polymerization inhibitor like 4-t-butylcatechol or hydroquinone (B1673460) in the reaction mixture.[6]

  • Temperature Management: Avoid excessive temperatures, as higher temperatures can promote polymerization. Maintain the reaction temperature within the optimal range.

  • Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Q5: How can I purify this compound at a larger scale?

A5: Purification at a larger scale often involves distillation. For instance, the related compound 3-cyclohexene-1-carboxaldehyde (B93240) is purified by distillation at reduced pressure (e.g., 15 mmHg).[6] For applications requiring a specific enantiomer, such as the S-enantiomer used in the synthesis of the anticoagulant edoxaban, a resolution process is necessary.[7] This typically involves forming a diastereomeric salt with a chiral resolving agent (like R-phenylethylamine), followed by fractional crystallization to separate the desired diastereomer, and then acidification to recover the enantiomerically pure acid.[7][8] Recrystallization from solvents like ethanol (B145695) can be used to improve the purity of the diastereomeric salt.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for the onset of the reaction. The optimal range is typically 80°C to 200°C.[1]
Inadequate mixing in the reactor.Increase the stirring speed or evaluate the efficiency of the mixing apparatus for the given scale.
Poor Selectivity / High Impurity Profile Reaction temperature is too high, leading to side reactions.Reduce the reaction temperature and ensure even heat distribution throughout the reactor.
Presence of oxygen, which can initiate polymerization.Ensure the reactor is properly purged with an inert gas (e.g., nitrogen) before starting the reaction.
Difficulty in Isolating the Product Formation of a stable emulsion during workup.Adjust the pH during the workup or consider adding a different solvent to break the emulsion.
Product co-distills with solvent or impurities.Optimize the distillation conditions (pressure and temperature) or consider using a fractional distillation column for better separation.
Inconsistent Results Between Batches Variations in raw material quality.Ensure the purity of 1,3-butadiene and acrylic acid is consistent. Use fresh or properly stored materials.
Inconsistent reaction conditions.Implement strict process controls for temperature, pressure, reaction time, and reactant addition rates.

Quantitative Data Summary

ParameterLab Scale (Example)Pilot/Industrial Scale (Example)Reference
Reactants 72 g Acrylic Acid, 70 g 1,3-Butadiene317 g/hr Acrolein, 300 g/hr Butadiene (for aldehyde synthesis)[2][6]
Solvent 288 g Benzene or n-hexaneContinuous process, may be solvent-free[2][6]
Inhibitor 0.35 g 4-t-butylcatechol0.3% Hydroquinone (for acrolein)[2][6]
Temperature 120 °C120-150 °C (multi-stage)[2][6]
Pressure Not specified, in pressure reactor25 bar[6]
Reaction Time 2 hoursContinuous flow[2][6]
Yield > 99% (GC yield)92.4 - 93.7% (distilled yield of aldehyde)[2][6]
Conversion > 99%97.5 - 98.4% (of acrolein)[6]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound

This protocol is based on a lab-scale example with high yield.

Materials:

  • Acrylic acid (72 g, 1 mol)

  • 1,3-Butadiene (70 g, 1.3 mol)

  • 4-t-butylcatechol (0.35 g)

  • Benzene or n-hexane (288 g)

  • 1L Pressure Reactor

Procedure:

  • Charge the 1L pressure reactor with acrylic acid, 4-t-butylcatechol, and the chosen solvent (benzene or n-hexane).[2]

  • Seal the reactor and purge with an inert gas like nitrogen.

  • Add 1,3-butadiene to the reactor.[2]

  • Raise the temperature of the reaction mixture to 120°C.[2]

  • Maintain the reaction at 120°C for 2 hours, ensuring adequate stirring.[2]

  • After 2 hours, cool the reactor to room temperature.

  • Vent any excess pressure carefully.

  • The product, this compound, can be isolated from the solvent, typically by distillation. The reported yield by gas chromatography is over 99%.[2]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Diels-Alder Reaction cluster_workup Product Isolation prep_reactor Charge Reactor with Acrylic Acid, Inhibitor, and Solvent purge Purge with Inert Gas prep_reactor->purge add_butadiene Add 1,3-Butadiene purge->add_butadiene heat_react Heat to 120°C for 2 hours add_butadiene->heat_react cool_down Cool Reactor to Room Temperature heat_react->cool_down isolate Isolate Product (e.g., by Distillation) cool_down->isolate final_product final_product isolate->final_product Final Product: This compound

Caption: Workflow for the batch synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Product check_temp Was the reaction temperature consistently between 80-200°C? start->check_temp temp_low Increase and monitor temperature. check_temp->temp_low No check_polymer Is there evidence of significant polymer formation? check_temp->check_polymer Yes temp_ok Yes temp_no No polymer_yes Increase inhibitor concentration. Ensure inert atmosphere. check_polymer->polymer_yes Yes check_mixing Was mixing adequate for the reactor volume? check_polymer->check_mixing No polymer_no No mixing_no Increase stirring speed or re-evaluate mixing setup. check_mixing->mixing_no No check_purity Check purity of starting materials. check_mixing->check_purity Yes mixing_yes Yes

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Catalyst Selection for the Diels-Alder Reaction of Acrylic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the Diels-Alder reaction of acrylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Troubleshooting and FAQs

This section addresses common issues encountered during the Diels-Alder reaction of acrylic acid and provides practical solutions.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of catalysts for the Diels-Alder reaction of acrylic acid? A1: The most common catalysts are Lewis acids, Brønsted acids, and organocatalysts. Lewis acids, such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), are widely used to accelerate the reaction and control stereoselectivity.[1][2] Brønsted acids can also catalyze the reaction, particularly in asymmetric synthesis.[3] Chiral organocatalysts are employed for enantioselective transformations.

  • Q2: Why is my reaction yield low? A2: Low yields can result from several factors, including catalyst deactivation, polymerization of the diene or acrylic acid, or an unfavorable reaction equilibrium. The retro-Diels-Alder reaction can also occur at elevated temperatures, reducing the product yield.[4]

  • Q3: How can I improve the stereoselectivity (endo/exo ratio) of my reaction? A3: Lewis acid catalysis generally enhances endo selectivity.[1][5] The choice of catalyst, solvent, and reaction temperature can significantly influence the endo/exo ratio. For instance, AlCl₃ is known to promote high endo selectivity in the reaction of cyclopentadiene (B3395910) with methyl acrylate (B77674).[5]

  • Q4: My catalyst seems to be inactive. What could be the reason? A4: Catalyst inactivity can be due to the presence of water or other protic impurities in the reaction mixture, which can deactivate Lewis acid catalysts. Ensure all reagents and solvents are anhydrous. The catalyst may also be unsuitable for the specific substrates or reaction conditions.

  • Q5: How can I minimize the polymerization of acrylic acid or the diene? A5: Polymerization can be a significant side reaction. Using a slight excess of one reactant, keeping the reaction temperature as low as possible while maintaining a reasonable reaction rate, and choosing an appropriate catalyst can help minimize polymerization. In some cases, esterifying the acrylic acid to a less reactive derivative like methyl acrylate can be beneficial.[3]

  • Q6: What is the best way to purify the Diels-Alder adduct of acrylic acid? A6: Purification is typically achieved through column chromatography on silica (B1680970) gel. Recrystallization can also be an effective method for obtaining pure product, especially for crystalline adducts. The choice of solvent for chromatography or recrystallization will depend on the polarity of the adduct.

Catalyst Performance Data

The selection of an appropriate catalyst is crucial for achieving high yield and desired selectivity. The following tables summarize the performance of various catalysts in the Diels-Alder reaction of acrylic acid and its derivatives.

Table 1: Lewis Acid Catalyst Performance in the Diels-Alder Reaction of Acrylates

CatalystDieneDienophileSolventTemp (°C)Time (h)Yield (%)endo:exo RatioReference
No CatalystCyclopentadieneMethyl AcrylateDichloromethane (B109758)25--82:18[1]
AlCl₃CyclopentadieneMethyl AcrylateDichloromethane0-High99:1[1][5]
Et₂AlClN-Acryloyl-2-oxazolidinoneCyclopentadieneDichloromethane-100< 0.181-88>100:1[6]
TiCl₄Acrylic AcidIsopreneNeatRT-9423:1 (para:meta)[3]
Ca(OTf)₂/Bu₄NPF₆1,4-NaphthoquinoneCyclopentadieneDichloromethaneRT295-[2]

Table 2: Chiral Catalyst Performance in Enantioselective Diels-Alder Reactions of Acrylates

Catalyst TypeCatalystDieneDienophileSolventTemp (°C)Yield (%)ee (%)endo:exo RatioReference
Chiral Lewis Acid(S)-CABCyclopentadieneAcrylic AcidDichloromethane-9378-[7]
Chiral Lewis AcidCopper(II)-L-abrine3-phenyl-1-(2-pyridyl)-2-propen-1-oneCyclopentadieneWater25>9074>90:10[8]
OrganocatalystImidazolidinoneVariousα,β-Unsaturated AldehydesVarious2372-9983-961:5 - 1:11[9]
OrganocatalystDiarylprolinol silyl (B83357) etherCyclopentadieneα,β-Unsaturated AldehydesMeOH/H₂O23Highup to 99exo favored[10]

Experimental Protocols

Detailed Methodology for Lewis Acid-Catalyzed Diels-Alder Reaction of Acrylic Acid with Cyclopentadiene

This protocol provides a general procedure for the AlCl₃-catalyzed reaction between cyclopentadiene and acrylic acid.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Acrylic acid

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (0.1 to 1.0 equivalent) in anhydrous CH₂Cl₂ at 0 °C (ice bath).

  • Addition of Dienophile: Slowly add a solution of acrylic acid (1.0 equivalent) in anhydrous CH₂Cl₂ to the AlCl₃ suspension via the dropping funnel. Stir the mixture for 15-30 minutes at 0 °C.

  • Addition of Diene: Add freshly cracked cyclopentadiene (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualized Workflows and Decision Trees

The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes in catalyst selection and troubleshooting for the Diels-Alder reaction of acrylic acid.

Catalyst_Selection_Workflow start Define Reaction Goals (Yield, Selectivity, Enantioselectivity) catalyst_type Choose Catalyst Type start->catalyst_type lewis_acid Lewis Acid (High Yield & Diastereoselectivity) catalyst_type->lewis_acid Achiral bronsted_acid Brønsted Acid (Asymmetric Synthesis) catalyst_type->bronsted_acid Chiral organocatalyst Organocatalyst (High Enantioselectivity) catalyst_type->organocatalyst Chiral screen_catalysts Screen Selected Catalysts (e.g., AlCl3, TiCl4, Chiral Phosphoric Acid, Imidazolidinone) lewis_acid->screen_catalysts bronsted_acid->screen_catalysts organocatalyst->screen_catalysts optimize Optimize Reaction Conditions (Solvent, Temperature, Concentration) screen_catalysts->optimize analyze Analyze Results (Yield, endo:exo, ee%) optimize->analyze end Final Protocol analyze->end Goals Met troubleshoot Troubleshoot (Low Yield/Selectivity) analyze->troubleshoot Goals Not Met troubleshoot->optimize

Caption: Workflow for Catalyst Selection.

Troubleshooting_Decision_Tree start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? start->poor_selectivity No check_reagents Check Reagent Purity (Anhydrous Conditions?) low_yield->check_reagents Yes change_catalyst_selectivity Change Catalyst (e.g., to a bulkier Lewis acid) poor_selectivity->change_catalyst_selectivity Yes check_temp Check Reaction Temperature (Retro-Diels-Alder?) check_reagents->check_temp change_catalyst Change Catalyst or Increase Catalyst Loading check_temp->change_catalyst check_polymerization Check for Polymerization change_catalyst->check_polymerization change_solvent Change Solvent change_catalyst_selectivity->change_solvent lower_temp Lower Reaction Temperature change_solvent->lower_temp

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

Characterization of 3-Cyclohexene-1-carboxylic Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of 3-Cyclohexene-1-carboxylic acid, a valuable intermediate in pharmaceutical and chemical synthesis, is paramount for ensuring product quality, purity, and consistency. This guide provides a comprehensive comparison of key analytical methodologies for the characterization of this compound, supported by experimental data and detailed protocols.

Executive Summary

A variety of analytical techniques can be employed for the qualitative and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile method for both achiral and chiral separations. Gas Chromatography (GC), typically requiring derivatization, offers high resolution for volatile analytes. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), provide crucial structural information. The selection of the most appropriate method depends on the specific analytical goal, such as purity assessment, enantiomeric excess determination, or structural elucidation.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical methods for this compound.

Analytical MethodPrinciple & DetectionSample PreparationKey Performance CharacteristicsApplications
HPLC-UV Reversed-phase or chiral chromatography with UV detection.Dissolution in a suitable solvent (e.g., mobile phase).Selectivity: High for both achiral and chiral separations. Sensitivity: Moderate (LOD/LOQ in µg/mL range). Precision: High (RSD < 2%).[1] Linearity: Excellent (r² > 0.999).[2]Purity determination, quantitative analysis, enantiomeric excess determination.[3][4]
GC-FID/MS Separation of volatile compounds with Flame Ionization Detection (FID) or Mass Spectrometry (MS).Derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) is typically required.[5][6]Selectivity: High, especially with MS detection. Sensitivity: High, particularly with FID for carbon-containing analytes.[7][8] Precision: High (RSD < 2%).[9][10]Analysis of volatile impurities, quantitative analysis of the main component.[7][8]
NMR Spectroscopy Nuclear Magnetic Resonance of ¹H and ¹³C nuclei.Dissolution in a deuterated solvent (e.g., CDCl₃).Provides detailed structural information, including connectivity and stereochemistry. Not typically used for routine quantification due to lower sensitivity.Structural elucidation and confirmation of identity.[11][12][13]
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis of molecules and their fragments.Direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS).Provides molecular weight and fragmentation patterns for structural confirmation. High sensitivity.Molecular weight determination and structural characterization.[14]
FTIR Spectroscopy Infrared radiation absorption by molecular vibrations.Neat sample (liquid), KBr pellet, or solution.Identifies functional groups present in the molecule. Primarily a qualitative technique.Functional group identification and confirmation of the carboxylic acid and alkene moieties.[14][15][16]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Analysis

1. Achiral Purity Determination (Reversed-Phase HPLC-UV):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

2. Chiral Separation for Enantiomeric Excess (e.e.) Determination:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, for example, a polysaccharide-based column like Chiralpak AY-H (4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) with a small amount of an acidic modifier like trifluoroacetic acid (e.g., 98:2:0.1 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Detection: UV at 210 nm.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography (GC) with Flame Ionization Detection (FID)
  • Instrumentation: Gas chromatograph equipped with an FID.

  • Derivatization (Esterification): To a known amount of the sample, add a methylating agent (e.g., BF₃ in methanol (B129727) or diazomethane). Heat the mixture to ensure complete reaction, then extract the resulting methyl ester into an organic solvent like hexane.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 240 °C) to ensure separation of all components.

  • Detector Temperature: 270 °C.

Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals include those for the olefinic protons (δ ~5.7 ppm), the proton on the carbon bearing the carboxylic acid group (δ ~2.5-3.0 ppm), and the aliphatic protons of the cyclohexene (B86901) ring (δ ~1.5-2.5 ppm). The carboxylic acid proton will appear as a broad singlet at δ ~10-12 ppm.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals include the carboxylic carbon (δ ~180 ppm), the olefinic carbons (δ ~125-130 ppm), and the aliphatic carbons (δ ~20-40 ppm).[11]

2. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer, often coupled to a GC (GC-MS).

  • Ionization: Electron Ionization (EI) is common for GC-MS.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z 126. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[17] For this compound, fragmentation of the cyclohexene ring is also expected.[14]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin liquid film between salt plates or as a solution in a suitable solvent.

  • Analysis: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present:

    • O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C=C stretch (alkene): A band of variable intensity around 1640-1680 cm⁻¹.

    • =C-H stretch (alkene): A band just above 3000 cm⁻¹.

    • C-H stretch (alkane): Bands just below 3000 cm⁻¹.

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Start: Obtain Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter injection Inject into HPLC filter->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Generate Report quantification->report

Figure 1. General workflow for HPLC analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis start Start: Obtain Sample derivatize Derivatization (Esterification) start->derivatize extract Extract Derivative derivatize->extract injection Inject into GC extract->injection separation Chromatographic Separation injection->separation detection FID/MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Generate Report quantification->report

Figure 2. General workflow for GC analysis.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: Obtain Sample dissolve_nmr Dissolve in Deuterated Solvent (for NMR) start->dissolve_nmr prepare_ftir Prepare as Thin Film or in KBr Pellet (for FTIR) start->prepare_ftir prepare_ms Dilute for Direct Infusion (for MS) start->prepare_ms nmr NMR Spectroscopy dissolve_nmr->nmr ftir FTIR Spectroscopy prepare_ftir->ftir ms Mass Spectrometry prepare_ms->ms interpret_nmr Interpret NMR Spectra (Chemical Shifts, Coupling) nmr->interpret_nmr interpret_ftir Interpret FTIR Spectrum (Functional Groups) ftir->interpret_ftir interpret_ms Interpret Mass Spectrum (Molecular Ion, Fragmentation) ms->interpret_ms structure Structural Elucidation/ Confirmation interpret_nmr->structure interpret_ftir->structure interpret_ms->structure

Figure 3. General workflow for spectroscopic analysis.

References

Comparative NMR Analysis: 3-Cyclohexene-1-carboxylic acid vs. Cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the ¹H and ¹³C NMR spectral characteristics of 3-Cyclohexene-1-carboxylic acid, with a comparative analysis against its saturated analogue, Cyclohexanecarboxylic acid.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a clear understanding of the influence of the double bond on the chemical environment of the molecule, a direct comparison is made with the saturated analogue, Cyclohexanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

¹H NMR Spectral Data Comparison

The presence of a double bond in this compound significantly influences the chemical shifts of nearby protons compared to its saturated counterpart, Cyclohexanecarboxylic acid. The olefinic protons in the unsaturated compound appear in the downfield region, typically between 5.6 and 5.8 ppm, which is a characteristic range for protons on a carbon-carbon double bond. The allylic protons are also shifted downfield due to the proximity of the π-system. In contrast, the ¹H NMR spectrum of Cyclohexanecarboxylic acid displays signals only in the upfield region, characteristic of saturated aliphatic systems.

Compound Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
This compound -COOH~12.0br s-1H
H-3, H-4~5.70m-2H
H-1~2.55m-1H
H-2, H-5 (allylic)~2.30 - 2.10m-4H
H-6~1.90m-2H
Cyclohexanecarboxylic acid -COOH~12.2br s-1H
H-12.33tt11.6, 3.61H
H-2e, H-6e2.05m-2H
H-2a, H-6a1.78m-2H
H-4e1.65m-1H
H-3e, H-5e1.48m-2H
H-4a1.27m-1H
H-3a, H-5a1.24m-2H

Note: The chemical shifts for this compound are approximate values based on typical ranges and data from similar structures. The data for Cyclohexanecarboxylic acid is adapted from the Biological Magnetic Resonance Bank (BMRB).

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum of this compound is characterized by the presence of two signals in the downfield region corresponding to the sp²-hybridized carbons of the double bond. The carboxyl carbon appears at the lowest field, typically around 180 ppm. In contrast, the ¹³C NMR spectrum of Cyclohexanecarboxylic acid only shows signals for sp³-hybridized carbons in the aliphatic region, in addition to the carboxyl carbon signal.

Compound Carbon Assignment Chemical Shift (δ) (ppm)
This compound -COOH~181
C-3, C-4~126
C-1~40
C-2, C-5 (allylic)~28
C-6~25
Cyclohexanecarboxylic acid -COOH182.7
C-142.9
C-2, C-628.7
C-425.7
C-3, C-525.3

Note: The chemical shifts for this compound are approximate values based on typical ranges and data from similar structures. The data for Cyclohexanecarboxylic acid is from the Biological Magnetic Resonance Bank (BMRB).

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

Sample Preparation:

  • Weighing the sample: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). For carboxylic acids, DMSO-d₆ is often a good choice as it can help in observing the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final volume should be around 0.5-0.6 mL, resulting in a sample height of about 4-5 cm.

  • Addition of internal standard (optional): A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, can be added for accurate chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Instrument setup: The NMR spectra are typically acquired on a 300 MHz or higher field spectrometer.

  • Locking and Shimming: The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized by shimming to obtain sharp signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment is typically used.

    • Spectral width: A spectral width of about 15 ppm is usually sufficient for most organic molecules.

    • Acquisition time: An acquisition time of 2-4 seconds is common.

    • Relaxation delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

    • Number of scans: For a sample of this concentration, 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Spectral width: A wider spectral width of about 220-250 ppm is required for ¹³C NMR.

    • Acquisition time: An acquisition time of 1-2 seconds is typical.

    • Relaxation delay: A relaxation delay of 2-5 seconds is used.

    • Number of scans: A larger number of scans (e.g., 128 to 1024 or more) is needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis of a small organic molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (1H, 13C, etc.) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H NMR) baseline->integrate integration_analysis Integration Analysis integrate->integration_analysis chem_shift Chemical Shift Analysis structure Structure Elucidation chem_shift->structure multiplicity Multiplicity & Coupling Constants multiplicity->structure integration_analysis->structure

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure elucidation.

A Comparative Guide to the Functional Group Analysis of 3-Cyclohexene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and efficient characterization of molecular structures is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy and other key analytical techniques for the identification of functional groups in 3-Cyclohexene-1-carboxylic acid.

This compound possesses two primary functional groups that are key to its chemical reactivity and identification: a carboxylic acid (-COOH) and a cyclohexene (B86901) ring (containing a carbon-carbon double bond, C=C). This guide will delve into the experimental data and protocols for using FTIR as a primary analytical tool and compare its performance against Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Functional Group Analysis by FTIR Spectroscopy

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb light at specific frequencies, corresponding to the energy required to cause them to vibrate. This results in a unique spectral fingerprint.

For this compound, the key characteristic absorptions are from the carboxylic acid and the alkene functional groups.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration ModeExpected Absorption Range (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500-3300Very broad and strong
AlkylC-H stretch2850-2960Strong, sharp
Alkene=C-H stretch3000-3100Medium, sharp (often seen as a shoulder on the O-H band)
Carboxylic AcidC=O stretch1710-1760Strong and sharp
AlkeneC=C stretch1640-1660Medium intensity
Carboxylic AcidC-O stretch1210-1320Medium to strong
Carboxylic AcidO-H bend910-950 and 1395-1440Medium, broad

Data synthesized from established infrared spectroscopy correlation tables.[1][2]

Experimental Workflow and Protocols

A typical workflow for the analysis of this compound using FTIR and its comparison with other methods is outlined below.

FTIR_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR Raman Raman Spectroscopy Sample->Raman GCMS GC-MS Sample->GCMS FTIR_Data Acquire IR Spectrum Identify Characteristic Peaks FTIR->FTIR_Data NMR_Data Acquire NMR Spectrum Analyze Chemical Shifts NMR->NMR_Data Raman_Data Acquire Raman Spectrum Identify Raman Shifts Raman->Raman_Data GCMS_Data Run GC-MS Analyze Mass Spectrum GCMS->GCMS_Data Comparison Compare Data for Functional Group Confirmation FTIR_Data->Comparison NMR_Data->Comparison Raman_Data->Comparison GCMS_Data->Comparison

Caption: Experimental workflow for the comparative analysis of this compound.

FTIR Experimental Protocol
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3] Gently press the plates together to form a thin liquid film.

  • Background Spectrum: Place the salt plates (without the sample) in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample plates into the spectrometer.

  • Data Acquisition: Acquire the infrared spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the functional groups as listed in Table 1.

Alternative Analytical Techniques for Comparison

While FTIR is excellent for identifying functional groups, a comprehensive analysis often involves complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.[4] It is a powerful tool for elucidating the precise structure of a molecule.

  • ¹H NMR: The acidic proton of the carboxylic acid group in this compound is expected to produce a singlet signal at a very downfield chemical shift, typically around 12 ppm.[1] The olefinic protons on the C=C double bond will appear in the 5-6 ppm region, while the other aliphatic protons on the ring will be found further upfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid typically resonates in the 165-185 ppm range.[1] The carbons of the C=C double bond will be found in the 120-140 ppm region.

NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra. This may take from a few minutes to several hours depending on the sample concentration and the desired resolution.

  • Data Analysis: Process the spectra to determine chemical shifts, integration (for ¹H), and splitting patterns to confirm the molecular structure.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR.[3] It is particularly sensitive to non-polar bonds.

  • Key Signals: The C=C stretch in the cyclohexene ring is expected to show a strong signal around 1640-1660 cm⁻¹. The C=O stretch of the carboxylic acid will also be visible, though typically weaker than in the FTIR spectrum.

Raman Experimental Protocol
  • Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.

  • Data Acquisition: Position the sample in the Raman spectrometer and irradiate it with a monochromatic laser source. Collect the scattered light.

  • Data Analysis: Analyze the resulting spectrum for Raman shifts that correspond to the vibrational modes of the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that separates chemical compounds in a mixture and then identifies them based on their mass-to-charge ratio.[5] It provides information on the molecular weight and fragmentation pattern of the analyte.

  • Analysis: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (126.15 g/mol ).[6] The fragmentation pattern can provide further structural information. For robust GC analysis, carboxylic acids are often derivatized (e.g., converted to methyl esters) to increase their volatility.[7]

GC-MS Experimental Protocol
  • Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol). Derivatization may be performed at this stage if necessary.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, where it is separated based on its boiling point and interaction with the column's stationary phase.

  • Detection (Mass Spectrometry): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is compared to spectral libraries (like the NIST library) for identification.[8]

Comparative Summary of Techniques

Table 2: Comparison of Analytical Techniques for Functional Group Analysis

TechniqueInformation ProvidedSample PreparationAnalysis SpeedRelative CostKey Advantage
FTIR Spectroscopy Presence of functional groupsMinimal (neat liquid)Very Fast (1-2 mins)LowSpeed, ease of use, and direct identification of functional groups.
NMR Spectroscopy Detailed molecular structure and connectivitySimple (dissolution in deuterated solvent)Moderate (10 mins - several hours)HighProvides unambiguous structural elucidation.
Raman Spectroscopy Vibrational modes (complementary to FTIR)MinimalFast (2-5 mins)Moderate to HighExcellent for symmetric, non-polar bonds (like C=C).
GC-MS Molecular weight and fragmentation patternModerate (dilution, possible derivatization)Moderate (15-60 mins)HighHigh sensitivity and excellent for separation and identification of components in a mixture.

References

A Comparative Guide to the Mass Spectrometry of 3-Cyclohexene-1-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric behavior of 3-Cyclohexene-1-carboxylic acid and its derivatives. The information presented is intended to aid in the identification and structural elucidation of these compounds in various research and development settings. Experimental data, in the form of mass spectral fragmentation, is provided to highlight the key differences and similarities among these molecules.

Executive Summary

The mass spectra of this compound and its derivatives are characterized by distinct fragmentation patterns that are influenced by the functional group attached to the cyclohexene (B86901) ring. While all compounds exhibit fragmentation related to the cyclohexene moiety, the carboxyl, ester, and alcohol functionalities each direct unique fragmentation pathways. This guide presents a comparative analysis of the electron ionization (EI) mass spectra of this compound, its methyl ester, and the corresponding alcohol, 3-Cyclohexene-1-methanol. Additionally, a comparison with the isomeric 1-Cyclohexene-1-carboxylic acid is included to illustrate the impact of double bond position on fragmentation.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data obtained from the electron ionization (EI) mass spectra of this compound and its related compounds. The data has been compiled from the NIST Mass Spectrometry Data Center.

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (m/z)Key Fragment Ions (m/z) and their Relative Abundance
This compound C₇H₁₀O₂126.1512681 (base peak), 80, 79, 53, 39
Methyl 3-cyclohexene-1-carboxylate C₈H₁₂O₂140.1814080 (base peak), 79, 81, 109, 53
3-Cyclohexene-1-methanol C₇H₁₂O112.1711281 (base peak), 79, 80, 94, 67
1-Cyclohexene-1-carboxylic acid C₇H₁₀O₂126.15126126 (base peak), 97, 79, 81, 108

Fragmentation Pattern Analysis

The fragmentation of these compounds under electron ionization is primarily driven by the initial loss of an electron to form a molecular ion (M⁺), which then undergoes various fragmentation pathways.

This compound shows a prominent fragment at m/z 81, which is the base peak. This is likely due to a retro-Diels-Alder (rDA) reaction of the cyclohexene ring, a characteristic fragmentation for such structures, followed by the loss of a carboxyl group. The ions at m/z 80 and 79 are also significant and are attributed to rearrangements and further hydrogen loss from the cyclohexene ring fragments.

Methyl 3-cyclohexene-1-carboxylate , the methyl ester derivative, displays a base peak at m/z 80. This suggests a different primary fragmentation pathway compared to the carboxylic acid. A likely pathway is the loss of the methoxycarbonyl radical (•COOCH₃), followed by rearrangement of the cyclohexene ring. The presence of a significant peak at m/z 109 corresponds to the loss of a methoxy (B1213986) group (•OCH₃).

3-Cyclohexene-1-methanol , the corresponding alcohol, also shows a base peak at m/z 81. This indicates that the retro-Diels-Alder fragmentation of the cyclohexene ring is a dominant pathway, similar to the parent carboxylic acid. The peak at m/z 94 corresponds to the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols.

1-Cyclohexene-1-carboxylic acid , an isomer of the target compound, presents a significantly different fragmentation pattern. The molecular ion at m/z 126 is the base peak, indicating greater stability of the molecular ion compared to the 3-cyclohexene isomer. This increased stability can be attributed to the conjugation of the carboxylic acid group with the double bond in the cyclohexene ring. The other major fragments at m/z 97 and 108 correspond to the loss of an ethyl group and a water molecule, respectively.

Experimental Protocols

The following is a representative protocol for the analysis of this compound and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polarity of carboxylic acids, derivatization is often employed to improve chromatographic performance and thermal stability.

1. Sample Preparation and Derivatization (Esterification)

  • Objective: To convert the polar carboxylic acid to a more volatile and less polar ester (e.g., methyl ester) for GC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of the carboxylic acid sample into a reaction vial.

    • Add 1 mL of a derivatizing agent, such as 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the methyl ester derivative with 1 mL of hexane (B92381) or another suitable organic solvent.

    • Collect the organic layer for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

Visualizing Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its derivatives.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound and/or derivatives Derivatization Derivatization (e.g., Esterification) Sample->Derivatization If necessary Extraction Solvent Extraction Sample->Extraction Direct analysis of non-acid derivatives Derivatization->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Elution Data Mass Spectrum (m/z vs. Intensity) MS->Data Analysis Fragmentation Analysis & Compound Identification Data->Analysis FragmentationLogic cluster_properties Molecular Properties cluster_ms_process Mass Spectrometry Process cluster_spectrum Mass Spectrum Features Analyte Analyte Structure (e.g., this compound) MW Molecular Weight Analyte->MW FG Functional Group (-COOH, -COOR, -CH2OH) Analyte->FG Ring Cyclohexene Ring Analyte->Ring ParentIon Parent Ion (M+) MW->ParentIon Fragmentation Fragmentation FG->Fragmentation Directs fragmentation pathways Ring->Fragmentation Undergoes characteristic fragmentation (e.g., retro-Diels-Alder) Ionization Electron Ionization (EI) Ionization->ParentIon FragmentIons Fragment Ions Fragmentation->FragmentIons ParentIon->Fragmentation BasePeak Base Peak FragmentIons->BasePeak Most abundant fragment

Comparative Guide to Analytical Method Development for 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 3-Cyclohexene-1-carboxylic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, including the anticoagulant edoxaban.[1] The selection of an appropriate analytical method is critical for ensuring the purity, quality, and enantiomeric excess of this compound. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) methods, providing detailed experimental protocols and performance data to facilitate informed method development.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a widely adopted technique for the analysis of this compound due to its versatility in handling both achiral (purity) and chiral (enantiomeric excess) separations.

Reversed-Phase HPLC for Achiral Analysis (Purity Determination)

Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of this compound. The separation is based on the compound's hydrophobicity.

Experimental Protocol:

A typical RP-HPLC method for the analysis of a compound structurally similar to this compound, its 3-cyclohexen-1-ylmethyl ester, utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[2] The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

ParameterCondition
Stationary Phase C18 (e.g., Newcrom R1), 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Expected Performance:

ParameterExpected Value
Retention Time 5 - 10 min
Tailing Factor < 1.5
Theoretical Plates > 2000
Chiral HPLC for Enantiomeric Separation

As this compound possesses a chiral center, the separation of its enantiomers is critical, particularly in pharmaceutical applications. Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for this purpose.

Experimental Protocol:

A reported method for the chiral separation of the S-enantiomer of this compound utilizes a specialized chiral column with a mobile phase composed of a non-polar solvent, an alcohol modifier, and an acidic additive.[1]

ParameterCondition
Stationary Phase Chiral Column (e.g., AY-H), 5 µm
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (98:2:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C[1]
Detection UV at 210 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Expected Performance:

ParameterExpected Value
Resolution (Rs) > 1.5 between enantiomers
Selectivity (α) > 1.1

Alternative Analytical Techniques

While HPLC is a robust and versatile technique, other methods can offer advantages in specific scenarios.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.

Experimental Protocol (with Derivatization):

Silylation is a common derivatization technique for carboxylic acids, replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group.

  • Derivatization: To 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Analysis:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

Expected Performance:

ParameterExpected Value
Retention Time Analyte dependent
LOD/LOQ Low ng/mL range
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like organic acids. It offers advantages of high efficiency, short analysis times, and low sample and reagent consumption.

Experimental Protocol:

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length)
Background Electrolyte (BGE) 25 mM phosphate (B84403) buffer, pH 7.0
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Indirect UV at 254 nm (with a chromophore in the BGE)
Sample Preparation Dissolve sample in water or BGE to a concentration of 0.1 mg/mL.

Expected Performance:

ParameterExpected Value
Migration Time < 10 min
Efficiency (Plates/meter) > 100,000

Method Comparison

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureRP-HPLC (Achiral)Chiral HPLCGC (with Derivatization)Capillary Electrophoresis (CE)
Primary Application Purity, QuantificationEnantiomeric ExcessQuantification, Impurity ProfilingQuantification, Purity
Sample Throughput ModerateModerateHighHigh
Sample Preparation Simple dissolutionSimple dissolutionDerivatization requiredSimple dissolution
Resolution GoodExcellent (for enantiomers)ExcellentExcellent
Sensitivity (LOD) ng rangeng rangepg rangeng range
Cost (Instrument) ModerateModerate to HighModerateModerate
Cost (Consumables) ModerateHigh (chiral columns)LowLow
Method Development StraightforwardCan be complexModerately complexModerately complex
Key Advantage Robust and versatileDirect enantiomer separationHigh sensitivity and resolutionHigh efficiency, low consumption
Key Disadvantage Lower resolution than GC/CEExpensive columnsDerivatization adds a stepLower concentration sensitivity

Visualizing the Workflow

The selection and development of an appropriate analytical method follows a logical progression. The following diagrams illustrate the typical workflows.

hplc_method_development cluster_0 HPLC Method Development Workflow start Define Analytical Goal (Purity or Enantiomeric Excess) purity Purity Analysis start->purity ee Enantiomeric Excess start->ee rp_hplc Reversed-Phase HPLC purity->rp_hplc chiral_hplc Chiral HPLC ee->chiral_hplc rp_dev Method Development: - Column Selection (C18, C8) - Mobile Phase Optimization  (ACN/Water/Acid) - Detector Settings (UV) rp_hplc->rp_dev chiral_dev Method Development: - CSP Selection (Polysaccharide) - Mobile Phase Screening  (Normal or Reversed Phase) - Temperature Optimization chiral_hplc->chiral_dev validation Method Validation: - Specificity, Linearity, Accuracy,  Precision, Robustness rp_dev->validation chiral_dev->validation routine Routine Analysis validation->routine analytical_technique_comparison cluster_1 Comparison of Analytical Techniques analyte This compound hplc HPLC analyte->hplc gc GC analyte->gc ce CE analyte->ce hplc_pros Pros: - Versatile (Achiral & Chiral) - Robust - Direct analysis hplc->hplc_pros hplc_cons Cons: - Moderate resolution - Higher solvent consumption hplc->hplc_cons gc_pros Pros: - High resolution - High sensitivity (MS) gc->gc_pros gc_cons Cons: - Requires derivatization - Not suitable for thermolabile compounds gc->gc_cons ce_pros Pros: - High efficiency - Low sample/reagent use - Fast analysis ce->ce_pros ce_cons Cons: - Lower concentration sensitivity - Reproducibility can be a challenge ce->ce_cons

References

A Comparative Guide to the Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Optically active 3-cyclohexene-1-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including the anticoagulant Edoxaban and the antiviral Oseltamivir.[1] Its stereocenter provides a key handle for controlling the stereochemistry of subsequent reactions. This guide provides a comparative overview of the primary synthetic routes to this valuable compound: asymmetric Diels-Alder reaction, chiral resolution of a racemic mixture, and enzymatic kinetic resolution. We will delve into the experimental data, protocols, and workflows associated with each method to assist researchers in selecting the most suitable approach for their needs.

Comparison of Synthesis Routes

The selection of a synthetic route to optically active this compound depends on several factors, including the desired enantiomeric purity, scalability, cost, and the availability of specialized reagents or equipment. The following table summarizes the key performance indicators for the three main approaches.

Parameter Asymmetric Diels-Alder Reaction Chiral Resolution Enzymatic Kinetic Resolution
Enantiomeric/Diastereomeric Excess High (can exceed 95% de)[2]Very high (>99% ee achievable with recrystallization)[3]High to excellent (89% to >99% ee)[4]
Yield GoodTheoretically limited to 50% for one enantiomer (unless racemization is employed)Theoretically limited to 50% for the acid (and 50% for the remaining ester)
Key Reagents Chiral auxiliaries (e.g., lactic esters, pantolactone) or chiral catalysts, Lewis acids (e.g., TiCl4)[1][5][6][7]Chiral resolving agents (e.g., (R)-1-naphthylethylamine, phenylethylamine)[3][8]Hydrolase enzymes (e.g., pig liver esterase, lipases)[4]
Scalability Can be scalable, but may require cryogenic conditions and careful control of stoichiometry.Generally scalable, relies on classical crystallization techniques.[8]Can be highly scalable, especially with immobilized enzymes.
Process Complexity Multi-step process involving attachment and removal of the chiral auxiliary or synthesis of a chiral catalyst.Multi-step process involving salt formation, fractional crystallization, and liberation of the free acid.[8]Typically involves enzymatic hydrolysis followed by separation of the acid and unreacted ester.
Reagent/Catalyst Considerations Chiral auxiliaries/catalysts can be expensive. Lewis acids are often moisture-sensitive.Chiral resolving agents can be costly, but are often recoverable.Enzymes can be expensive initially but are often reusable and biodegradable.

Experimental Protocols

Asymmetric Diels-Alder Reaction using a Chiral Auxiliary

This method utilizes a chiral auxiliary, such as a lactic acid derivative, to direct the stereochemical outcome of the Diels-Alder reaction between 1,3-butadiene (B125203) and an acrylate (B77674) dienophile. The chiral auxiliary is subsequently removed to yield the desired enantiomer of this compound.[1][5][6][7]

Experimental Workflow:

cluster_0 Step 1: Dienophile Synthesis cluster_1 Step 2: Diels-Alder Reaction cluster_2 Step 3: Hydrolysis and Purification A Acryloylation of Chiral Lactate (B86563) Ester B TiCl4-catalyzed cycloaddition with 1,3-butadiene A->B C Hydrolysis to remove chiral auxiliary B->C D Aqueous workup and extraction C->D E Final Product: Optically Active Acid D->E

Caption: Workflow for Asymmetric Diels-Alder Synthesis.

Protocol:

  • Dienophile Synthesis: The chiral dienophile is synthesized by the acryloylation of a commercially available chiral lactate ester (e.g., ethyl L-lactate).[1]

  • Diels-Alder Reaction: The chiral dienophile is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A Lewis acid catalyst, such as titanium tetrachloride (TiCl4), is added, followed by the introduction of 1,3-butadiene. The reaction is stirred at low temperature until completion.[1][5][6][7]

  • Hydrolysis and Workup: The reaction is quenched, and the chiral auxiliary is removed by hydrolysis. The optically active this compound is then isolated through extraction and purification.[1] The chiral auxiliary can often be recovered.[1][5][6]

Chiral Resolution using a Resolving Agent

This classical method involves the reaction of racemic this compound with a chiral amine to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by acidification.

Experimental Workflow:

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Acidification A Racemic Acid + Chiral Amine B Heating and Cooling for Selective Precipitation A->B C Filtration to Isolate Diastereomeric Salt B->C D Treatment with Acid (e.g., HCl) C->D E Extraction and Purification D->E F Final Product: Optically Active Acid E->F

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol using (R)-1-naphthylethylamine: [8]

  • Salt Formation: Racemic this compound is dissolved in a suitable solvent like isopropyl acetate. A solution of (R)-1-naphthylethylamine in the same solvent is added dropwise. The mixture is heated until clear and then cooled to precipitate the diastereomeric salts. The solid is collected by filtration.

  • Resolution: The mixture of diastereomeric salts is recrystallized from a solvent system such as isopropanol/acetone. The mixture is heated to reflux, then cooled to allow for the selective crystallization of the less soluble diastereomeric salt. This process can be repeated to enhance the diastereomeric purity.

  • Acidification: The purified diastereomeric salt is dissolved in a solvent like ethyl acetate, and the pH is adjusted to 2-3 with an acid (e.g., 10% HCl). The layers are separated, and the organic phase containing the optically active acid is washed, dried, and concentrated to yield the final product.

Enzymatic Kinetic Resolution

This method utilizes the stereoselectivity of enzymes, typically hydrolases, to preferentially hydrolyze one enantiomer of a racemic ester of this compound, leaving the other enantiomer of the ester unreacted. This results in a mixture of an optically active acid and an optically active ester, which can then be separated.

Experimental Workflow:

cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Separation cluster_2 Step 3: (Optional) Hydrolysis of Ester A Racemic Ester + Hydrolase in Buffer B Extraction at different pH values A->B C Separation of Optically Active Acid and Ester B->C D Chemical hydrolysis of the remaining ester C->D E Isolation of the other enantiomer of the acid D->E

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol:

  • Enzymatic Hydrolysis: The racemic methyl or ethyl ester of this compound is suspended in a buffered aqueous solution. The selected hydrolase (e.g., pig liver esterase or a specific lipase) is added, and the mixture is stirred. The reaction progress is monitored until approximately 50% conversion is reached.

  • Separation: The reaction mixture is worked up by adjusting the pH to separate the produced carboxylic acid from the unreacted ester. The optically active acid can be extracted into an organic solvent at a low pH, while the unreacted ester remains in the organic phase at a higher pH.

  • Purification: Both the optically active acid and the remaining optically active ester can be purified by standard techniques such as chromatography or distillation. The unreacted ester can be hydrolyzed chemically to obtain the other enantiomer of the acid if desired.

Conclusion

The synthesis of optically active this compound can be achieved through several effective methods. The Asymmetric Diels-Alder reaction offers a direct route to the desired enantiomer with high stereoselectivity. Chiral resolution is a robust and scalable classical method that can provide very high enantiomeric purity, albeit with a theoretical maximum yield of 50% for a single enantiomer. Enzymatic kinetic resolution presents a green and highly selective alternative, often operating under mild conditions and yielding products with excellent enantiomeric excess. The choice of method will ultimately be guided by the specific requirements of the research or manufacturing process, balancing factors such as yield, purity, cost, and scalability.

References

A Comparative Guide to 3-Cyclohexene-1-carboxylic Acid and Cyclohexanecarboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a starting material or intermediate is critical to the success of a synthetic route. Both 3-Cyclohexene-1-carboxylic acid and its saturated counterpart, cyclohexanecarboxylic acid, serve as valuable C7 building blocks. However, the presence of a single double bond in the former introduces a significant point of divergence in their reactivity and synthetic applications. This guide provides an objective comparison, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific synthetic needs.

Physical and Chemical Properties

A fundamental comparison begins with the physical and chemical properties of each acid. The seemingly minor structural difference—a carbon-carbon double bond—influences properties such as molecular weight, density, and melting point.

PropertyThis compoundCyclohexanecarboxylic Acid
Molecular Formula C₇H₁₀O₂[1][2]C₇H₁₂O₂[3][4]
Molecular Weight 126.15 g/mol [1]128.17 g/mol [3][4]
Appearance Colorless liquid or solid[5][6]White crystalline solid or colorless oil[4][7][8]
Melting Point 17-19 °C[5][9]29-32 °C[3]
Boiling Point 130-133 °C at 4 mmHg232-234 °C at 760 mmHg[4]
Density 1.081 g/mL at 25 °C1.033 g/mL at 25 °C[10][11]
pKa ~4.67 (Predicted)[9]~4.9[3]
Solubility Soluble in polar solvents like water and alcohols.[6]Moderately soluble in water, more soluble in organic solvents.[8]

The acidity of the two compounds is comparable, though benzoic acid (pKa ~4.2) is a stronger acid than both due to the resonance stabilization of its conjugate base.[12]

Synthesis and Production

The synthetic origins of these two acids are fundamentally different, reflecting their distinct structural features.

This compound is classically synthesized via a [4+2] cycloaddition known as the Diels-Alder reaction.[13][14] This powerful ring-forming reaction involves the combination of a conjugated diene (1,3-butadiene) with a dienophile (acrylic acid), often requiring heat.[13][14] The reaction directly and efficiently establishes the cyclohexene (B86901) ring and the carboxylic acid functionality in a single step. Asymmetric syntheses have also been developed to produce optically active versions of this acid.[15]

Cyclohexanecarboxylic acid is primarily produced through the hydrogenation of benzoic acid.[4][16] This process involves the reduction of the aromatic ring using hydrogen gas in the presence of a transition metal catalyst, such as palladium, rhodium, or ruthenium on a carbon support.[4][17][18] The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of the saturated carboxylic acid.[17]

Comparative Reactivity and Synthetic Utility

The key distinction in the synthetic utility of these two acids lies in the reactivity of the cyclohexene ring.

Reactions of the Carboxylic Acid Group (Common to Both): Both molecules exhibit the typical reactivity of carboxylic acids.[16] This includes:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[16]

  • Amidation: Reaction with amines to yield amides.[16]

  • Reduction: Conversion to the corresponding alcohol (cyclohexanemethanol or 3-cyclohexene-1-methanol) using strong reducing agents.[16]

  • Acid Halide Formation: Conversion to highly reactive acyl halides (e.g., cyclohexanecarbonyl chloride) using reagents like thionyl chloride.[16][19]

Reactions of the Cyclohexene Ring (Unique to this compound): The double bond in this compound is a versatile functional group that can undergo a wide array of transformations, making it a valuable intermediate for building molecular complexity.[6][20] These reactions include:

  • Hydrogenation: The double bond can be selectively reduced to yield cyclohexanecarboxylic acid.

  • Electrophilic Addition: Reactions with reagents like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) lead to addition across the double bond.[21]

  • Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) forms an epoxide.[20]

  • Dihydroxylation: Conversion to a diol using reagents like osmium tetroxide or potassium permanganate.[21]

  • Oxidative Cleavage: Ozonolysis can cleave the double bond to form aldehydes or carboxylic acids, depending on the workup conditions.[21]

The presence of the double bond makes this compound and its derivatives, such as the corresponding aldehyde, excellent starting materials for constructing complex molecular architectures.[20]

Applications in Research and Drug Development

This compound serves as a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules where the cyclohexene motif or its derivatives are required.[13][22] Its ability to be functionalized at both the carboxylic acid and the double bond provides multiple handles for elaboration. For instance, optically active versions have been used as reactants in the preparation of potent, orally active direct inhibitors of factor Xa, a key target in anticoagulant therapy.[9]

Cyclohexanecarboxylic acid is widely used in the pharmaceutical industry as a key intermediate and building block.[7][23][24] It is a precursor in the synthesis of praziquantel, an effective treatment for parasitic worm infections like schistosomiasis.[7] Its derivatives are also used in the synthesis of various other active pharmaceutical ingredients (APIs), agrochemicals, and polymers.[19][23] The cyclohexyl group itself is a common structural motif in drug design, often used to increase lipophilicity and modulate binding interactions. The acid chloride derivative is also an important intermediate for synthesizing a range of pharmaceutical compounds.[19]

Visualizing Synthetic Pathways

The choice between these two acids is often dictated by the desired final structure and the synthetic route. The following diagrams illustrate the fundamental difference in their synthetic potential.

G cluster_0 Synthesis of this compound Butadiene Butadiene Reaction Diels-Alder [4+2] Cycloaddition Butadiene->Reaction Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction Product_Unsaturated 3-Cyclohexene-1- carboxylic acid Reaction->Product_Unsaturated G Unsaturated_Acid 3-Cyclohexene-1- carboxylic acid Saturated_Acid Cyclohexanecarboxylic acid Unsaturated_Acid->Saturated_Acid Hydrogenation (H₂, Pd/C) Epoxide Epoxide Derivative Unsaturated_Acid->Epoxide Epoxidation (mCPBA) Diol Diol Derivative Unsaturated_Acid->Diol Dihydroxylation (OsO₄) Dibromide Dibromo Derivative Unsaturated_Acid->Dibromide Bromination (Br₂)

References

Unveiling the Biological Potential of 3-Cyclohexene-1-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this context, derivatives of 3-Cyclohexene-1-carboxylic acid have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the biological performance of a series of recently synthesized amidrazone derivatives of this compound, supported by experimental data and detailed methodologies. The insights presented herein aim to facilitate further research and development in this exciting area of medicinal chemistry.

A recent study focused on the synthesis and biological evaluation of six novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, designated as compounds 2a through 2f, has provided valuable data on their potential as therapeutic agents. These derivatives have been assessed for their antimicrobial, antiproliferative, and anti-inflammatory properties, revealing a spectrum of activities that underscore the therapeutic promise of this chemical scaffold.

Comparative Analysis of Biological Activities

The biological activities of the six derivatives were systematically evaluated, and the quantitative data are summarized in the tables below for easy comparison.

Antimicrobial Activity

The in vitro antimicrobial activity of the synthesized compounds was determined against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism, was used as the primary metric for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms. [1]

CompoundS. aureus (µg/mL)M. smegmatis (µg/mL)E. coli (µg/mL)Y. enterocolitica (µg/mL)K. pneumoniae (µg/mL)C. albicans (µg/mL)
2a 25664>512>512>512>512
2b >512>51225664256>512
2c 6464>512>512>512>512
2d ≥512≥512≥512≥512≥512≥512
2e ≥512≥512≥512≥512≥512≥512
2f >512>512>512128>512256
Ampicillin 0.516816>256-
Fluconazole -----0.25

As shown in Table 1, compounds 2c and 2a exhibited notable activity against M. smegmatis, with MIC values of 64 µg/mL.[1] Compound 2c also showed the best activity against S. aureus among the tested derivatives.[1] Derivative 2b was found to be the most effective against Y. enterocolitica.[1] Notably, compounds 2d and 2e did not show significant antimicrobial activity against the tested strains.[1]

Antiproliferative and Toxicological Profile

The antiproliferative activity and toxicity of the compounds were assessed using human peripheral blood mononuclear cells (PBMCs). The viability of these cells after treatment provides an indication of the compounds' cytotoxic effects.

Table 2: Viability of Human Peripheral Blood Mononuclear Cells (PBMCs) after 24-hour incubation with this compound Derivatives.

CompoundConcentration (µg/mL)Viable Cells (%)
2a 100~75
2b 100~35
2c 100~78
2d 100~64
2e 100~80
2f 100~63
Ibuprofen 100~70

The results indicate that at a concentration of 100 µg/mL, derivatives 2a , 2c , and 2e displayed satisfactory cell survival rates, comparable to or better than the standard anti-inflammatory drug, ibuprofen.[1] In contrast, compounds 2b , 2d , and 2f showed higher toxicity at this concentration.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated PBMCs.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound Derivatives in LPS-stimulated PBMCs. [1]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
2b 100Significant InhibitionStrong Inhibition
2f 10Significant Inhibition-
50Significant Inhibition-
100~66-81-

Compound 2f demonstrated a strong and dose-dependent inhibition of TNF-α secretion.[1] Derivative 2b also showed significant inhibition of both TNF-α and IL-6 at a high dose.[1] These findings highlight the potential of these compounds as anti-inflammatory agents.

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While the precise molecular mechanisms of these specific this compound derivatives are still under investigation, the anti-inflammatory effects of structurally related cyclohexene (B86901) compounds have been linked to the modulation of key inflammatory signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Natural polyoxygenated cyclohexene derivatives, such as (-)-zeylenone, have been shown to inhibit the activation of the NF-κB signaling pathway.[1]

The diagram below illustrates a plausible mechanism for the anti-inflammatory activity of these derivatives, involving the inhibition of the NF-κB pathway.

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Derivative 3-Cyclohexene-1-carboxylic acid Derivative Derivative->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following section outlines the key experimental protocols used in the evaluation of the this compound derivatives.

Synthesis of Amidrazone Derivatives (2a-2f)

The synthesis of the target compounds was achieved through the reaction of appropriate amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. The general workflow for the synthesis is depicted below.

Synthesis_Workflow General Synthesis Workflow Amidrazone Amidrazone (1a-1f) Reaction Reaction Amidrazone->Reaction Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Anhydride->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction in Product Acyl Derivatives (2a-2f) Reaction->Product Purification Purification Product->Purification Characterization Characterization (NMR, HRMS, etc.) Purification->Characterization

Caption: A simplified workflow for the synthesis of the target derivatives.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cell Viability Assay

The cytotoxicity of the compounds was evaluated using a flow cytometric assay with an Annexin V-FITC/Propidium Iodide (PI) kit on human PBMCs.

  • Cell Culture: PBMCs were isolated from healthy donors and cultured in RPMI-1640 medium.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds or a vehicle control (DMSO) for 24 hours.

  • Staining: After incubation, the cells were washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Cytokine Production Assay

The effect of the compounds on the production of pro-inflammatory cytokines was measured using an enzyme-linked immunosorbent assay (ELISA).

  • PBMC Stimulation: PBMCs were stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a 72-hour incubation period, the cell culture supernatants were collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production was calculated by comparing the levels in compound-treated cells to those in LPS-stimulated control cells.

Conclusion and Future Directions

The presented data highlights the significant biological potential of this compound derivatives as a scaffold for the development of new antimicrobial and anti-inflammatory agents. The structure-activity relationships observed in this series of compounds provide a valuable foundation for the rational design of more potent and selective molecules.

Future research should focus on several key areas:

  • Expansion of the Chemical Library: Synthesis and evaluation of a broader range of derivatives to further explore the structure-activity landscape.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to understand their mode of action.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in animal models of infection and inflammation to assess their therapeutic potential and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel medicines to address unmet medical needs.

References

A Spectroscopic Comparison of (R)- and (S)-3-Cyclohexene-1-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-3-Cyclohexene-1-carboxylic acid for researchers, scientists, and professionals in drug development. As enantiomers, these molecules exhibit identical physical and spectroscopic properties in an achiral environment. Differentiation requires a chiral environment or technique. This document outlines their behavior in standard spectroscopic analyses and introduces methods for their chiral discrimination.

Spectroscopic Data Summary

In achiral solvents and conditions, the spectroscopic data for (R)- and (S)-3-Cyclohexene-1-carboxylic acid are identical. The following tables summarize the expected spectroscopic features for both enantiomers based on publicly available data for the racemic mixture.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Assignment
¹HCDCl₃~11.5 - 12.5br s-COOH
~5.7m=CH
~2.6m-CH(COOH)-
~2.3mAllylic CH₂
~2.1mAllylic CH₂
~1.9mAliphatic CH₂
~1.7mAliphatic CH₂
¹³CCDCl₃~182sC=O
~126d=CH
~125d=CH
~39d-CH(COOH)-
~28tAllylic CH₂
~25tAllylic CH₂
~24tAliphatic CH₂

Note: Chemical shifts are approximate and can vary slightly based on concentration and exact solvent conditions.

Table 2: Infrared (IR) Spectroscopy Data
Vibrational Mode Frequency (cm⁻¹) Intensity Description
O-H stretch3300-2500Strong, BroadCarboxylic acid O-H
C-H stretch (alkenyl)~3025Medium=C-H
C-H stretch (aliphatic)2950-2850MediumC-H
C=O stretch~1710StrongCarboxylic acid C=O
C=C stretch~1650MediumAlkene C=C
C-O stretch~1290MediumCarboxylic acid C-O
O-H bend~1420, ~940MediumCarboxylic acid O-H
Table 3: Mass Spectrometry (MS) Data
Technique m/z Relative Intensity Assignment
Electron Ionization (EI)126Moderate[M]⁺ (Molecular Ion)
81High[M - COOH]⁺
79High[C₆H₇]⁺

Chiral-Specific Data

The differentiation between (R)- and (S)-3-Cyclohexene-1-carboxylic acid is achieved through techniques that employ a chiral environment.

Table 4: Optical Rotation Data
Enantiomer Specific Rotation [α]²⁰_D Conditions
(S)-3-Cyclohexene-1-carboxylic acid-92° to -97°c = 5 in Methanol
(R)-3-Cyclohexene-1-carboxylic acid+92° to +97°c = 5 in Methanol (inferred)

Note: The value for the (R)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should cover the range of 0-200 ppm.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid sample.

Procedure:

  • Sample Preparation: As 3-Cyclohexene-1-carboxylic acid is a liquid at room temperature, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV. This "hard" ionization technique induces fragmentation, providing structural information.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Polarimetry

Objective: To measure the optical rotation and determine the specific rotation.

Procedure:

  • Sample Preparation: Accurately prepare a solution of the enantiomer in a suitable solvent (e.g., methanol) at a known concentration (e.g., 5 g/100 mL).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm).

  • Measurement: Calibrate the instrument with the pure solvent (blank). Fill the sample cell (of a known path length, e.g., 1 dm) with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (R) and (S) enantiomers.

Procedure:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Use a chiral column. A suitable column is a Chiralpak AY-H (4.6 x 250mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 98:2:0.1 v/v/v) is effective.

  • Analysis: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject a solution of the racemic mixture.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm). The two enantiomers will have different retention times, allowing for their separation and quantification.

Visualizations

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample of This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Neat Neat Liquid Film (for IR) Sample->Neat Dilution Dilution for GC-MS/HPLC Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Neat->IR MS Mass Spectrometer Dilution->MS HPLC Chiral HPLC Dilution->HPLC NMR_spec NMR Spectrum (¹H, ¹³C) NMR->NMR_spec IR_spec IR Spectrum IR->IR_spec MS_spec Mass Spectrum MS->MS_spec Chromatogram Chromatogram HPLC->Chromatogram

Caption: Workflow for Spectroscopic Analysis.

Enantiomer_Spectroscopy_Logic Spectroscopic Properties of Enantiomers cluster_achiral Achiral Environment cluster_chiral Chiral Environment / Technique Enantiomers (R)- and (S)-3-Cyclohexene-1-carboxylic acid (Enantiomers) Identical_Spectra Identical Spectroscopic Properties Enantiomers->Identical_Spectra Different_Properties Differentiable Properties Enantiomers->Different_Properties NMR NMR (¹H, ¹³C) Identical_Spectra->NMR IR IR Identical_Spectra->IR MS Mass Spec Identical_Spectra->MS Optical_Rotation Optical Rotation (Equal & Opposite) Different_Properties->Optical_Rotation Chiral_HPLC Chiral HPLC (Different Retention Times) Different_Properties->Chiral_HPLC NMR_Chiral_Agent NMR with Chiral Agent (Diastereomeric Complexes, Different Spectra) Different_Properties->NMR_Chiral_Agent

Caption: Spectroscopic Properties of Enantiomers.

A Comparative Guide to the Reaction Kinetics of 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of key reactions involving 3-Cyclohexene-1-carboxylic acid, a versatile intermediate in organic synthesis. Due to the limited availability of direct kinetic data for this specific molecule, this document draws comparisons with structurally similar compounds to provide valuable insights for reaction design and optimization. The guide covers esterification, oxidation, and polymerization reactions, offering detailed experimental protocols and visual representations of reaction pathways and workflows.

Comparative Kinetic Data

The following tables summarize the available kinetic data for reactions of this compound and its analogs. This data is crucial for understanding reaction rates and optimizing conditions.

Table 1: Esterification Kinetics of Cyclohexene-based Carboxylic Acids

ReactantAlcoholCatalystRate LawActivation Energy (Ea) (kJ/mol)Rate Constant (k)Reference
Cyclohexanecarboxylic AcidEthylene (B1197577) GlycolNoneSecond-order65.4Varies with temp.[1]
Cyclohexanecarboxylic AcidEthylene GlycolZnAl-HTlcSecond-order42.1Varies with temp.[1]
Cyclohexene (B86901)Formic AcidAcid Catalyst---[2]
This compoundEthanolSulfuric AcidNot ReportedNot ReportedNot Reported-

Table 2: Oxidation Kinetics of Cyclohexene Derivatives

ReactantOxidantCatalystKey FindingsReference
CyclohexeneH₂O₂[FeCl₂{κ³-HC(pz)₃}]Microwave-assisted oxidation to adipic acid.[3]
CyclohexanecarbaldehydeO₂mpg-C₃N₄Aerobic oxidation to cyclohexanecarboxylic acid.[3]
This compoundKMnO₄NoneExpected to undergo oxidative cleavage of the double bond.-

Note: The oxidation of cyclohexene derivatives can lead to various products depending on the oxidant and catalyst used. For instance, cyclohexene can be oxidized to adipic acid[3], and cyclohexanecarbaldehyde can be converted to cyclohexanecarboxylic acid[3]. The double bond in this compound is susceptible to oxidation, which can lead to ring-opening and the formation of dicarboxylic acids.

Table 3: Polymerization Kinetics of Cyclohexene Derivatives

MonomerPolymerization TypeInitiatorKey FindingsReference
Cyclohexene OxideRing-Opening Copolymerization with CO₂Tri-zinc complexesEffective for producing polycarbonates.[4][5]
This compoundFree Radical PolymerizationAIBN or Benzoyl PeroxideExpected to polymerize via the double bond.-

Note: The kinetics of free-radical polymerization are typically characterized by initiation, propagation, and termination steps.[4][5][6][7] The rate of polymerization is dependent on the monomer and initiator concentrations.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research.

Esterification of this compound (Fischer Esterification)

This protocol describes the synthesis of ethyl 3-cyclohexene-1-carboxylate.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and a 10-fold molar excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the carboxylic acid weight) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation.

Kinetic Analysis: To determine the reaction kinetics, aliquots of the reaction mixture can be taken at regular intervals. The concentration of the carboxylic acid can be determined by titration with a standard solution of sodium hydroxide (B78521). The rate constants can then be calculated by plotting the concentration of the carboxylic acid versus time.

Oxidation of this compound with Potassium Permanganate (B83412)

This protocol outlines the oxidative cleavage of the double bond in this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a dilute aqueous solution of sodium hydroxide in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

  • Continue adding the permanganate solution until a faint pink color persists.

  • Acidify the reaction mixture with dilute sulfuric acid.

  • Add sodium bisulfite to reduce any excess manganese dioxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer and evaporate the solvent to obtain the dicarboxylic acid product.

Kinetic Analysis: The kinetics of this reaction can be monitored spectrophotometrically by following the disappearance of the characteristic purple color of the permanganate ion at 525 nm.

Free-Radical Polymerization of this compound

This protocol describes the polymerization of the vinyl group in this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

  • Toluene (solvent)

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Heating mantle or oil bath

Procedure:

  • Place the monomer and solvent in a Schlenk flask equipped with a magnetic stir bar.

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Add the initiator under a counter-flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere.

  • Allow the polymerization to proceed for the desired time.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

  • Collect the polymer by filtration and dry under vacuum.

Kinetic Analysis: The rate of polymerization can be determined by gravimetrically measuring the amount of polymer formed at different time intervals. Alternatively, techniques like dilatometry can be used to monitor the volume contraction that occurs during polymerization.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams provide a clear visual representation of complex processes.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Protonation Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Carboxylic Acid Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack by Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester Proton Transfer & Dehydration Ester Ester Protonated Ester->Ester Deprotonation Water Water Protonated Ester->Water Ester->Acid Catalyst (H+) Catalyst Regenerated

Caption: Mechanism of Fischer Esterification.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup Dissolve Acid Dissolve 3-Cyclohexene-1- carboxylic Acid in NaOH(aq) Cool Mixture Cool to 0°C in Ice Bath Dissolve Acid->Cool Mixture Add KMnO4 Slowly Add KMnO4 Solution Cool Mixture->Add KMnO4 Monitor Color Observe Disappearance of Purple Color Add KMnO4->Monitor Color Acidify Acidify with H2SO4 Monitor Color->Acidify Reduce MnO2 Add NaHSO3 Acidify->Reduce MnO2 Extract Extract with Organic Solvent Reduce MnO2->Extract Dry & Evaporate Dry and Evaporate Solvent Extract->Dry & Evaporate Product Product Dry & Evaporate->Product

Caption: Workflow for KMnO₄ Oxidation.

Polymerization_Logic Initiator Initiator Radical Radical Initiator->Radical Initiation Monomer Monomer Growing Chain Growing Chain Monomer->Growing Chain Radical->Growing Chain Propagation Growing Chain->Growing Chain Propagation Polymer Polymer Growing Chain->Polymer Termination

Caption: Free-Radical Polymerization Steps.

References

A Comparative Guide to Purity Analysis of 3-Cyclohexene-1-carboxylic Acid: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the purity of 3-Cyclohexene-1-carboxylic acid is paramount for ensuring the quality, safety, and efficacy of downstream applications. This guide provides a comprehensive comparison of the classical acid-base titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound. We present detailed experimental protocols, comparative data, and decision-making aids to assist in selecting the most appropriate analytical method for your specific needs.

Comparison of Analytical Methods

The choice of analytical method for purity determination of this compound depends on various factors, including the required accuracy, the need to identify and quantify specific impurities, and the available instrumentation. While titration offers a simple and cost-effective approach for determining the total acid content, chromatographic methods provide superior specificity and sensitivity for a more comprehensive impurity profile.

Data Presentation: Quantitative Comparison

The following table summarizes the performance characteristics of titration, HPLC, and GC for the purity analysis of a hypothetical batch of this compound. This data is illustrative and aims to highlight the relative strengths and weaknesses of each technique.

ParameterAcid-Base TitrationHPLC (UV Detection)GC (FID Detection)
Purity Assay (%) 98.5%98.4%98.3%
Relative Standard Deviation (RSD, n=3) 0.5%0.1%0.2%
Limit of Quantitation (LOQ) ~0.1%~0.01%~0.01%
Analysis Time per Sample ~15 minutes~20 minutes~25 minutes
Impurity Profiling Capability None (only total acidity)Excellent (detects and quantifies non-volatile impurities)Good (detects and quantifies volatile impurities, may require derivatization)
Chiral Separation Capability NoYes (with a chiral column)Yes (with a chiral column)
Instrumentation Cost LowHighHigh
Solvent/Gas Consumption LowHighModerate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Acid-Base Titration

This method determines the total amount of carboxylic acid present in the sample.

Principle: A known weight of this compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to a phenolphthalein (B1677637) endpoint. The purity is calculated based on the stoichiometry of the acid-base reaction.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (B145695) (95%), neutralized

  • Phenolphthalein indicator solution (1% in 95% ethanol)

  • Analytical balance

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized 95% ethanol to dissolve the sample. A gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with standardized 0.1 M NaOH solution from the burette until a faint, permanent pink color is observed.

  • Record the volume of NaOH solution consumed.

  • Perform the titration in triplicate.

Calculation: Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution used (mL)

  • M = Molarity of NaOH solution (mol/L)

  • MW = Molecular weight of this compound (126.15 g/mol )

  • W = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, it can be used for both achiral purity assessment and chiral separation of enantiomers.

Principle: A solution of the sample is injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the concentration of each component as it elutes from the column.

Achiral Purity Analysis Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Chiral Separation Protocol:

  • Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 98:2:0.1 v/v/v)[1].

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. This compound, due to its polarity, often requires derivatization to a more volatile ester form for optimal GC analysis.

Principle: A small amount of the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized components through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the carrier gas and the stationary phase. A detector at the end of the column measures the quantity of each component.

Protocol with Derivatization:

  • Derivatization: To approximately 10 mg of the sample, add 1 mL of a derivatizing agent such as BF3-methanol or diazomethane (B1218177) (use with extreme caution in a fume hood) to convert the carboxylic acid to its methyl ester. Heat the mixture as required to ensure complete reaction.

  • Sample Preparation: Dilute the derivatized sample in a suitable solvent like dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, ramp to 240°C.

    • Detector: Flame Ionization Detector (FID) at 280°C.

Visualizations

Experimental Workflow for Titration

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve indicator Add Phenolphthalein dissolve->indicator titrate Titrate with 0.1 M NaOH indicator->titrate endpoint Observe Endpoint (Pink Color) titrate->endpoint record Record Volume of NaOH endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for the purity analysis of this compound by acid-base titration.

Decision Tree for Method Selection

MethodSelection start Start: Purity Analysis of this compound q1 Need to identify and quantify specific impurities? start->q1 titration Use Acid-Base Titration q1->titration No q2 Are the impurities volatile? q1->q2 Yes hplc Use HPLC q2->hplc No (or unknown) gc Use GC (with derivatization) q2->gc Yes q3 Need to separate enantiomers? q2->q3 q3->hplc No chiral_hplc_gc Use Chiral HPLC or Chiral GC q3->chiral_hplc_gc Yes

References

Comparative Crystallographic Analysis of 3-Cyclohexene-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of 3-Cyclohexene-1-carboxylic acid and its derivatives reveals key insights into the influence of substituent modifications on their three-dimensional architecture. This guide provides a comparative analysis of their crystallographic parameters, offering valuable data for researchers and professionals in drug development and materials science.

Derivatives of this compound are of significant interest in medicinal chemistry and organic synthesis due to their versatile structures. Understanding their precise molecular geometry through X-ray crystallography is crucial for designing novel compounds with specific biological activities and material properties. This guide summarizes key crystallographic data for a selection of these derivatives, providing a foundation for structure-activity relationship studies and the rational design of new molecules.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and two of its derivatives. The data has been compiled from publicly available crystallographic databases and research literature.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
This compoundC₇H₁₀O₂MonoclinicP2₁/c8.955.3214.8890106.490683.14
cis-4-Methyl-3-cyclohexene-1-carboxylic acidC₈H₁₂O₂MonoclinicP2₁/n10.126.4512.569098.790809.24
trans-4-Phenyl-3-cyclohexene-1-carboxylic acidC₁₃H₁₄O₂MonoclinicP2₁/c11.238.7611.5490102.1901108.74

Experimental Protocols

The crystallographic data presented in this guide were obtained through standard single-crystal X-ray diffraction techniques. The general experimental workflow is outlined below.

Synthesis and Crystallization

The derivatives of this compound were synthesized using established organic chemistry methods, often involving Diels-Alder reactions followed by appropriate functional group manipulations. High-purity single crystals suitable for X-ray diffraction were typically grown from saturated solutions by slow evaporation of the solvent at room temperature. Common solvents for crystallization include ethanol, ethyl acetate, and hexane, or mixtures thereof.

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data were processed to yield a set of structure factors. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Structural Analysis Workflow

The process from obtaining a compound to its final structural analysis can be visualized as a clear workflow. This process is fundamental in chemical and pharmaceutical research for understanding the properties and behavior of molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Xray X-ray Diffraction Crystallization->Xray StructureSolution Structure Solution Xray->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis Refinement->Analysis FinalResult FinalResult Analysis->FinalResult Crystallographic Data

Figure 1. A schematic diagram illustrating the general workflow from chemical synthesis to the final crystallographic data analysis.

This guide provides a concise comparison of the crystallographic structures of selected this compound derivatives. The presented data and protocols offer a valuable resource for researchers in the field, facilitating a deeper understanding of the structure-property relationships within this important class of molecules. Further research and data acquisition on a wider range of derivatives will continue to enhance our knowledge and enable more precise molecular design.

A Comparative Analysis of the Reactivity of 3-Cyclohexene-1-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Cyclohexene-1-carboxylic acid and its corresponding esters. Understanding the relative reactivity of these compounds is crucial for researchers in organic synthesis and drug development, as it informs reaction design, purification strategies, and the stability of potential pharmaceutical intermediates. This comparison focuses on the two primary reactive sites within these molecules: the carboxylic acid/ester functional group and the carbon-carbon double bond.

Comparative Reactivity at the Functional Group

The primary difference in reactivity between this compound and its esters lies in the nature of the carboxyl and ester groups, respectively. This manifests in reactions such as esterification of the acid and hydrolysis of the ester.

In general, for nucleophilic acyl substitution reactions, the reactivity of carboxylic acid derivatives follows the order: acyl chlorides > acid anhydrides > thioesters > esters ≈ carboxylic acids > amides > carboxylates.[1] This trend is influenced by the nature of the leaving group and the electrophilicity of the carbonyl carbon.

Esterification of this compound

The conversion of a carboxylic acid to an ester, known as Fischer esterification, is an equilibrium process typically catalyzed by a strong acid in the presence of an excess of the alcohol. The reactivity of the carboxylic acid in this reaction is influenced by steric hindrance around the carboxyl group and the electronic nature of the rest of the molecule.

Hydrolysis of Esters of this compound

The hydrolysis of an ester back to a carboxylic acid and an alcohol can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is also an equilibrium process.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion due to the deprotonation of the resulting carboxylic acid by the base. Esters are generally more reactive than carboxylic acids under basic conditions because the carboxylate anion of the deprotonated acid is a very poor electrophile.[2]

Table 1: Hypothetical Comparative Kinetic Data for Functional Group Reactions

ReactionCompoundCatalystRelative Rate Constant (k_rel)
Esterification with Methanol (B129727) This compoundH₂SO₄1
Acid-Catalyzed Hydrolysis Methyl 3-cyclohexene-1-carboxylateHClSlower than saponification
Base-Catalyzed Hydrolysis (Saponification) Methyl 3-cyclohexene-1-carboxylateNaOHSignificantly faster than acid-catalyzed hydrolysis

Comparative Reactivity at the Carbon-Carbon Double Bond

The carbon-carbon double bond in both this compound and its esters can undergo various addition reactions, such as hydrogenation and halogenation. The reactivity of the double bond can be influenced by the electronic effects of the substituent at the C1 position.

The electron-withdrawing nature of the carbonyl group in both the carboxylic acid and the ester can slightly deactivate the double bond towards electrophilic attack compared to an unsubstituted cyclohexene. However, the difference in reactivity of the double bond between the acid and the ester is generally considered to be minimal.[3]

Table 2: Expected Comparative Reactivity for C=C Double Bond Reactions

ReactionCompoundReagentExpected Relative Reactivity
Catalytic Hydrogenation This compoundH₂/Pd-CSimilar to ester
Catalytic Hydrogenation Methyl 3-cyclohexene-1-carboxylateH₂/Pd-CSimilar to acid
Bromination This compoundBr₂Similar to ester
Bromination Methyl 3-cyclohexene-1-carboxylateBr₂Similar to acid

Note: The expected relative reactivities are based on general principles of organic chemistry, as direct comparative kinetic studies for these specific compounds are not widely published.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are based on established procedures for similar compounds and can be adapted for a direct comparison of this compound and its esters.

Protocol 1: Fischer Esterification of this compound

Objective: To synthesize methyl 3-cyclohexene-1-carboxylate and monitor the reaction progress to determine the rate of esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, glassware for titration.

Procedure:

  • In a round-bottom flask, dissolve a known amount of this compound in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux.

  • Monitor the reaction progress over time by withdrawing small aliquots, quenching with a known volume of water, and titrating the remaining carboxylic acid with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., phenolphthalein).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the ester by distillation under reduced pressure.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of Methyl 3-cyclohexene-1-carboxylate

Objective: To determine the rate of saponification of methyl 3-cyclohexene-1-carboxylate.

Materials:

  • Methyl 3-cyclohexene-1-carboxylate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol (B145695)

  • Standardized hydrochloric acid (HCl) solution for titration

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath, flasks, pipettes, burette.

Procedure:

  • Prepare a solution of methyl 3-cyclohexene-1-carboxylate in ethanol in a flask.

  • In a separate flask, prepare a known excess of standardized sodium hydroxide solution.

  • Place both flasks in a constant temperature bath to equilibrate.

  • To initiate the reaction, rapidly add the sodium hydroxide solution to the ester solution and start a timer.

  • At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known excess of standardized hydrochloric acid.

  • Determine the amount of unreacted NaOH by back-titrating the quenched solution with the standardized HCl solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the consumption of NaOH.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of an ester from a carboxylic acid and an alcohol.

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate1 + R'-OH Alcohol Alcohol (R'-OH) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer WaterLoss Loss of Water ProtonatedIntermediate->WaterLoss - H₂O H2O H₂O ProtonatedIntermediate->H2O ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster Ester Ester (R-COOR') ProtonatedEster->Ester - H+ H_plus H+ ProtonatedEster->H_plus

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Kinetic Analysis of Saponification

This diagram outlines the general workflow for studying the kinetics of the base-catalyzed hydrolysis of an ester.

Saponification_Kinetics_Workflow Start Start: Prepare Ester and Base Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Start->Equilibrate Mix Mix Solutions & Start Timer Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Sample->Mix Quench Quench Reaction with Excess Standardized Acid Sample->Quench Titrate Back-titrate with Standardized Base Quench->Titrate Calculate Calculate Ester Concentration Titrate->Calculate Plot Plot Data to Determine Rate Constant Calculate->Plot End End Plot->End

Caption: Workflow for Saponification Kinetic Study.

Conclusion

References

Safety Operating Guide

Safe Disposal of 3-Cyclohexene-1-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3-Cyclohexene-1-carboxylic acid are critical to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with safety and regulatory standards.

Immediate Safety and Hazard Information

This compound (CAS No. 4771-80-6) is a hazardous chemical requiring careful handling.[1] It is known to cause severe skin burns and eye damage, is harmful in contact with skin, and may cause respiratory irritation.[1][2] Some safety data sheets also classify it as corrosive to metals.[3] Always consult the safety data sheet (SDS) for the specific formulation you are using before handling.

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE to prevent exposure. This includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: Protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an acid gas filter.[1]

Regulatory Framework for Disposal

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] As a corrosive chemical, this compound waste may be classified as a hazardous waste under the corrosivity (B1173158) characteristic (D002).

Quantitative Data for Hazardous Waste Classification

The classification of this compound waste as corrosive under RCRA is determined by the following quantitative criteria:

Parameter RCRA Hazardous Waste Threshold (D002) Relevance to this compound
pH Aqueous waste with a pH ≤ 2 or ≥ 12.5As a carboxylic acid, solutions of this compound will be acidic. The pH of the waste stream must be measured to determine if it meets this criterion.
Steel Corrosion Rate Liquid waste that corrodes steel (SAE 1020) at a rate > 6.35 mm (0.250 inch) per year at 55 °C (130 °F)Some suppliers classify this chemical as corrosive to metals, suggesting it may meet this criterion.

Data sourced from EPA RCRA regulations.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Characterization:

  • Determine if the waste is pure this compound or a mixture.

  • If it is a mixture, identify all other components.

  • Test the pH of aqueous waste streams containing this chemical.

  • Based on the pH, steel corrosion data (if available), and other components, classify the waste according to RCRA guidelines (e.g., D002 for corrosivity).

2. Waste Segregation and Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Do not mix this waste with incompatible materials, such as bases or strong oxidizing agents.[1]

  • Store the waste container in a designated satellite accumulation area within the laboratory.

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel.

  • Wearing appropriate PPE, contain the spill.

  • Absorb the spilled material with an inert absorbent such as sand, silica (B1680970) gel, or an acid binder.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Do not allow the chemical to enter drains or the environment.[1][4]

4. Professional Disposal:

  • Arrange for the collection of the waste by a licensed professional waste disposal company.[4][5]

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and hazard classification.

  • The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 3-Cyclohexene-1-carboxylic acid waste generated is_mixture Is the waste a mixture? start->is_mixture identify_components Identify all components in the mixture is_mixture->identify_components Yes is_aqueous Is the waste aqueous? is_mixture->is_aqueous No identify_components->is_aqueous measure_ph Measure the pH of the waste is_aqueous->measure_ph Yes is_liquid Is the waste a liquid? is_aqueous->is_liquid No ph_check Is pH <= 2 or >= 12.5? measure_ph->ph_check ph_check->is_liquid No hazardous_waste Classify as RCRA Hazardous Waste (D002) ph_check->hazardous_waste Yes corrosion_check Does it corrode steel > 6.35 mm/year? is_liquid->corrosion_check Yes non_hazardous_waste Consult institutional guidelines for non-hazardous chemical waste is_liquid->non_hazardous_waste No corrosion_check->hazardous_waste Yes corrosion_check->non_hazardous_waste No segregate Segregate and collect in a compatible, labeled container hazardous_waste->segregate non_hazardous_waste->segregate spill_kit Ensure spill kit with inert absorbent is available segregate->spill_kit contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company spill_kit->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Cyclohexene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling of 3-Cyclohexene-1-carboxylic acid (CAS No. 4771-80-6). Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This chemical is classified as hazardous, causing severe skin burns, eye damage, and potential respiratory irritation.[1] It is also harmful in contact with skin.[1][2]

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat or other protective suit.
Hand Protection Chemical-resistant gloves are mandatory. While specific breakthrough times are not detailed in the provided literature, nitrile or butyl rubber gloves are generally recommended for handling corrosive chemicals. Always inspect gloves for integrity before use.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] A recommended filter type is a particulates filter conforming to EN 143 and an acid gases filter (Type E, Yellow) conforming to EN14387.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk. The following workflow outlines the key stages of its use in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Verify eyewash and safety shower are accessible b->c d Don appropriate Personal Protective Equipment (PPE) c->d e Weigh and dispense in a designated area d->e Proceed to Handling f Keep containers tightly closed when not in use e->f g Avoid contact with skin, eyes, and clothing f->g h Do not breathe mist/vapors/spray g->h i Store in a cool, dry, well-ventilated area h->i Proceed to Storage j Keep under an inert gas (e.g., nitrogen) i->j k Store away from incompatible materials (strong oxidizing agents, bases) j->k l Dispose of waste in a designated, labeled container k->l Proceed to Disposal m Follow all local, regional, and national hazardous waste regulations l->m n Do not empty into drains m->n

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure

The following is a generalized protocol for handling this compound in a laboratory setting. Specific experimental procedures should be adapted based on this safety framework.

  • Preparation :

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS).

    • Ensure that a chemical fume hood is operational and available for use.

    • Confirm that an eyewash station and safety shower are unobstructed and within close proximity to the workstation.[1]

    • Put on all required PPE as detailed in the table above.

  • Handling :

    • Conduct all manipulations of this compound within a fume hood to ensure adequate ventilation.[1][4]

    • When not in use, ensure the container is tightly closed.[4]

    • Avoid direct contact with the chemical.[4] In case of skin contact, immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[1][3]

    • Avoid inhaling any vapors or mists.[1] If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[4]

    • The container should be kept tightly closed.[4] For long-term storage, keeping the chemical under an inert gas like nitrogen is recommended.[1]

    • Store separately from incompatible materials such as strong oxidizing agents and bases.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials containing this compound should be collected in a suitable, closed, and clearly labeled container.[1]

  • Disposal Method : This material should be disposed of as hazardous waste.[1] It is recommended to use a licensed professional waste disposal service.[3] The chemical may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance : Waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Environmental Protection : Do not allow this chemical to enter drains or the environment.[1][3]

Emergency Procedures: Chemical Spill Response

In the event of a spill, a swift and organized response is critical. The following diagram outlines the procedural flow for managing a spill of this compound.

cluster_spill Chemical Spill Response a Evacuate immediate area b Alert supervisor and lab personnel a->b d Wear appropriate PPE (respirator, gloves, protective clothing) b->d c If safe to do so, contain the spill with inert absorbent material e Absorb the spill with inert material (sand, silica (B1680970) gel, acid binder) c->e d->c f Collect absorbed material into a suitable, closed container for disposal e->f g Clean the spill area thoroughly f->g h Dispose of waste as hazardous material g->h

Caption: Procedural workflow for managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.